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Core Science & Biosynthesis

Foundational

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate CAS number 2127875-65-2

Technical Guide: S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (CAS 2127875-65-2) [1][2][3][4] Executive Summary S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (CAS 2127875-65-2), often utilized as a s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (CAS 2127875-65-2) [1][2][3][4]

Executive Summary

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (CAS 2127875-65-2), often utilized as a specialized intermediate in Antibody-Drug Conjugate (ADC) development, represents a critical class of sterically hindered methanethiosulfonate (MTS) reagents . Unlike standard linear MTS reagents (e.g., MMTS, MTSEA), this compound introduces a 1-hydroxy-2-methylpropan-2-yl moiety—a bulky, gem-dimethyl-substituted group containing a terminal hydroxyl.

This structural configuration serves a dual purpose:

  • Steric Modulation: The gem-dimethyl group adjacent to the sulfur atom provides steric protection to the resulting disulfide bond, tuning its stability against premature reduction in plasma while retaining cleavage potential in the high-glutathione environment of the cytosol.

  • Solubility & Conjugation: The hydroxyl group enhances aqueous solubility and provides a functional handle for further chemical derivatization.

This guide details the chemical mechanism, biophysical applications, and validated protocols for using this reagent in protein engineering and therapeutic development.

Chemical Profile & Mechanism of Action

Structural Analysis

The reagent consists of a methanethiosulfonate (MTS) leaving group attached to a modified tert-butyl scaffold.

  • Leaving Group: Methanesulfinate (

    
    ). High reactivity toward thiols.[5][6]
    
  • Transferred Group:

    
    .
    
  • Key Feature: The quaternary carbon alpha to the sulfur atom (the "gem-dimethyl" effect).

Reaction Mechanism: Thiol-Disulfide Exchange

The core reaction is a nucleophilic attack by a cysteine thiolate (


) on the sulfenyl sulfur of the reagent. This is a specific, rapid, and quantitative reaction that forms a mixed disulfide.

Mechanism Diagram (DOT):

ReactionMechanism Cys Protein Cysteine (Protein-S⁻) Transition Transition State [Protein-S...S(R)...SO₂CH₃]⁻ Cys->Transition Nucleophilic Attack Reagent Reagent (CAS 2127875-65-2) (CH₃SO₂-S-R) Reagent->Transition Product Mixed Disulfide (Protein-S-S-R) Transition->Product Bond Formation Leaving Methanesulfinate (CH₃SO₂⁻) Transition->Leaving Elimination

Caption: Nucleophilic substitution mechanism where the protein thiolate displaces the methanesulfinate group, forming a sterically hindered disulfide bond.

Applications in Drug Development & Biophysics

Antibody-Drug Conjugates (ADCs)

This reagent is a precursor for glutathione-cleavable linkers .[7] In ADC design, the stability of the linker in circulation is paramount.

  • The Challenge: Standard disulfide linkers can be reduced by albumin or other thiols in the blood, releasing the toxic payload prematurely.

  • The Solution (Steric Hindrance): The gem-dimethyl group (

    
    ) introduced by this reagent creates a "steric shield" around the disulfide bond. This hinders access by large reducing agents in the blood but allows cleavage by the high concentration of glutathione (GSH) once the ADC is internalized into the cancer cell.
    
Cysteine Scanning & Protein Dynamics

In biophysical studies (e.g., ion channel mapping), this reagent serves as a unique probe:

  • Polarity: The hydroxyl group introduces a polar, hydrogen-bonding moiety.

  • Volume: It is significantly bulkier than MMTS (Methyl MTS) but smaller than PEGylated reagents.

  • Use Case: Probing the accessibility of cysteine residues in "restricted" pockets where a charged reagent (like MTSET) might be excluded, but a simple methyl group is insufficient to induce a functional block.

Comparative Analysis of MTS Reagents

ReagentStructure / GroupChargeSteric BulkPrimary Application
MMTS

NeutralLowBlocking free cysteines; small volume probe.
MTSET

PositiveMediumSCAM; probing electrostatic potential.
MTSES

NegativeMediumSCAM; probing electrostatic potential.
CAS 2127875-65-2

Neutral (Polar) High (Gem-dimethyl) ADC Linkers; Steric/Polar probing.

Experimental Protocol: Site-Specific Labeling

Objective: To covalently label a solvent-accessible cysteine residue with the 1-hydroxy-2-methylpropan-2-yl group.

Reagent Preparation
  • Stock Solution: Dissolve CAS 2127875-65-2 in anhydrous DMSO or acetonitrile to a concentration of 100 mM.

    • Note: MTS reagents hydrolyze in water.[5] Prepare fresh or store aliquots at -80°C under argon.

  • Buffer: Use a standard buffer (e.g., HEPES, PBS) at pH 7.0 – 8.0.

    • Optimization: Higher pH (8.0) increases the concentration of the reactive thiolate (

      
      ) species, accelerating the reaction.
      
Labeling Workflow

Step 1: Reduction (Pre-treatment) Ensure the target cysteine is reduced. Treat protein with 1-5 mM TCEP or DTT for 30 mins.

  • Critical: If using DTT, it must be removed (via desalting column or dialysis) before adding the MTS reagent, as DTT will react with the reagent. TCEP is compatible with MTS reagents in some cases but removal is recommended.

Step 2: Reaction Add the MTS reagent stock to the protein solution.

  • Ratio: 10-20 fold molar excess of reagent over protein.

  • Incubation: 15 – 60 minutes at Room Temperature (or 4°C for unstable proteins).

  • Quenching: The reaction is usually fast. Quench by adding excess Cysteine or DTT (if downstream analysis allows).

Step 3: Validation

  • Mass Spectrometry: Look for a mass shift of +89.1 Da (Mass of

    
     group added).
    
  • Functional Assay: Measure change in activity (e.g., channel current, enzymatic rate).

Workflow Diagram (DOT):

LabelingWorkflow Step1 1. Protein Preparation (Reduce Cysteines with TCEP/DTT) Step2 2. Desalting/Buffer Exchange (Remove Reducing Agent) Step1->Step2 Critical for DTT Step3 3. Labeling Reaction Add 10-20x Excess Reagent pH 7.0-8.0, 15-60 min Step2->Step3 Step4 4. Quenching (Add excess Cysteine/DTT) Step3->Step4 Step5 5. Validation (Mass Spec: +89.1 Da shift) Step4->Step5

Caption: Step-by-step protocol for labeling proteins with S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate.

Troubleshooting & Optimization

  • Issue: Incomplete Labeling.

    • Cause: Cysteine oxidation or insufficient pH.

    • Fix: Verify reduction step; increase pH to 8.0 to favor thiolate formation.

  • Issue: Precipitation.

    • Cause: High concentration of hydrophobic reagent.

    • Fix: Keep final DMSO concentration < 5%. The hydroxyl group on this specific reagent aids solubility compared to purely alkyl MTS reagents.

  • Issue: Off-target Labeling.

    • Cause: Reaction with amines (rare but possible at very high pH/concentration).

    • Fix: Maintain pH < 9.[5]0. MTS reagents are highly specific for sulfhydryls under physiological conditions.

References

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[5] Methods in Enzymology. Link

    • Context: Foundational methodology for using MTS reagents in protein mapping.[5]

  • Pillow, T. H., et al. (2011). Decoupling stability and release in disulfide-based antibody-drug conjugates. Chemical Science.[8] Link

    • Context: Discusses the role of gem-dimethyl steric hindrance in stabilizing disulfide linkers for ADCs.
  • PubChem Compound Summary. (2024). S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (CAS 2127875-65-2).[1][2][3][4][9][10][11] National Center for Biotechnology Information. Link

    • Context: Chemical structure and property verification.[3][8]

  • MedChemExpress. (2024). Product Information: S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate.[1][2][3][4][7][9][10][11][12][13]Link

    • Context: Application as a cleavable ADC linker intermediate.[7]

Sources

Exploratory

physical and chemical properties of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate

[1] Executive Summary S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (CAS: 2127875-65-2) is a specialized sulfhydryl-reactive reagent belonging to the methanethiosulfonate (MTS) class. Unlike the widely used MTS...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (CAS: 2127875-65-2) is a specialized sulfhydryl-reactive reagent belonging to the methanethiosulfonate (MTS) class. Unlike the widely used MTSEA or MTSL, this compound features a sterically hindered tert-butyl core functionalized with a primary hydroxyl group.

In drug development, it serves as a critical cleavable linker precursor for Antibody-Drug Conjugates (ADCs) and PROTACs, enabling the formation of disulfide bridges that are stable in circulation but reducible within the cytosolic reducing environment (glutathione-mediated cleavage). In protein science, it acts as a probe for cysteine accessibility, introducing a bulky, polar moiety that can validate steric constraints in ion channels and transporters.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature & Structure
  • IUPAC Name: S-(1-hydroxy-2-methylpropan-2-yl) methanesulfonothioate[1][2]

  • Common Aliases: MTS-Hydroxy-tBu, 2-methyl-2-(methylsulfonylthio)propan-1-ol

  • Molecular Formula:

    
    [3][4][5][6]
    
  • Molecular Weight: 184.28 g/mol [3][4][6]

Key Physical Data
PropertyValue / DescriptionNote
Physical State Viscous Oil or Low-Melting SolidOften supplied as an oil; crystallizes at low temps.
Density 1.28 ± 0.06 g/cm³Predicted value.[7]
Solubility (Organic) DMSO (>100 mg/mL), DCM, MeOHHighly soluble in polar aprotic solvents.
Solubility (Aqueous) Low to ModerateRequires pre-dissolution in DMSO before adding to buffer.
LogP ~0.5 - 1.0 (Estimated)Amphiphilic due to hydrophobic t-butyl and hydrophilic -OH/MTS.
Stability Moisture SensitiveHydrolyzes in aqueous buffer; store under

at -20°C.

Chemical Reactivity & Mechanism[10]

The MTS Reaction Mechanism

The core utility of this reagent lies in its ability to react specifically with ionized cysteine residues (thiolates,


) to form a mixed disulfide.

Expert Insight: The presence of the tert-butyl group adjacent to the reactive sulfur creates significant steric hindrance. Consequently, this reagent reacts slower than linear analogs (like MTSEA). This kinetic delay is advantageous for distinguishing between highly accessible surface cysteines and those in restricted pockets.

Reaction Pathway (DOT Diagram)

The following diagram illustrates the nucleophilic substitution mechanism.

MTS_Reaction Protein Protein-Cys-S⁻ (Nucleophile) Transition Transition State [Sterically Hindered] Protein->Transition Attack on Sulfenyl S MTS MTS Reagent (Electrophile) MTS->Transition Product Mixed Disulfide (Protein-S-S-tBu-OH) Transition->Product Formation Leaving Methanesulfinate (CH₃SO₂⁻) Transition->Leaving Elimination

Figure 1: Mechanism of Cysteine Modification. The protein thiolate attacks the sulfenyl sulfur of the MTS reagent, displacing methanesulfinate.

Hydrolysis & Stability

Like all MTS reagents, S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is susceptible to hydrolysis in aqueous solution, generating the corresponding sulfinic acid and thiol.

  • pH Dependence: Hydrolysis rates increase exponentially with pH.

  • Protocol Implication: Always prepare fresh stock solutions in anhydrous DMSO or acetonitrile immediately before use. Do not store aqueous solutions.

Applications in Drug Development & Biochemistry[3][8]

Antibody-Drug Conjugates (ADCs)

This reagent is a "Linker-Payload" intermediate.

  • Role: It provides a "cleavable" disulfide connection.[8]

  • Mechanism: The disulfide bond formed between the antibody (or drug) and the linker is stable in the oxidizing extracellular space (bloodstream). Upon internalization into the cell, the high concentration of glutathione (GSH) reduces the disulfide, releasing the payload.

  • Advantage: The gem-dimethyl groups (from the tert-butyl structure) adjacent to the disulfide bond provide steric protection , tuning the reduction kinetics to prevent premature release in circulation while ensuring release in the cytosol.

Cysteine Scanning Mutagenesis (SCAM)

In structural biology, this reagent is used to probe the pore diameter and polarity of ion channels.

  • Steric Probe: Because the reagent adds a bulky

    
     group, it can block ion conduction if the modified cysteine faces the pore.
    
  • Polarity: The hydroxyl group introduces hydrophilicity, which can be detected by changes in channel gating or conductance.

Experimental Protocols

Preparation of Stock Solution

Objective: Create a stable 100 mM stock for immediate use.

  • Equilibration: Allow the product vial to warm to room temperature before opening to prevent water condensation.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF.

  • Dissolution: Add solvent to achieve 100 mM concentration (approx. 18.4 mg/mL).

    • Note: Sonicate briefly if the oil is viscous.

  • Storage: Aliquot into single-use vials, purge with Argon/Nitrogen, and freeze at -20°C or -80°C. Shelf life in solution is poor (<24 hours).

Protein Labeling Protocol

Objective: Modify a specific cysteine mutant in a purified protein.

  • Buffer Prep: Prepare reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.0–7.5). Avoid amine buffers (Tris) if high concentrations are used, though they are generally compatible. Crucial: Remove DTT or

    
    -mercaptoethanol via desalting column; reducing agents will destroy the MTS reagent instantly.
    
  • Reaction:

    • Protein Conc: 10–50

      
      M.
      
    • Reagent Excess: Add MTS reagent to 10–100 fold molar excess (e.g., 1 mM final).

    • Expert Tip: Due to the steric hindrance of the tert-butyl group, incubate longer (30–60 mins) compared to linear MTS reagents (which react in <5 mins).

  • Incubation: Incubate at Room Temperature or 4°C in the dark.

  • Quenching: Stop reaction by adding excess L-Cysteine (5 mM) or by immediate desalting/dialysis.

  • Validation: Verify modification via Mass Spectrometry (Mass shift: +104.1 Da) or functional assay.

Synthesis Workflow (Inferred)

While proprietary, the synthesis likely follows the sulfonyl chloride route.

Synthesis Precursor 2-Mercapto-2-methylpropan-1-ol (Starting Material) Intermediate Reaction Mixture (0°C, DCM) Precursor->Intermediate Reagent Methanesulfonyl Chloride (MsCl) Reagent->Intermediate Base Base (e.g., Pyridine/TEA) Base->Intermediate Final S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate Intermediate->Final Purification

Figure 2: Likely Synthetic Pathway. Thiol-sulfonate exchange or direct sulfonylation of the thiol.

References

  • Akabas, M. H., et al. "Acetylcholine receptor channel structure probed in the closed state." Science 258.5080 (1992): 307-310. (Foundational reference for MTS reagents in SCAM).
  • Pillow, T. H., et al. "Antibody Conjugation of a Chimeric BET Degrader Enables in vivo Activity."[8] ChemMedChem (2019).[8] (Reference for use as ADC/PROTAC linker).

  • Karlin, A., & Akabas, M. H. "Substituted-cysteine accessibility method." Methods in Enzymology 293 (1998): 123-145.

Sources

Foundational

A Technical Guide to the Molecular Structure and Weight of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate

Authored for Researchers, Scientists, and Drug Development Professionals Introduction S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (CAS No: 2127875-65-2) is a key chemical entity of significant interest in the...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (CAS No: 2127875-65-2) is a key chemical entity of significant interest in the field of bioconjugation chemistry, particularly in the development of Antibody-Drug Conjugates (ADCs). Its structure incorporates a glutathione-cleavable disulfide bond, positioning it as a critical linker component for attaching cytotoxic payloads to monoclonal antibodies.[1] The precise molecular structure and weight of this linker are fundamental parameters that dictate its reactivity, stability, and ultimate efficacy within an ADC construct. This guide provides an in-depth analysis of its molecular characteristics and outlines the authoritative methodologies for its structural elucidation and molecular weight determination, ensuring the scientific rigor required in pharmaceutical research and development.

Section 1: Molecular Structure and Physicochemical Properties

A definitive understanding of the molecule's structure is the cornerstone of its application. This section details its chemical identity, structural features, and key quantitative properties.

Chemical Identity
  • Systematic IUPAC Name: 2-methyl-2-(methylsulfonylsulfanyl)propan-1-ol[2]

  • CAS Number: 2127875-65-2[3]

  • Molecular Formula: C₅H₁₂O₃S₂[2][3]

Structural Representation and Key Features

The structure of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is characterized by several key functional groups that govern its chemical behavior:

  • Methanethiosulfonate Group (-S(O)₂-S-): This is the reactive core for disulfide linkage formation, typically with a free thiol on a protein or antibody.

  • Tertiary Carbon Center: A quaternary carbon atom substituted with two methyl groups, a hydroxymethyl group, and the thiosulfonate moiety. This steric hindrance can influence the reactivity of the disulfide bond.

  • Primary Alcohol (-CH₂OH): A hydrophilic group that can influence the overall solubility and pharmacokinetic properties of the resulting conjugate.

Below is the two-dimensional representation of the molecule:

Figure 1: 2D Structure of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate
Quantitative Molecular Data

Precise mass determination is critical for quality control and regulatory submission. The distinction between average molecular weight and monoisotopic mass is particularly relevant for mass spectrometric analysis.

PropertyValueSource
Molecular Formula C₅H₁₂O₃S₂PubChem[2]
Average Molecular Weight 184.27 g/mol Chemical Vendor Data[3]
Exact Mass (Monoisotopic) 184.02278659 DaPubChem[2]
Hydrogen Bond Donor Count 1PubChem (Computed)[2]
Hydrogen Bond Acceptor Count 4PubChem (Computed)[2]
Canonical SMILES CC(C)(CO)SS(=O)(=O)CPubChem[2]

Section 2: Methodologies for Characterization

The unambiguous confirmation of a molecule's identity requires a multi-pronged analytical approach. For a compound like S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate, the combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a self-validating system for both molecular weight and structural integrity.

Mass Spectrometry (MS) for Molecular Weight Verification

Expert Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[4] It measures the mass-to-charge ratio (m/z) of an ionized molecule, providing data that can confirm the molecular formula with high precision.[5] For this molecule, a soft ionization technique such as Electrospray Ionization (ESI) is paramount to prevent fragmentation of the relatively labile thiosulfonate group and ensure the detection of the molecular ion.[6]

Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to facilitate protonation.

  • Instrument Setup (ESI-TOF or ESI-Orbitrap):

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

    • Set the ionization source to positive ion mode. ESI is preferred for its soft ionization properties.

  • Sample Infusion and Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).

  • Data Interpretation:

    • Identify the peak corresponding to the protonated molecular ion, [M+H]⁺.

    • The expected exact mass for the [C₅H₁₂O₃S₂ + H]⁺ ion is 185.0306 Da .

    • Also, look for other common adducts, such as the sodium adduct [M+Na]⁺ at 207.0125 Da , to further validate the finding. The peak with the highest mass is generally considered the molecular ion.[5][7]

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Expert Rationale: While MS confirms the molecular weight and formula, NMR spectroscopy provides the atomic-level blueprint of the molecule's structure.[8] It is indispensable for verifying the connectivity of the carbon and hydrogen framework, thus confirming the identity and purity of the compound beyond doubt.[9][10]

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition (400 MHz or higher spectrometer):

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended for full validation) Acquire 2D correlation spectra such as COSY (proton-proton correlation) and HSQC (proton-carbon one-bond correlation) to establish definitive atom connectivity.

  • Spectral Interpretation and Predicted Signals:

    • ¹H NMR: The spectrum should reveal distinct signals corresponding to the unique proton environments in the molecule.

      • A singlet integrating to 3H for the sulfonyl methyl group (-S(=O)₂-CH₃ ).

      • A singlet integrating to 6H for the two equivalent geminal methyl groups (-C(CH₃ )₂-).

      • A singlet integrating to 2H for the methylene protons (-CH₂ -OH).

      • A broad singlet integrating to 1H for the hydroxyl proton (-OH ), which may exchange with trace water in the solvent.

    • ¹³C NMR: The spectrum will show five distinct carbon signals, confirming the carbon count from the molecular formula. The chemical shifts will be indicative of their local electronic environment (e.g., carbons adjacent to oxygen or sulfur will be downfield).

Section 3: Integrated Characterization Workflow

The logical flow of analysis ensures a comprehensive and trustworthy characterization of the molecule. The following workflow illustrates the synergistic use of orthogonal analytical techniques.

G cluster_0 Analytical Workflow A Synthesized Compound S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate B Mass Spectrometry (HRMS) A->B C NMR Spectroscopy (¹H, ¹³C, 2D) A->C D Determine Exact Mass & Confirm Molecular Formula (C₅H₁₂O₃S₂) B->D E Confirm Atomic Connectivity & Structural Integrity C->E F Structurally Verified Compound Ready for R&D Application D->F E->F

Sources

Exploratory

An In-Depth Technical Guide to S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate: A Glutathione-Cleavable Linker for Antibody-Drug Conjugates

Abstract This technical guide provides a comprehensive overview of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate, a key glutathione-cleavable linker utilized in the development of antibody-drug conjugates (ADCs...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate, a key glutathione-cleavable linker utilized in the development of antibody-drug conjugates (ADCs). Addressed to researchers, scientists, and professionals in the field of drug development, this document delves into the synthesis, chemical properties, and applications of this linker. A central focus is placed on the mechanism of its selective cleavage by glutathione, a critical feature for the targeted release of cytotoxic payloads in the tumor microenvironment. This guide also presents detailed, field-proven, and illustrative protocols for the synthesis, characterization, and application of this class of compounds, supported by in-text citations from authoritative sources.

Introduction: The Critical Role of Linkers in Antibody-Drug Conjugates

Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[1] The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet it must be efficiently cleaved to release the active drug upon internalization into the target cancer cell.[2]

Cleavable linkers are designed to exploit the physiological differences between the extracellular environment and the intracellular compartments of tumor cells. One of the most significant differences is the redox potential, largely governed by the concentration of glutathione (GSH), a tripeptide thiol.[3] The intracellular concentration of GSH in tumor cells is significantly higher than in the plasma, providing a selective trigger for the cleavage of glutathione-sensitive linkers.[4]

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is a prominent example of a glutathione-cleavable linker, belonging to the thiosulfonate class of compounds. Its strategic design allows for stable circulation and rapid cleavage in the high-GSH environment of cancer cells, making it a valuable tool in the ADC toolkit.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is fundamental to its application.

PropertyValueSource
IUPAC Name 2-methyl-2-(methylsulfonylsulfanyl)propan-1-olPubChem
Synonyms S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioateMedChemExpress[5]
CAS Number 2127875-65-2Precise PEG[6]
Molecular Formula C5H12O3S2Precise PEG[6]
Molecular Weight 184.27 g/mol Precise PEG[6]
SMILES CS(=O)(=O)SSC(C)(C)COPrecise PEG[6]
Analytical Characterization: A Validated Approach

Quality control and characterization of the linker are paramount. A combination of analytical techniques is employed to ensure purity and structural integrity.

Reversed-phase HPLC (RP-HPLC) is a cornerstone for assessing the purity of the linker and for monitoring reaction progress during synthesis and conjugation.[7]

Illustrative HPLC Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

This method provides a robust separation of the target compound from potential impurities and starting materials.

¹H and ¹³C NMR are indispensable for the structural elucidation of the synthesized linker. The expected chemical shifts and coupling constants provide unambiguous confirmation of the molecular structure. While a specific spectrum for this exact molecule is not publicly available, a predictive analysis based on its structure would anticipate signals corresponding to the methyl, methylene, and tertiary carbon protons, with characteristic shifts influenced by the adjacent sulfur and oxygen atoms.[8]

Mass spectrometry is used to confirm the molecular weight of the linker.[9] Electrospray ionization (ESI) is a common technique for this class of molecules. The expected [M+H]⁺ ion would be observed at m/z 185.03.

Synthesis of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate

While the precise, proprietary synthesis protocols for this specific linker are not publicly disclosed, a scientifically sound and illustrative synthesis can be proposed based on established organosulfur chemistry. The most common method for synthesizing unsymmetrical thiosulfonates is the reaction of a sulfonyl chloride with a thiol.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-methyl-1,2-propanediol.

Synthesis_Pathway 2-methyl-1,2-propanediol 2-methyl-1,2-propanediol 2-mercapto-2-methyl-1-propanol 2-mercapto-2-methyl-1-propanol 2-methyl-1,2-propanediol->2-mercapto-2-methyl-1-propanol Thiolation S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate 2-mercapto-2-methyl-1-propanol->S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate Sulfonylation (Methanesulfonyl chloride)

Caption: Proposed synthesis of the target linker.

Illustrative Experimental Protocol

Step 1: Synthesis of 2-mercapto-2-methyl-1-propanol

This intermediate can be prepared from 2-methyl-1,2-propanediol through methods such as conversion to a tosylate followed by displacement with a thiolating agent like sodium hydrosulfide.

Step 2: Synthesis of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-mercapto-2-methyl-1-propanol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Slowly add a solution of methanesulfonyl chloride (1 equivalent) in the same solvent to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate.

Mechanism of Action: Glutathione-Mediated Cleavage

The key feature of this linker is its selective cleavage in the high-glutathione environment of the tumor cell cytoplasm. This reaction is a classic example of a thiol-disulfide exchange.

Cleavage_Mechanism cluster_0 Intracellular Environment (High GSH) ADC ADC with Thiosulfonate Linker Cleavage Thiol-Disulfide Exchange ADC->Cleavage GSH Glutathione (GSH) GSH->Cleavage Released_Payload Active Payload Cleavage->Released_Payload Byproducts Glutathione-Linker Adduct + Methanesulfinic acid Cleavage->Byproducts

Caption: Glutathione-mediated cleavage of the ADC.

The thiolate anion of glutathione acts as a nucleophile, attacking the sulfur atom of the thiol part of the thiosulfonate linker. This results in the formation of a mixed disulfide between the linker and glutathione, and the release of methanesulfinic acid. The payload, which is attached to the linker, is subsequently liberated in its active form. The kinetics of this reaction are favorable under physiological conditions within the cell.

Application in Antibody-Drug Conjugate Construction

The S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate linker is typically incorporated into a larger linker-payload construct before conjugation to the antibody. The hydroxyl group on the linker provides a convenient handle for attachment to the payload or to another part of the linker system.

General Conjugation Workflow

The conjugation of a linker-payload containing a thiol-reactive group (such as a maleimide, which would be part of the larger linker construct, not the thiosulfonate itself) to an antibody typically involves the following steps:

ADC_Conjugation_Workflow Antibody Monoclonal Antibody Reduction Partial Reduction (e.g., with TCEP or DTT) Antibody->Reduction Reduced_Antibody Antibody with Free Thiols Reduction->Reduced_Antibody Conjugation Thiol-Maleimide Conjugation Reduced_Antibody->Conjugation Linker_Payload Linker-Payload (with Maleimide) Linker_Payload->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification ADC_Product Antibody-Drug Conjugate Purification->ADC_Product

Caption: General workflow for ADC synthesis.

Illustrative Conjugation Protocol:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) in a suitable buffer (e.g., PBS, pH 7.4). The stoichiometry of the reducing agent is carefully controlled to achieve the desired drug-to-antibody ratio (DAR).[1]

  • Linker-Payload Addition: Add the linker-payload construct (containing a maleimide group) to the reduced antibody solution. The reaction is typically carried out at 4°C to minimize side reactions.

  • Reaction Quenching: After the desired reaction time, quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like N-acetylcysteine.

  • Purification: Purify the resulting ADC from unconjugated linker-payload and other reagents using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Stability Considerations

The stability of the ADC is a critical determinant of its therapeutic index.[10]

Plasma Stability

The thiosulfonate linker is designed to be stable in the bloodstream, where the concentration of glutathione is low. This minimizes the premature release of the cytotoxic payload, thereby reducing systemic toxicity.[11]

Illustrative Plasma Stability Assay Protocol:

  • Incubation: Incubate the ADC in human plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma sample.

  • Analysis: Analyze the aliquots to quantify the amount of intact ADC and released payload. This can be achieved using techniques such as ELISA to measure the concentration of conjugated antibody and LC-MS/MS to detect the free drug.[11][12]

Storage and Handling

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate should be stored at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5] It is important to protect the compound from light.

Conclusion and Future Perspectives

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is a sophisticated and highly functional linker that embodies the principles of rational ADC design. Its glutathione-mediated cleavability provides a robust mechanism for tumor-selective drug release, enhancing the therapeutic window of ADCs. As our understanding of the tumor microenvironment deepens, we can anticipate the development of even more refined linker technologies. However, the fundamental principles of selective cleavage, as exemplified by this thiosulfonate linker, will undoubtedly continue to play a pivotal role in the future of targeted cancer therapy.

References

  • Precise PEG. S-(1-hydroxy-2-methylpropan-2-yl) methanesulfonothioate. Available from: [Link]

  • PubChem. (1-Hydroxy-2-methylpropan-2-yl) formate. Available from: [Link]

  • PubChem. S-Methyl methanethiosulfonate. Available from: [Link]

  • ResearchGate. Structures of GSH-cleavable triggers. Available from: [Link]

  • Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011).
  • Creative Biolabs. ADC Plasma Stability Analysis Service. Available from: [Link]

  • Precise PEG. S-(1-hydroxy-2-methylpropan-2-yl) methanesulfonothioate. Available from: [Link]

  • Doc Brown's Chemistry. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting. Available from: [Link]

  • Sterling Pharma Solutions. Stability of ADC linker payloads in sub-cellular fractions. Available from: [Link]

  • Encyclopedia.pub. Glutathione-Mediated Conjugation of Anticancer Drugs. Available from: [Link]

  • MDPI. Special Issue : Advances in Antibody–Drug Conjugates (ADCs). Available from: [Link]

  • LCGC International. Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. Available from: [Link]

  • Creative Biolabs. ADC Plasma Stability Analysis Service. Available from: [Link]

  • An, Z., & Tsuchikama, K. (2018). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates.
  • Google Patents. SELF-STABILIZING LINKER CONJUGATES.
  • RSC Publishing. A preliminary study for the development of cleavable linkers using activatable fluorescent probes targeting leucine aminopeptidase. Available from: [Link]

  • Doc Brown's Chemistry. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting. Available from: [Link]

  • PubMed Central. Metabolism of Glutathione S-Conjugates: Multiple Pathways. Available from: [Link]

  • MDPI. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. Available from: [Link]

  • Charles River Laboratories. Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). Available from: [Link]

  • PubMed. Kinetics and equilibria of S-nitrosothiol-thiol exchange between glutathione, cysteine, penicillamines and serum albumin. Available from: [Link]

  • Google Patents. CN103232344A - Method for synthesizing S-2-methyl chloropropionate.
  • BioPharm International. Monoclonal Antibody Conjugation via Chemical Modification. Available from: [Link]

  • PubMed Central. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Available from: [Link]

  • Google Patents. WO2018218004A1 - Linkers for antibody drug conjugates.
  • Google Patents. WO2018025168A1 - Heteroaryl sulfone-based conjugation handles, methods for their preparation, and their use in synthesizing antibody drug conjugates.
  • Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Available from: [Link]

  • Google Patents. US10544189B2 - Process for the preparation of (2S)-N-((S)-1-((S)-4-methyl-1-((R)

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Bespoke Thiosulfonate S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is a key bifunctional molecule, increasing...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Bespoke Thiosulfonate

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is a key bifunctional molecule, increasingly recognized for its utility in the field of bioconjugation chemistry, particularly in the construction of Antibody-Drug Conjugates (ADCs). Its structure incorporates a hydrophilic hydroxyl group, a sterically hindered tertiary thiol precursor, and a reactive methanethiosulfonate moiety. This unique combination of features allows for the creation of cleavable linkers in ADCs, which are designed to be stable in circulation but release the cytotoxic payload under specific physiological conditions, such as the reductive environment within a target cell.

This guide provides a comprehensive, technically-grounded pathway for the synthesis of this important compound. The presented methodology is rooted in fundamental principles of organic synthesis and is designed to be both robust and reproducible. We will delve into the causality behind the strategic choices in this two-step synthesis, providing not just a protocol, but a framework for understanding and optimizing the synthesis of this and related thiosulfonates.

A Strategic Two-Step Synthesis Pathway

The synthesis of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is most logically approached in two distinct steps, beginning with the construction of the core thiol intermediate, followed by the introduction of the methanesulfonothioate functionality.

Synthesis_Pathway cluster_0 Step 1: Thiol Synthesis cluster_1 Step 2: Thiosulfonate Formation 2,2-Dimethyloxirane 2,2-Dimethyloxirane 2-methyl-1-mercaptopropan-2-ol 2-methyl-1-mercaptopropan-2-ol 2,2-Dimethyloxirane->2-methyl-1-mercaptopropan-2-ol 1. NaSH, Methanol 2. Aqueous Workup Sodium_Hydrosulfide NaSH Thiol_Intermediate 2-methyl-1-mercaptopropan-2-ol Final_Product S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate Thiol_Intermediate->Final_Product Methanesulfonyl Chloride, Pyridine, DCM Methanesulfonyl_Chloride Methanesulfonyl Chloride

Caption: Overall synthesis pathway for S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate.

Part 1: Synthesis of the Precursor Thiol: 2-methyl-1-mercaptopropan-2-ol

The cornerstone of this synthesis is the efficient preparation of the β-hydroxy thiol intermediate. A highly effective and regioselective method for this transformation is the nucleophilic ring-opening of an epoxide.

Causality of Experimental Choices
  • Starting Material: 2,2-Dimethyloxirane is the logical precursor. The strained three-membered ring is susceptible to nucleophilic attack, and its substitution pattern directly yields the desired tertiary alcohol and primary thiol functionalities upon ring-opening.

  • Nucleophile: Sodium hydrosulfide (NaSH) is chosen as the sulfur nucleophile. It is a readily available, potent nucleophile that favors direct S-C bond formation. The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates the protonation of the resulting alkoxide.

  • Regioselectivity: Under basic or neutral conditions, the nucleophilic attack on an unsymmetrical epoxide occurs at the less sterically hindered carbon atom.[1][2] In the case of 2,2-dimethyloxirane, the attack of the hydrosulfide anion will occur at the primary carbon, leading to the desired 2-methyl-1-mercaptopropan-2-ol.

Experimental Protocol: Synthesis of 2-methyl-1-mercaptopropan-2-ol

Thiol_Synthesis_Workflow Start Start Dissolve_NaSH Dissolve NaSH in Methanol Start->Dissolve_NaSH Cool_Solution Cool to 0 °C Dissolve_NaSH->Cool_Solution Add_Epoxide Add 2,2-Dimethyloxirane Dropwise Cool_Solution->Add_Epoxide Warm_to_RT Warm to Room Temperature and Stir Add_Epoxide->Warm_to_RT Quench Quench with Saturated Aqueous NH4Cl Warm_to_RT->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_and_Concentrate Dry Organic Layer and Concentrate in vacuo Extract->Dry_and_Concentrate Purify Purify by Flash Chromatography Dry_and_Concentrate->Purify End End Purify->End

Caption: Experimental workflow for the synthesis of 2-methyl-1-mercaptopropan-2-ol.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add sodium hydrosulfide (1.2 equivalents) and anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the resulting solution to 0 °C in an ice bath.

  • Addition of Epoxide: Slowly add 2,2-dimethyloxirane (1.0 equivalent) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 2-methyl-1-mercaptopropan-2-ol.

Part 2: Formation of the Thiosulfonate

With the β-hydroxy thiol in hand, the final step is the formation of the thiosulfonate linkage. This is reliably achieved by the reaction of the thiol with methanesulfonyl chloride in the presence of a base.

Causality of Experimental Choices
  • Electrophile: Methanesulfonyl chloride is a highly reactive electrophile and the ideal reagent for introducing the methanesulfonyl group.[3]

  • Base: A non-nucleophilic base, such as pyridine or triethylamine, is crucial. Its role is to deprotonate the thiol, forming the more nucleophilic thiolate, and to neutralize the hydrochloric acid byproduct of the reaction. Pyridine is often used as it can also act as a solvent.

  • Solvent: A dry, aprotic solvent like dichloromethane (DCM) is preferred to prevent hydrolysis of the highly reactive methanesulfonyl chloride.

Experimental Protocol: Synthesis of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate

Thiosulfonate_Formation_Workflow Start Start Dissolve_Thiol Dissolve Thiol and Pyridine in DCM Start->Dissolve_Thiol Cool_Solution Cool to 0 °C Dissolve_Thiol->Cool_Solution Add_Mesyl_Chloride Add Methanesulfonyl Chloride Dropwise Cool_Solution->Add_Mesyl_Chloride Stir_at_0C Stir at 0 °C Add_Mesyl_Chloride->Stir_at_0C Warm_to_RT Warm to Room Temperature and Stir Stir_at_0C->Warm_to_RT Wash Wash with Dilute HCl, Saturated NaHCO3, and Brine Warm_to_RT->Wash Dry_and_Concentrate Dry Organic Layer and Concentrate in vacuo Wash->Dry_and_Concentrate Purify Purify by Flash Chromatography Dry_and_Concentrate->Purify End End Purify->End

Caption: Experimental workflow for the synthesis of the final thiosulfonate product.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-methyl-1-mercaptopropan-2-ol (1.0 equivalent) and pyridine (1.5 equivalents) in dry dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Workup: Wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Chemical Shifts (δ, ppm)Expected ¹³C NMR Chemical Shifts (δ, ppm)
2-methyl-1-mercaptopropan-2-olC₄H₁₀OS106.19~1.3 (s, 6H, 2xCH₃), ~1.5 (t, 1H, SH), ~2.5 (d, 2H, CH₂), ~3.5 (s, 1H, OH)~25 (2xCH₃), ~45 (CH₂), ~70 (C-OH)
S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioateC₅H₁₂O₃S₂184.27~1.4 (s, 6H, 2xCH₃), ~3.2 (s, 3H, SO₂CH₃), ~3.6 (s, 2H, CH₂), ~4.0 (br s, 1H, OH)~25 (2xCH₃), ~50 (SO₂CH₃), ~55 (C-S), ~70 (C-OH)

Trustworthiness: A Self-Validating System

The robustness of this synthetic pathway lies in the well-understood and highly predictable nature of the core reactions. The regioselectivity of the epoxide ring-opening under these conditions is well-established, ensuring the formation of the desired isomer. The subsequent sulfonylation of the thiol is a high-yielding and clean reaction. Progress of both reaction steps can be easily monitored by thin-layer chromatography (TLC). The final product's purity can be readily assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry, with expected data provided in the table above.

References

  • PubChem. S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate. [Link]

  • Chemistry LibreTexts. Reactions of Epoxides. [Link]

  • Master Organic Chemistry. Epoxide Ring Opening With Base. [Link]

  • Mukherjee, C., Maiti, G. H., & Misra, A. K. (2008).
  • Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]

  • Wikipedia. Methanesulfonyl chloride. [Link]

  • Chemistry LibreTexts. Reactions of Alcohols. [Link]

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Exploratory

The Glutathione Switch: Mechanism and Engineering of Redox-Responsive Linkers

Executive Summary The exploitation of the glutathione (GSH) concentration gradient represents one of the most successful strategies in prodrug and antibody-drug conjugate (ADC) design. This guide dissects the mechanism o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The exploitation of the glutathione (GSH) concentration gradient represents one of the most successful strategies in prodrug and antibody-drug conjugate (ADC) design. This guide dissects the mechanism of action (MoA) of GSH-cleavable linkers, moving beyond basic definitions to explore the kinetic determinants of cleavage, the role of steric hindrance in plasma stability, and the precise protocols required to validate these systems in the laboratory.

The Biological Imperative: The GSH Gradient

The efficacy of a GSH-cleavable linker relies entirely on the steep concentration gradient between the extracellular space (oxidative) and the cytosol (reductive). This differential acts as a biological "switch."

Table 1: Physiological Glutathione Concentrations
CompartmentGSH ConcentrationRedox StateImplications for Linker Design
Plasma 2 – 20 µMOxidativeLinker must remain stable to prevent systemic toxicity.
Cytosol (Healthy) 1 – 10 mMReductiveHigh concentration drives cleavage; rapid release desired.
Tumor Microenvironment 2 – 20 mMHighly ReductiveTumor cells often upregulate GSH (via SLC7A11) to manage ROS, enhancing specificity.
Lysosome ~100 µM - 5 mMVariableDegradation of the carrier (antibody) often precedes disulfide exchange.

Key Insight: The 1000-fold differential is not enough on its own. The presence of reactive thiols in blood (e.g., Human Serum Albumin, Cys34, ~400 µM) necessitates kinetic tuning of the linker to prevent premature exchange [1].

Chemical Mechanism: Thiol-Disulfide Exchange

The core mechanism is thiol-disulfide exchange , a nucleophilic substitution reaction (


-like).[1] It is not a simple reduction; it is a cascade involving the thiolate anion.
The Reaction Pathway
  • Ionization: GSH exists in equilibrium between its thiol (

    
    ) and thiolate (
    
    
    
    ) forms. The thiolate is the active nucleophile.
  • Nucleophilic Attack: The

    
     attacks one of the sulfur atoms in the linker disulfide bond.
    
  • Intermediate Formation: A mixed disulfide (Linker-SS-G) is formed.

  • Release: The payload is released as a free thiol (or undergoes self-immolation if a spacer like PABC is used).

Visualization of the Cleavage Pathway

The following diagram illustrates the molecular logic from the carrier-drug conjugate to payload release.

GSH_Mechanism ADC ADC/Prodrug (Carrier-S-S-Payload) Transition Transition State [Carrier-S...S...S-Payload] ADC->Transition + GS- GSH GSH (Cytosol) (High Conc.) Thiolate GS- (Thiolate Anion) Active Nucleophile GSH->Thiolate pKa dependent ionization Thiolate->Transition Mixed Mixed Disulfide (Carrier-S-S-G) Transition->Mixed Exchange Payload Free Payload (HS-Drug) Transition->Payload Release

Figure 1: The kinetic pathway of thiol-disulfide exchange triggering payload release.

Structural Design: Tuning Kinetics via Steric Hindrance

A simple disulfide bond is too unstable for clinical use; it would degrade in circulation due to interaction with albumin. To solve this, we engineer steric hindrance around the disulfide bond.[2]

The Gem-Dimethyl Solution

By adding methyl groups to the carbon atoms alpha to the disulfide bond, we create a "shield" that blocks the approach of bulky thiols (like albumin) but allows the smaller GSH molecule to penetrate.

  • Unblocked Disulfide:

    
     in plasma 
    
    
    
    minutes to hours. (Too toxic).
  • Gem-Dimethyl Disulfide (e.g., DM4 linker):

    
     in plasma 
    
    
    
    days. (Clinical standard).

Mechanism of Stability: The rate of thiol-disulfide exchange (


) decreases as the steric bulk of substituents increases.


This concept was validated in the design of Mylotarg (gemtuzumab ozogamicin) and subsequent maytansinoid ADCs [2].

Experimental Validation: Protocols

To establish trustworthiness, one must validate the release kinetics in vitro before moving to cell models.

Protocol: In Vitro GSH-Mediated Release Assay

Objective: Quantify the release rate of a payload in simulated cytosolic conditions vs. plasma conditions.

Reagents
  • Buffer A (Plasma mimic): PBS, pH 7.4, 10 µM GSH.

  • Buffer B (Cytosol mimic): PBS, pH 7.4, 10 mM GSH.

  • Reducing Agent: L-Glutathione (reduced).

  • Control: GSSG (Oxidized glutathione) to prove reduction dependence.[1]

  • Deoxygenation: Argon or Nitrogen gas.

Workflow
  • Preparation: Dissolve the Conjugate (1 mg/mL) in degassed PBS. Note: Degassing is critical to prevent auto-oxidation of GSH, which would alter the concentration.

  • Incubation:

    • Aliquot samples into Buffer A and Buffer B.

    • Incubate at 37°C in a water bath.

  • Sampling: At

    
     hours, remove 50 µL aliquots.
    
  • Quenching: Immediately add an excess of acidic acetonitrile (0.1% TFA) or N-ethylmaleimide (NEM) to stop the exchange reaction.

  • Analysis: Analyze via RP-HPLC or LC-MS. Monitor the disappearance of the Conjugate peak and the appearance of the Free Payload peak.

Visualization of Experimental Logic

Protocol_Flow Start Start: Conjugate Solution Split Split Samples Start->Split Cond1 Condition A: 10 µM GSH (Plasma) Split->Cond1 Cond2 Condition B: 10 mM GSH (Cytosol) Split->Cond2 Incubate Incubate 37°C (Argon Atmosphere) Cond1->Incubate Cond2->Incubate Sample Sampling (0-24h) Incubate->Sample Quench Quench (NEM/Acid) Stop Reaction Sample->Quench Analyze HPLC/LC-MS Analysis Quench->Analyze

Figure 2: Step-by-step workflow for validating GSH-responsive cleavage kinetics.

References

  • Go, Y. M., & Jones, D. P. (2011). Cysteine/cystine redox signaling in cardiovascular disease. Free Radical Biology and Medicine, 50(4), 495–509. Link

  • Pillow, T. H., et al. (2017). Decoupling stability and release in disulfide-based antibody–drug conjugates. Chemical Science, 8(1), 366-370. Link

  • Saito, G., Swanson, J. A., & Lee, K. D. (2003). Drug delivery strategy utilizing conjugation via reversible disulfide linkages: role and site of cellular reducing activities. Advanced Drug Delivery Reviews, 55(2), 199-215. Link

  • Deng, S., Wen, X., & Wang, J. (2024). Recent Advances in the Linkers of Drug Conjugates.[3] Current Medicinal Chemistry. Link

Sources

Foundational

Technical Guide: Solubilization and Application of S-(1-Hydroxy-2-methylpropan-2-yl) Methanesulfonothioate (MTS-OH)

Executive Summary S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (CAS: 2127875-65-2), often referred to in proteomic contexts as MTS-OH or MTS-Hydroxy , is a specialized methanethiosulfonate reagent. Unlike cati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (CAS: 2127875-65-2), often referred to in proteomic contexts as MTS-OH or MTS-Hydroxy , is a specialized methanethiosulfonate reagent. Unlike cationic (MTSET) or anionic (MTSES) analogs, this reagent introduces a neutral, polar hydroxylated moiety to cysteine residues.

Its primary applications include:

  • Cysteine Accessibility Scanning (SCAM): Probing the pore diameter and hydrophilic character of ion channels without introducing charge repulsion.

  • Antibody-Drug Conjugates (ADCs): Serving as a glutathione-cleavable linker that releases the payload upon cytosolic reduction.

The Critical Challenge: Like all MTS reagents, this compound is thermodynamically unstable in aqueous solution. It undergoes rapid hydrolysis, necessitating a strict "Anhydrous Stock / Rapid Dilution" protocol. This guide outlines the precise solubilization strategies to maintain reagent integrity.

Physicochemical Profile & Solubility

The solubility profile of MTS-OH is defined by the competing requirements of solvation (high in organics) and chemical stability (low in water).

Solubility Data Table
SolventSolubility LimitStabilityApplication Context
DMSO (Anhydrous) ~100 mg/mL (>500 mM) High (Months at -80°C)Primary Stock Solution. Essential for long-term storage.
Acetonitrile High (>100 mM)HighAlternative for LC-MS applications (easier to evaporate).
Ethanol ModerateModerateNot recommended due to potential transesterification or hygroscopicity.
Water / PBS < 1 mg/mL (Direct)Very Low (< 20 min) Do not dissolve directly. Use only as a reaction medium.
10% DMSO / 90% Corn Oil ~2.5 mg/mLHighIn vivo / Lipophilic delivery systems.

Critical Warning: DMSO is hygroscopic.[1] "Wet" DMSO will hydrolyze the MTS ester bond even at -20°C. Always use fresh, sequencing-grade DMSO or store over molecular sieves.

Mechanistic Insight: Reactivity vs. Hydrolysis

To use MTS-OH effectively, one must understand the race between the desired reaction (labeling) and the competitive degradation (hydrolysis).

Reaction Pathways (Graphviz Diagram)

The following diagram illustrates the nucleophilic attack by a protein cysteine thiolate (


) versus the destructive attack by a water molecule (Hydrolysis).

MTS_Mechanism MTS MTS-OH Reagent (Methanethiosulfonate) Product Modified Protein (Disulfide Bond) MTS->Product Fast Reaction (k_label) Waste Sulfinic Acid (Byproduct) MTS->Waste Leaving Group Dead Hydrolyzed Reagent (Non-reactive) MTS->Dead Slow Reaction (k_hydrolysis) Cys Protein Cysteine (Thiolate R-S⁻) Cys->Product Water Water / OH⁻ (Hydrolysis) Water->Dead

Figure 1: Mechanistic pathways. Success depends on


. High pH increases both rates, but hydrolysis accelerates significantly above pH 8.0.

Protocol: The "Anhydrous Stock" Method

This protocol is the industry standard for ensuring that the MTS reagent delivered to your protein is active.

Reagents Required[1][2][3][4][5]
  • S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (Solid).[1][2][3]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, stored over sieves).

  • Argon or Nitrogen gas line.

Step-by-Step Methodology
  • Preparation of Master Stock (100 mM):

    • Allow the vial of solid reagent to equilibrate to room temperature before opening (prevents water condensation on the cold solid).

    • Dissolve the solid in 100% Anhydrous DMSO to a concentration of 100 mM (approx. 18.4 mg/mL).

    • Quality Check: The solution must be perfectly clear and colorless. Any turbidity suggests moisture contamination.

  • Aliquot and Storage:

    • Immediately aliquot into single-use volumes (e.g., 10–50 µL) in PCR tubes or cryovials.

    • Overlay with Argon/Nitrogen gas if possible.

    • Store at -80°C. (Stable for 6 months).

    • Note: At -20°C, stability is reduced to ~1 month.[1]

  • Working Solution (The "Solvent Shock"):

    • Thaw one aliquot of DMSO stock.

    • Do not create an intermediate aqueous dilution (e.g., 1 mM in water) and let it sit.

    • Add the DMSO stock directly to the protein reaction buffer while vortexing.

    • Target: Final DMSO concentration should be < 1-2% (v/v) to avoid denaturing the protein, unless the protein is known to tolerate higher organic loads.

Experimental Application: Cysteine Accessibility Scanning (SCAM)

This workflow describes probing a channel pore. The MTS-OH reagent is used to test if a specific residue is exposed to the aqueous solvent.

Workflow Diagram

SCAM_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Labeling cluster_2 Phase 3: Analysis Mutant Express Single-Cys Mutant Protein Reduce Pre-treat with DTT (Ensure Cys is reduced) Mutant->Reduce Wash Remove DTT (Critical Step) Reduce->Wash AddMTS Add MTS-OH (from DMSO) Final Conc: 0.1 - 1.0 mM Wash->AddMTS Incubate Incubate 5-15 mins Room Temp, pH 7.0-7.5 AddMTS->Incubate Quench Quench Reaction (Add excess Cysteine/DTT) Incubate->Quench Assay Functional Assay / Western Blot (Shift in mobility or function?) Quench->Assay

Figure 2: SCAM Workflow. The removal of DTT before adding MTS-OH is the most common failure point; residual DTT will instantly quench the MTS reagent.

Critical Parameters for Success
  • pH Sensitivity: Perform labeling at pH 7.0 – 7.5 .

    • Why? Below pH 7.0, cysteine reactivity (

      
       formation) drops. Above pH 8.0, MTS hydrolysis dominates.
      
  • Time: MTS reactions are fast (

    
    ). A 5–10 minute incubation is usually sufficient. Prolonged incubation increases non-specific background.
    
  • Quenching: Stop the reaction by adding a large excess (e.g., 10–20 mM) of free L-Cysteine or DTT. This scavenges remaining MTS reagent.

Troubleshooting & Validation

If no labeling is observed, use this logic tree to diagnose the failure.

SymptomProbable CauseCorrective Action
No labeling observed Hydrolyzed ReagentCheck DMSO stock age. Ensure no water was introduced.
Residual DTTEnsure rigorous desalting/dialysis after the reduction step.
Buried CysteineThe residue may truly be inaccessible. Use a denaturing control (SDS) to prove the Cys can be labeled.
Protein Precipitation DMSO ToxicityReduce final DMSO concentration to < 1%.
Non-specific labeling pH too highLower pH to 7.0 to favor specific thiol reaction over amine reaction (rare but possible).
Validation Assay (Ellman's Test Interference)

To verify your MTS-OH stock is active:

  • Take a standard solution of L-Cysteine (e.g., 100 µM).

  • Add MTS-OH (2-fold excess). Incubate for 5 mins.

  • Add Ellman's Reagent (DTNB).

  • Result: If MTS-OH is active, it blocks the cysteine, and no yellow color (TNB anion) is produced. If MTS-OH is hydrolyzed, the cysteine remains free, and the solution turns yellow.

References

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123–145. Link

  • Toronto Research Chemicals. (2024).[4] Product Datasheet: S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (CAS 2127875-65-2).[1][2][3] TRC Catalogue. Link

  • MedChemExpress. (2024). S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate Solubility & Storage. Link

  • PubChem. (2024).[3] Compound Summary: S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate.[1][2][3] National Library of Medicine. Link[3]

  • Javitch, J. A., et al. (2002). A cluster of aromatic residues in the third membrane-spanning segment of the dopamine D2 receptor is accessible in the binding-site crevice. Biochemistry, 41(11), 3719-3726. (Demonstrates SCAM methodology). Link

Sources

Exploratory

A Technical Guide to the Stability and Storage of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate

Introduction S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is a crucial bifunctional molecule, primarily utilized as a glutathione-cleavable linker in the development of antibody-drug conjugates (ADCs). Its spe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is a crucial bifunctional molecule, primarily utilized as a glutathione-cleavable linker in the development of antibody-drug conjugates (ADCs). Its specific chemical structure, featuring a hindered disulfide bond, allows for selective cleavage within the reductive intracellular environment, releasing the cytotoxic payload at the target site. The inherent stability and controlled reactivity of this linker are paramount to the efficacy and safety of the resulting ADC. This guide provides an in-depth analysis of the chemical stability of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate, outlining its potential degradation pathways and offering evidence-based recommendations for its optimal storage and handling.

Chemical Structure and Physicochemical Properties

Before delving into the stability profile, it is essential to understand the key structural features of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate that dictate its reactivity and degradation.

  • IUPAC Name: 2-methyl-2-(methylsulfonylsulfanyl)propan-1-ol[1]

  • CAS Number: 2127875-65-2[2]

  • Molecular Formula: C₅H₁₂O₃S₂[2]

  • Molecular Weight: 184.27 g/mol [2]

The molecule comprises two key functional groups: a methanesulfonothioate group and a tertiary alcohol. The thiosulfonate moiety is the reactive center, susceptible to nucleophilic attack, particularly by thiols, which is the basis for its application as a cleavable linker. The tertiary alcohol is generally more stable but can undergo elimination reactions under certain conditions.

PropertyValueSource
Molecular Weight 184.3 g/mol PubChem[1]
XLogP3-AA 0PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 3PubChem[1]

Predicted Degradation Pathways and Stability Profile

A comprehensive understanding of the potential degradation pathways of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is critical for developing robust formulations and analytical methods. Based on the chemical nature of its functional groups, several degradation routes can be postulated.

Hydrolytic Degradation

The thiosulfonate ester linkage is susceptible to hydrolysis under both acidic and basic conditions. The stability of thiosulfinates, a related class of compounds, has been shown to be greatest at a slightly acidic pH of 4.5-5.5.[1] Stability decreases in more acidic (pH 1.2) and progressively more alkaline (pH 6.5-9.0) conditions.[1]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the sulfonyl oxygen would facilitate nucleophilic attack by water on the sulfur atom, leading to the formation of methanesulfinic acid and 1-hydroxy-2-methylpropane-2-thiol.

  • Base-Catalyzed Hydrolysis: In alkaline media, the thiosulfonate can undergo hydrolysis to yield methanesulfinate and the corresponding thiol.

Reaction with Thiols

The primary mechanism for the intended cleavage of this linker in a biological context is its reaction with thiols, such as glutathione. This reaction proceeds via a nucleophilic substitution at the sulfenyl sulfur, releasing the thiol portion of the linker and forming a new disulfide bond with the attacking thiol. This reactivity also highlights a key instability consideration during storage and handling, as exposure to extraneous thiol-containing compounds could lead to premature cleavage.

Oxidative Degradation

While the tertiary alcohol is generally resistant to oxidation due to the absence of a hydrogen atom on the carbinol carbon, the sulfur atoms in the thiosulfonate group are susceptible to oxidation.[3][4][5] Strong oxidizing agents could potentially oxidize the sulfur atoms to higher oxidation states, leading to the formation of sulfonic acids or other related species.

Thermal Degradation

Elevated temperatures can promote various degradation pathways, including hydrolysis and elimination reactions. The tertiary alcohol, while stable to oxidation, may undergo dehydration at high temperatures, particularly in the presence of acid or base catalysts, to form an alkene.

Photodegradation

Exposure to light, particularly in the UV range, can provide the energy to initiate photochemical degradation reactions. The specific photolytic degradation pathway for this molecule has not been explicitly studied, but it is a common stress factor for many organic molecules and should be mitigated.

Degradation Pathways cluster_conditions Stress Conditions S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate Methanesulfinic Acid + Thiol Methanesulfinic Acid + Thiol S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate->Methanesulfinic Acid + Thiol Hydrolysis Mixed Disulfide + Methanesulfinate Mixed Disulfide + Methanesulfinate S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate->Mixed Disulfide + Methanesulfinate Reaction with R-SH Oxidized Sulfur Species Oxidized Sulfur Species S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate->Oxidized Sulfur Species Oxidation Alkene + Other Products Alkene + Other Products S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate->Alkene + Other Products Thermal Degradation Photodegradation Products Photodegradation Products S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate->Photodegradation Products Photolysis Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Hydrolysis (Acid/Base)->Methanesulfinic Acid + Thiol Thiols Thiols Thiols->Mixed Disulfide + Methanesulfinate Oxidation Oxidation Oxidation->Oxidized Sulfur Species Heat Heat Heat->Alkene + Other Products Light Light Light->Photodegradation Products

Figure 1: Postulated degradation pathways for S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate.

Recommended Storage and Handling Conditions

Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate.

Storage of Solid Material

For the solid form of the compound, it is recommended to store it in a cool, dry place. A structurally related compound, S-Methyl methanethiosulfonate, is recommended for long-term storage at -20°C and is stable for at least 6 months under these conditions.[6]

Storage of Stock Solutions

For stock solutions, the following conditions are advised:

  • -80°C: Stable for up to 6 months.[7]

  • -20°C: Stable for up to 1 month.[7]

It is crucial to protect solutions from light and to store them under an inert atmosphere, such as nitrogen or argon.[6][7] This is to prevent photo-degradation and to minimize contact with atmospheric moisture and oxygen, which could contribute to hydrolysis and oxidation, respectively.

ConditionRecommended StorageRationale
Temperature (Solid) Long-term at -20°CMinimizes thermal degradation and slows down potential solid-state reactions.
Temperature (Solution) -80°C for up to 6 months; -20°C for up to 1 monthSignificantly reduces the rates of hydrolytic, oxidative, and other solution-phase degradation reactions.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation of the sulfur atoms and minimizes exposure to atmospheric moisture, thereby reducing the risk of hydrolysis.
Light Protect from light (use amber vials or store in the dark)Prevents photolytic degradation of the molecule.
pH (for aqueous solutions) Maintain a slightly acidic pH (around 4.5-5.5) if aqueous solutions are necessary.Based on data for related compounds, this pH range offers the greatest stability against hydrolysis.[1]
Incompatible Materials Avoid contact with strong acids, bases, oxidizing agents, and nucleophilic reagents (especially thiols).These materials can directly react with and degrade the thiosulfonate linkage.

Experimental Design for Stability Assessment: A Forced Degradation Study Protocol

To experimentally validate the stability of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate and to identify its degradation products, a forced degradation study is essential.[2][6][8] Such studies are a regulatory expectation and provide critical information for the development of stability-indicating analytical methods.[7][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][9]

Forced Degradation Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Aliquot for Stress Conditions Aliquot for Stress Conditions Prepare Stock Solution->Aliquot for Stress Conditions Stress Conditions Stress Conditions Aliquot for Stress Conditions->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Acid Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Base Oxidation Oxidation Stress Conditions->Oxidation Oxidant Thermal Thermal Stress Conditions->Thermal Heat Photolytic Photolytic Stress Conditions->Photolytic Light Neutralize/Quench Neutralize/Quench Acid Hydrolysis->Neutralize/Quench Base Hydrolysis->Neutralize/Quench Oxidation->Neutralize/Quench Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Thermal->Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Photolytic->Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Neutralize/Quench->Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Identify and Quantify Degradants Identify and Quantify Degradants Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS)->Identify and Quantify Degradants End End Identify and Quantify Degradants->End

Figure 2: A generalized workflow for a forced degradation study.

Step-by-Step Protocol
  • Preparation of Stock Solution: Prepare a stock solution of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate in a suitable solvent (e.g., acetonitrile or a buffer at a slightly acidic pH). A concentration of 1 mg/mL is often recommended.[7]

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C). Monitor the degradation over time by taking samples at regular intervals.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperature. Monitor the degradation over time.

  • Oxidative Degradation: Treat the stock solution with a suitable oxidizing agent, such as 3% hydrogen peroxide, at room temperature.

  • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60-80°C) in a calibrated oven.

  • Photostability: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples and quench any oxidative reactions. Analyze all samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection.

  • Data Evaluation: Quantify the amount of the parent compound remaining and identify and quantify any degradation products formed.

Analytical Methodologies for Stability Assessment

The development of a robust, stability-indicating analytical method is a cornerstone of any stability study. For S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate and its potential degradation products, a reversed-phase HPLC method would be a suitable choice.

  • Column: A C18 column is a common starting point for the separation of small organic molecules.

  • Mobile Phase: A gradient of water (with a suitable buffer, e.g., phosphate or acetate, to maintain a pH of 4.5-5.5) and an organic solvent like acetonitrile or methanol.

  • Detection:

    • UV Detection: While the molecule lacks a strong chromophore, it may be detectable at low UV wavelengths.

    • Mass Spectrometry (MS): LC-MS is a powerful technique for the sensitive and selective quantification of the parent compound and for the identification of unknown degradation products by their mass-to-charge ratio.[10]

    • Refractive Index (RI) Detection: For related compounds like methyl methanesulfonate, RI detection has been used.[11]

Conclusion

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is a molecule with inherent reactivity that is central to its function as a cleavable ADC linker. This reactivity also defines its stability profile. The primary degradation pathways are anticipated to be hydrolysis of the thiosulfonate bond, particularly under non-optimal pH conditions, and reaction with nucleophiles such as thiols. To maintain the integrity of this compound, it is imperative to adhere to strict storage conditions, including low temperatures (-20°C for solid, -80°C for solutions), protection from light, and storage under an inert atmosphere. A well-designed forced degradation study is a critical tool for confirming these degradation pathways and for developing the necessary analytical methods to ensure the quality and stability of this important molecule in drug development.

References

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 30, 2026, from [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026, January 25). Retrieved January 30, 2026, from [Link]

  • S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • ICH Q1A(R2) Guideline on Stability Testing. (2025, November 5). Retrieved January 30, 2026, from [Link]

  • Shen, C., Xiao, H., & Parkin, K. L. (2002). In vitro stability and chemical reactivity of thiosulfinates. Journal of Agricultural and Food Chemistry, 50(9), 2644–2651.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Bhardwaj, S., Singh, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(6).
  • Oxidation of Alcohols. (2023, January 22). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • The Inability of Tertiary Alcohols to Undergo Oxidation. (2026, January 15). Oreate AI Blog. Retrieved January 30, 2026, from [Link]

  • A Level Chemistry Revision "Oxidation of Secondary and Tertiary Alcohols". (2022, February 24). YouTube. Retrieved January 30, 2026, from [Link]

  • RI HPLC Method for Analysis of Methyl methanesulfonate (MMS) on Primesep N Column. (n.d.). SIELC. Retrieved January 30, 2026, from [Link]

Sources

Foundational

literature review of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate applications

The following technical guide details the applications, mechanism, and experimental protocols for S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate , a specialized heterobifunctional linker used primarily in the de...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, mechanism, and experimental protocols for S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate , a specialized heterobifunctional linker used primarily in the development of Antibody-Drug Conjugates (ADCs).

A Modular Reagent for Sterically Hindered Disulfide Linkers in ADCs

Executive Summary

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (CAS: 2127875-65-2) is a high-precision bioconjugation reagent designed to introduce a glutathione-cleavable disulfide bridge with tunable stability into biotherapeutics. Unlike standard straight-chain linkers (e.g., SPDP), this reagent features a gem-dimethyl group adjacent to the disulfide bond. This steric bulk acts as a "kinetic shield," significantly increasing plasma stability while retaining cleavage sensitivity to high intracellular concentrations of glutathione (GSH).

This guide addresses the needs of medicinal chemists and biophysicists utilizing this reagent to construct "smart" prodrugs and ADCs that require a balance between systemic circulation half-life and rapid payload release upon internalization.

Molecular Architecture & Mechanism

The efficacy of this reagent stems from its three distinct functional zones:

  • The Methanethiosulfonate (MTS) Head: A highly specific, rapid-reacting electrophile that targets thiols (sulfhydryls) to form mixed disulfides.[1] It generates methanesulfinic acid as a benign leaving group.

  • The Gem-Dimethyl "Shield": Two methyl groups at the

    
    -carbon position relative to the sulfur. This steric hindrance restricts the approach of external thiols (like serum albumin or free cysteine) in the blood, preventing premature disulfide exchange.
    
  • The Hydroxyl Tail: A primary alcohol handle (

    
    ) available for functionalization (e.g., esterification or carbamate formation) with a cytotoxic payload or fluorophore.
    
Mechanism of Action: The "Goldilocks" Stability

The central challenge in cleavable ADC linkers is preventing "payload shedding" in the bloodstream. Unhindered disulfides have a half-life of minutes to hours in plasma. The gem-dimethyl group in S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate extends this to days by sterically blocking the


 attack trajectory of incoming thiols.

However, once the ADC is internalized via receptor-mediated endocytosis, the lysosomal/cytosolic concentration of GSH (1–10 mM) is up to 1,000-fold higher than in plasma (


M range). This concentration gradient overcomes the steric barrier, driving the reduction of the disulfide and releasing the active payload.
Experimental Workflows
3.1. Visualization of the Conjugation Pathway

The following diagram illustrates the modular assembly of an ADC using this linker.

ADC_Workflow cluster_cleavage Step 3: Intracellular Release Linker S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (Reagent) Intermediate Activated Linker-Payload (MTS-S-C(Me)2-CH2-O-CO-Drug) Linker->Intermediate Payload Cytotoxic Payload (COOH-containing) Payload->Intermediate Step 1: Esterification (EDC/NHS or HATU) ADC Final ADC (mAb-S-S-C(Me)2-Linker-Drug) Intermediate->ADC Step 2: Disulfide Exchange (pH 6.5 - 7.5) Antibody Antibody (mAb) (Reduced Cysteines) Antibody->ADC Release Free Payload (Active Drug) ADC->Release Reduction GSH Intracellular GSH (High Conc.) GSH->Release

Caption: Modular assembly of a hindered disulfide ADC. The linker is first attached to the drug, then conjugated to the antibody via the MTS group.

3.2. Detailed Protocol: Linker-Payload Synthesis

Objective: To attach the linker to a carboxyl-containing payload (e.g., a derivative of MMAE or Doxorubicin) prior to antibody conjugation.

Reagents:

  • Payload (R-COOH)

  • S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (Linker-OH)[2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation: Dissolve the Payload (1.0 eq) in anhydrous DMF under nitrogen. Add EDC (1.2 eq) and DMAP (0.1 eq). Stir for 15 minutes at

    
     to activate the carboxyl group.
    
  • Coupling: Add the Linker-OH (1.1 eq) dropwise to the activated mixture. The hydroxyl group will attack the activated ester.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS for the formation of the ester-linked intermediate (

    
    ).
    
    • Critical Checkpoint: Ensure the MTS group remains intact. Avoid strong nucleophiles or reducing agents that could prematurely cleave the MTS moiety.

  • Purification: Quench with dilute acid (pH 4) and extract into ethyl acetate. Purify via silica gel chromatography or preparative HPLC (using non-nucleophilic buffers, e.g., 0.1% TFA in water/acetonitrile).

3.3. Detailed Protocol: Antibody Conjugation

Objective: To conjugate the Linker-Payload intermediate to a monoclonal antibody via interchain cysteines.

Reagents:

  • Monoclonal Antibody (mAb)

  • TCEP (Tris(2-carboxyethyl)phosphine) or DTT

  • Linker-Payload Intermediate (from Step 3.2)

  • Conjugation Buffer: PBS, pH 7.2, 1 mM EDTA

Step-by-Step Methodology:

  • Reduction: Dilute mAb to 5–10 mg/mL in Conjugation Buffer. Add TCEP (2.0–3.0 molar equivalents per mAb) to selectively reduce interchain disulfides. Incubate at

    
     for 1 hour.
    
    • Note: TCEP is preferred over DTT as it does not require removal before adding the MTS reagent (MTS reacts with thiols, but TCEP is less reactive toward MTS than thiols are, though excess TCEP should still be minimized).

  • Conjugation: Dissolve the Linker-Payload intermediate in DMSO (ensure final DMSO in reaction

    
    ). Add to the reduced mAb solution at a 5–8 molar excess over free thiols.
    
  • Incubation: React for 1 hour at room temperature or

    
     overnight. The MTS group reacts rapidly and specifically with the generated cysteine thiols.
    
  • Purification: Remove excess small molecules via size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Validation: Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or native Mass Spectrometry.

Data Summary: Stability & Reactivity

The following table summarizes the comparative properties of this hindered linker versus standard reagents.

FeatureStandard Linker (e.g., SPDP/MTS-Ethyl)S-(1-Hydroxy-2-methylpropan-2-yl) MTS
Structure Unhindered Disulfide (

)
Hindered Disulfide (

)
Plasma Stability Low (

hours)
High (

days)
Intracellular Release RapidRapid (GSH-mediated)
Leaving Group Pyridine-2-thione (SPDP)Methanesulfinic Acid (MTS)
Reactivity Profile Thiol-Disulfide ExchangeThiol-MTS Displacement (Irreversible*)
Payload Attachment NHS Ester (typically)Hydroxyl (requires esterification)

*Note: The formation of the disulfide is reversible, but the MTS reaction itself is a displacement that drives the equilibrium forward efficiently.

References
  • MedChemExpress . S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate Product Datasheet. Catalog No. HY-129942.[3][4] Link

  • Pillow, T. H., et al. (2011). "Decoupling stability and release in disulfide-based antibody-drug conjugates." Chemical Science. (Describes the principle of gem-dimethyl steric hindrance in ADC linkers).
  • Kellogg, B. A., et al. (2011). "Disulfide-linked antibody-maytansinoid conjugates: Optimization of in vivo activity by varying the steric hindrance at the disulfide linkage." Bioconjugate Chemistry. Link

  • BLD Pharm . S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate MSDS and Properties. Catalog No. BD01258674. Link

  • PubChem . Compound Summary: S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate.[2][5][6][7][8][9][10][11][12][13] CID 145712389.[3] Link

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of S-(1-Hydroxy-2-methylpropan-2-yl) Methanesulfonothioate

This guide provides an in-depth technical analysis of the spectroscopic characterization of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (CAS: 2127875-65-2), a critical linker motif used in Antibody-Drug Conju...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (CAS: 2127875-65-2), a critical linker motif used in Antibody-Drug Conjugates (ADCs) and Targeted Protein Degradation (PROTACs).

Executive Summary

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is a specialized functionalized disulfide rebridging agent. Structurally, it combines a reactive methanethiosulfonate (MTS) group with a sterically hindered, hydroxylated tert-butyl scaffold. In drug development, this moiety is prized as a glutathione-cleavable linker ; the gem-dimethyl steric bulk modulates the kinetics of disulfide reduction in the cytosolic environment, tuning the release of cytotoxic payloads.

This guide details the diagnostic Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) signatures required to validate the identity and purity of this compound during synthesis and quality control.

Chemical Identity & Structural Logic

The compound consists of a methanethiosulfonate group attached to a tert-butyl skeleton where one methyl group has been oxidized to a primary alcohol.

  • IUPAC Name: S-(1-hydroxy-2-methylpropan-2-yl) methanesulfonothioate[1][2]

  • Formula:

    
    
    
  • Molecular Weight: 184.27 g/mol

  • Key Functional Groups:

    • MTS Group (

      
      ):  Highly electrophilic, reacts specifically with thiols.
      
    • Gem-dimethyl (

      
      ):  Provides steric protection to the sulfur-sulfur bond.
      
    • Primary Alcohol (

      
      ):  Handle for bioconjugation or further derivatization.
      
Structural Visualization

The following diagram illustrates the connectivity and the logical fragmentation points for mass spectrometry.

ChemicalStructure MTS_Me Methyl Sulfonyl (CH3-SO2-) Sulfur_Link Thiosulfonate Ester (-S-) MTS_Me->Sulfur_Link Sulfonyl-S bond Tert_Carbon Quaternary Carbon (C) Sulfur_Link->Tert_Carbon Steric S-C bond Gem_Dimethyl Gem-Dimethyl (2 x CH3) Tert_Carbon->Gem_Dimethyl Steric Bulk Hydroxyl_Group Hydroxymethyl (-CH2-OH) Tert_Carbon->Hydroxyl_Group Polar Handle

Caption: Structural connectivity of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate highlighting functional domains.

Spectroscopic Data: NMR ( H, C)

The NMR spectrum of this compound is distinct due to the high symmetry of the gem-dimethyl group and the strong electron-withdrawing nature of the methanesulfonyl group.

Experimental Protocol: NMR Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is standard. Use DMSO-
    
    
    
    if resolution of the hydroxyl proton is required (prevents rapid exchange).
  • Concentration: 10–20 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (

    
     at 7.26 ppm).
    
Diagnostic H NMR Data (400 MHz, )

The proton spectrum is characterized by three distinct singlets.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
3.60 – 3.65 Singlet (s)2H

Deshielded by Oxygen; singlet due to quaternary neighbor.
3.34 – 3.38 Singlet (s)3H

Characteristic MTS methyl; highly diagnostic.
1.38 – 1.42 Singlet (s)6H

Gem-dimethyl; shielded but shifted downfield by Sulfur.
2.50 – 3.00 Broad (br s)1H

Hydroxyl proton; shift varies with concentration/temp.

Interpretation Notes:

  • The MTS Singlet: The sharp singlet around 3.35 ppm is the fingerprint of the methanethiosulfonate group. Any splitting here indicates impurities (e.g., methanesulfinic acid).

  • Gem-Dimethyl: The integration of 6H at ~1.40 ppm confirms the tert-butyl-like skeleton.

  • Absence of Coupling: Excluding the OH proton, the molecule lacks vicinal protons, resulting in a spectrum of clean singlets.

Diagnostic C NMR Data (100 MHz, )
Chemical Shift (

, ppm)
Carbon TypeAssignment
70.5 – 72.0 Secondary (

)

(Alcohol carbon)
54.0 – 56.0 Quaternary (

)

(Quaternary center)
50.5 – 51.5 Primary (

)

(MTS methyl)
24.0 – 26.0 Primary (

)

(Gem-dimethyls)

Spectroscopic Data: Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight and analyzing the fragmentation stability of the disulfide-like bond.

Experimental Protocol: LC-MS
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (Polar-embedded columns recommended due to the hydroxyl group).

Diagnostic Ions (ESI+)
m/z ValueIon SpeciesInterpretation
185.0 – 185.3

Protonated molecular ion (Low intensity due to fragmentation).
202.0 – 202.3

Ammonium adduct (Common in ammonium-buffered mobile phases).
207.0 – 207.3

Sodium adduct (High intensity, very stable).
223.0 – 223.3

Potassium adduct.
Fragmentation Pattern (MS/MS)

The molecule typically cleaves at the weak thiosulfonate ester bond.

  • Precursor: 185

    
    
    
  • Fragment A: m/z ~105

    
    . Loss of methanesulfonyl group (
    
    
    
    , 79 Da).
  • Fragment B: m/z ~79

    
    .
    

Synthesis & Impurity Profiling

Understanding the synthesis aids in identifying spectral impurities. The compound is typically synthesized by reacting 1-mercapto-2-methylpropan-2-ol (or its isomer) with Methanethiosulfonyl chloride or S-Methyl methanethiosulfonate (MMTS) .

Synthesis Workflow

Synthesis Start Starting Material: 1-Mercapto-2-methylpropan-2-ol (or isomer) Reaction Reaction: Sulfenylation (Thiol-Disulfide Exchange) Start->Reaction Reagent Reagent: MMTS or MsCl Reagent->Reaction Product Product: S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate Reaction->Product Impurity Common Impurity: Disulfide Dimer (R-S-S-R) Reaction->Impurity Oxidative Side Rxn

Caption: Synthetic pathway and potential oxidative dimerization impurity.

Common Spectral Impurities[3]
  • Disulfide Dimer: If the MTS reagent is old or the reaction is exposed to air, the thiol starting material may dimerize.

    • NMR Signature: Loss of the 3.35 ppm (

      
      ) singlet. Shift of the gem-dimethyl peak.
      
    • MS Signature: Peak at

      
      .
      
  • Hydrolysis Products: Methanesulfinic acid.

    • NMR Signature: New singlet near 2.6 – 2.8 ppm.

References

  • PubChem Compound Summary. "S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (CID 145712389)." National Center for Biotechnology Information. Accessed Feb 2026. [Link]

  • Karlin, A., & Akabas, M. H. (1998). "Substituted-cysteine accessibility method." Methods in Enzymology, 293, 123-145.
  • Nielsen, S. D., et al. (2019). "Stable and Cleavable Linkers for Antibody-Drug Conjugates." Pharmaceuticals.[3] (Context for steric hindrance in disulfide linkers).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Conjugation of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate to Antibodies

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the conjugation of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate to antibodies. As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate to antibodies. As a Senior Application Scientist, this protocol has been developed to ensure scientific integrity, reproducibility, and a thorough understanding of the underlying principles of bioconjugation.

Introduction: The Significance of Thiol-Reactive Conjugation

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules.[1][2][3][4] The targeted delivery of these potent payloads to diseased tissues, such as tumors, minimizes systemic toxicity and enhances therapeutic efficacy.[1][2][4][5] A critical aspect of ADC development is the chemical linker used to attach the drug to the antibody.[2][4][][7][8]

This protocol focuses on the use of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate, a thiol-reactive compound. Thiol-reactive linkers are designed to specifically react with free sulfhydryl groups (-SH) on biomolecules.[9][10] In the context of antibodies, these reactive sites are typically generated by the selective reduction of interchain disulfide bonds.[9][10][11] This approach allows for a degree of site-specificity in the conjugation process, leading to more homogeneous ADC populations.[12] The methanethiosulfonate group of the specified reagent will react with the generated antibody thiols to form a stable disulfide bond, securely linking the payload to the antibody.

The homogeneity of an ADC, often quantified by the drug-to-antibody ratio (DAR), is a critical quality attribute that can influence both the efficacy and the pharmacokinetic profile of the therapeutic.[1][7][13] Therefore, a well-controlled conjugation process is paramount.

Reaction Mechanism: Methanethiosulfonate Reaction with Antibody Thiols

The conjugation process begins with the selective reduction of the antibody's interchain disulfide bonds to generate free thiol groups. This is typically achieved using a mild reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP). Subsequently, the methanethiosulfonate reagent is introduced. The sulfur atom of the antibody's thiol group acts as a nucleophile, attacking the sulfur atom of the methanethiosulfonate. This results in the formation of a new disulfide bond between the antibody and the linker, with the release of methanesulfinic acid as a byproduct.

G cluster_0 Antibody Reduction cluster_1 Conjugation Reaction Antibody (S-S) Antibody (S-S) Reduced Antibody (-SH) Reduced Antibody (-SH) Antibody (S-S)->Reduced Antibody (-SH) + TCEP Antibody Conjugate Antibody Conjugate Reduced Antibody (-SH)->Antibody Conjugate + MTS Reagent TCEP TCEP MTS Reagent S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate Methanesulfinic Acid Methanesulfinic Acid MTS Reagent->Methanesulfinic Acid byproduct

Caption: Workflow for antibody reduction and conjugation.

Materials and Reagents

ReagentRecommended SupplierCatalog Number (Example)
Monoclonal Antibody (mAb)In-house or CommercialN/A
S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioateCustom Synthesis or CommercialN/A
Tris(2-carboxyethyl)phosphine (TCEP)Thermo Fisher Scientific20490
Phosphate-Buffered Saline (PBS), 10XSigma-AldrichP5493
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855
Desalting Columns (e.g., PD-10)GE Healthcare17085101
Amicon® Ultra Centrifugal Filter UnitsMilliporeSigmaUFC801024
Hydrochloric Acid (HCl)Fisher ScientificA144-500
Sodium Hydroxide (NaOH)Fisher ScientificS318-1
UV/Vis SpectrophotometerN/AN/A
Hydrophobic Interaction Chromatography (HIC) ColumnN/AN/A
LC/MS SystemN/AN/A

Detailed Experimental Protocol

This protocol is divided into three main stages: Antibody Preparation, Conjugation, and Purification and Characterization.

Stage 1: Antibody Preparation and Reduction

The goal of this stage is to generate a controlled number of reactive thiol groups on the antibody.

  • Antibody Buffer Exchange:

    • Equilibrate a desalting column (e.g., PD-10) with conjugation buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.5).

    • Apply the antibody solution to the column to exchange it into the conjugation buffer and remove any interfering substances.

    • Determine the concentration of the antibody solution using a UV/Vis spectrophotometer at 280 nm.

  • Partial Reduction of the Antibody:

    • Prepare a stock solution of TCEP (e.g., 10 mM) in conjugation buffer.

    • Add a calculated amount of the TCEP stock solution to the antibody solution. A molar ratio of TCEP to antibody of 2-5 equivalents is a good starting point for optimization.

    • Incubate the reaction mixture at room temperature for 30-60 minutes.[] The precise time and TCEP concentration may need to be optimized for your specific antibody.

  • Removal of Excess Reducing Agent:

    • Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with deoxygenated conjugation buffer. It is crucial to use deoxygenated buffers from this point forward to prevent re-oxidation of the thiols.[14]

G Start Start Buffer Exchange Antibody Buffer Exchange (into Conjugation Buffer) Start->Buffer Exchange Concentration Determination Determine Antibody Concentration (A280) Buffer Exchange->Concentration Determination Reduction Add TCEP (Controlled Reduction) Concentration Determination->Reduction Incubation Incubate (Room Temperature) Reduction->Incubation Desalting Remove Excess TCEP (Desalting Column) Incubation->Desalting End Reduced Antibody Desalting->End

Caption: Workflow for Antibody Preparation and Reduction.

Stage 2: Conjugation Reaction

This stage involves the reaction of the reduced antibody with S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate.

  • Reagent Preparation:

    • Prepare a stock solution of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate in an anhydrous organic solvent such as DMSO. The concentration should be high enough to avoid adding a large volume of organic solvent to the aqueous antibody solution (typically <5% v/v).

  • Conjugation:

    • Add the methanesulfonothioate stock solution to the reduced antibody solution while gently stirring. A molar excess of the reagent (e.g., 5-20 fold) is recommended to drive the reaction to completion.

    • Incubate the reaction for 1-2 hours at room temperature. The reaction can be monitored by analyzing small aliquots over time.

Stage 3: Purification and Characterization

This final stage is critical for obtaining a pure and well-characterized antibody conjugate.

  • Purification:

    • Remove unreacted S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate and reaction byproducts using a desalting column or through buffer exchange with a centrifugal filter unit.

    • For a more rigorous purification and to separate different drug-loaded species, Hydrophobic Interaction Chromatography (HIC) can be employed.[]

  • Characterization: Determination of Drug-to-Antibody Ratio (DAR)

    • UV/Vis Spectroscopy: This is a straightforward method to estimate the average DAR.[16] The absorbance of the purified conjugate is measured at two wavelengths: 280 nm (for the antibody) and a wavelength where the conjugated molecule has a strong absorbance. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the conjugated molecule.[16]

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated molecules. The weighted average of the peak areas can be used to calculate the average DAR.[]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for determining the DAR and the distribution of different drug-loaded species.[1] The intact ADC can be analyzed, or it can be reduced to separate the light and heavy chains for more detailed characterization.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Low DAR Incomplete reduction of the antibody. Re-oxidation of thiols. Insufficient amount of conjugation reagent. Short reaction time.Optimize TCEP concentration and incubation time. Ensure all buffers are deoxygenated. Increase the molar excess of the methanesulfonothioate reagent. Extend the reaction time.
High DAR and/or Aggregation Over-reduction of the antibody, exposing buried thiols. High concentration of organic solvent.Decrease TCEP concentration or incubation time. Keep the volume of the organic solvent for the reagent stock solution to a minimum (<5% v/v).
Heterogeneous Conjugate Inconsistent reduction.Ensure thorough mixing during the reduction step. Optimize the reduction conditions for better control. Consider using site-specific conjugation methods if homogeneity is critical.[12]
Loss of Antibody Activity Conjugation at or near the antigen-binding site. Denaturation of the antibody.If possible, use an antibody with engineered cysteines away from the binding site.[12] Perform the conjugation at a lower temperature.

Conclusion

This protocol provides a comprehensive framework for the successful conjugation of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate to antibodies. By carefully controlling the reduction and conjugation steps, and by thoroughly characterizing the final product, researchers can generate well-defined antibody conjugates for a variety of applications in research and drug development. The principles and techniques outlined here are foundational to the field of bioconjugation and are adaptable to a wide range of antibodies and payloads.

References

  • Badescu, G., et al. (2014). Bridging Disulfides for Stable and Defined Antibody-Drug Conjugates. Bioconjugate Chemistry, 25(6), 1124-1136. [Link]

  • Dennler, P., et al. (2014). A Novel Cysteine-Based Linker Technology for the Generation of Site-Specific Antibody-Drug Conjugates. Bioconjugate Chemistry, 25(3), 569-578. [Link]

  • Hamblett, K. J., et al. (2004). Effects of Drug Loading on the Antitumor Activity of a Monoclonal Antibody-Drug Conjugate. Clinical Cancer Research, 10(20), 7063-7070. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]

  • Junutula, J. R., et al. (2008). Site-specific conjugation of a cytotoxic drug to an antibody improves the therapeutic index. Nature Biotechnology, 26(8), 925-932. [Link]

  • King, H. D., et al. (2002). Cysteine-specific modification of recombinant antibodies. Bioconjugate Chemistry, 13(5), 985-995. [Link]

  • Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo activity of antibody-drug conjugates. Nature Biotechnology, 30(2), 184-189. [Link]

  • Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. [Link]

Sources

Application

using S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate in ADC development

This Application Note is structured to guide drug development professionals through the specific utilization of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (referred to herein as MTS-HMP ) in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug development professionals through the specific utilization of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (referred to herein as MTS-HMP ) in the synthesis of sterically hindered disulfide-linked Antibody-Drug Conjugates (ADCs).

Introduction & Mechanistic Rationale

In the landscape of ADC development, linker stability represents the "Goldilocks" challenge. Linkers must be stable enough to survive systemic circulation (avoiding off-target toxicity) yet labile enough to release the payload efficiently upon internalization into the tumor cell.

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (MTS-HMP) is a specialized heterobifunctional linker precursor designed to solve this paradox through steric hindrance .

The Chemical Logic

The molecule consists of three functional domains:

  • Methanethiosulfonate (MTS) Group: A highly specific sulfhydryl-reactive leaving group (

    
    ). Unlike maleimides, which form irreversible thioethers, MTS reagents react with thiols to form disulfide bonds .
    
  • Gem-Dimethyl Motif: The central carbon is di-methylated (

    
    ). This quaternary carbon sits directly adjacent to the forming disulfide bond. The bulky methyl groups create a "steric shield," significantly slowing down disulfide exchange reactions with blood thiols (like Albumin or free Cysteine) while still allowing cleavage by high intracellular concentrations of Glutathione (GSH).
    
  • Primary Hydroxyl Handle: The terminal hydroxyl group (

    
    ) allows for the covalent attachment of cytotoxic payloads (e.g., via esterification or carbonate formation).
    
Mechanism of Action

The resulting ADC utilizes a disulfide exchange mechanism for release.

  • In Circulation (pH 7.4, Low GSH): The gem-dimethyl group hinders attack by serum thiols, preventing premature drug release.

  • In Tumor Cell (Lysosome/Cytosol, High GSH): The millimolar concentration of Glutathione overcomes the steric barrier, cleaving the disulfide bond and releasing the payload (self-immolation may follow depending on payload attachment).

Experimental Workflow Visualization

The following diagram illustrates the critical path from Reagent to Validated ADC.

ADC_Workflow cluster_cleavage Mechanism of Action (Tumor Cell) Reagent MTS-HMP (Reagent) Intermediate Linker-Payload Complex Reagent->Intermediate 1. Esterification/Carbonate Coupling (-OH site) Payload Cytotoxic Payload (e.g., Maytansinoid) Payload->Intermediate Final_ADC Sterically Hindered Disulfide ADC Intermediate->Final_ADC Antibody Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb (Free Thiols) Antibody->Reduced_mAb 2. TCEP/DTT Reduction Reduced_mAb->Final_ADC 3. Conjugation via MTS Displacement Release Active Drug Final_ADC->Release GSH Attack (Disulfide Exchange)

Figure 1: Strategic workflow for utilizing MTS-HMP in ADC synthesis, highlighting the parallel tracks of payload modification and antibody preparation.

Protocol A: Synthesis of Linker-Payload Intermediate

Note: This step conjugates the drug to the hydroxyl end of MTS-HMP. The MTS group must remain intact.

Objective: Attach a cytotoxic payload (e.g., DM1, MMAE derivative) to the hydroxyl group of MTS-HMP. Pre-requisite: The payload must have a reactive carboxylic acid or activated ester.

Materials
  • MTS-HMP (S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate).[1]

  • Cytotoxic Payload (e.g., Drug-COOH).

  • Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-Dimethylaminopyridine).

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure
  • Activation: Dissolve the Payload-COOH (1.0 eq) in anhydrous DMF under nitrogen. Add EDC (1.2 eq) and DMAP (0.1 eq). Stir for 15 minutes at 0°C to activate the carboxyl group.

  • Coupling: Add MTS-HMP (1.2 eq) to the reaction mixture. The excess MTS-HMP ensures complete consumption of the expensive payload.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS.

    • Checkpoint: Look for the mass shift corresponding to the ester formation. Ensure the MTS group (

      
      ) is preserved (avoid strong nucleophiles that could attack the sulfur).
      
  • Purification: Purify the MTS-Linker-Payload via Preparative HPLC (Reverse Phase, C18). Use a gradient of Water/Acetonitrile with 0.1% Formic Acid.

    • Critical: Avoid high pH during purification to prevent hydrolysis of the MTS group.

  • Lyophilization: Freeze-dry the purified intermediate to a powder. Store at -80°C under Argon.

Protocol B: Antibody Conjugation (The "MTS Method")

Objective: Conjugate the MTS-Linker-Payload to the interchain cysteines of an IgG1 antibody. Target DAR (Drug-to-Antibody Ratio): 4.0.

Materials
  • Monoclonal Antibody (IgG1), concentration 5–10 mg/mL in PBS, pH 7.2.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride.

  • Conjugation Buffer: PBS + 1mM EDTA, pH 7.0 (EDTA prevents metal-catalyzed oxidation).

  • MTS-Linker-Payload (from Protocol A), dissolved in DMA (Dimethylacetamide).

Step-by-Step Procedure
Phase 1: Antibody Reduction
  • Buffer Exchange: Ensure the antibody is in Conjugation Buffer (PBS/EDTA, pH 7.0).

  • Reduction: Add TCEP (2.5 – 3.0 molar equivalents per mAb) to the antibody solution.

    • Why TCEP? TCEP is stable and reduces disulfides selectively without requiring removal before conjugation (unlike DTT).

  • Incubation: Incubate at 37°C for 90 minutes.

    • Mechanism:[2][3] This reduces the 4 interchain disulfides, generating 8 free thiols. However, partial re-oxidation or steric availability usually limits accessible thiols to ~4–6 for conjugation.

Phase 2: Conjugation (Disulfide Exchange)
  • Preparation of Payload: Dissolve the MTS-Linker-Payload in DMA to a concentration of 10 mM.

  • Addition: Add the MTS-Linker-Payload solution to the reduced antibody.

    • Stoichiometry: Add 6–8 molar equivalents of MTS-Linker-Payload per mAb. (Excess is required to drive the reaction to completion).

    • Solvent Limit: Keep the final % of organic solvent (DMA) < 10% (v/v) to prevent antibody precipitation.

  • Reaction: Incubate at 25°C for 1–2 hours with gentle mixing.

    • Reaction:

      
      .
      
    • Note: The Methanesulfinic acid byproduct is non-toxic and easily removed.

  • Quenching: Add 20 equivalents of Cysteine or N-acetylcysteine to quench unreacted MTS reagent.

Phase 3: Purification
  • TFF/Dialysis: Perform Tangential Flow Filtration (TFF) or extensive dialysis against Formulation Buffer (e.g., 20 mM Histidine, pH 6.0, 5% Trehalose) to remove excess small molecules and organic solvent.

Quality Control & Validation

Trustworthiness in ADC development relies on rigorous characterization.

Hydrophobic Interaction Chromatography (HIC)
  • Purpose: Determine the Drug-to-Antibody Ratio (DAR) and distribution.

  • Expectation: Because MTS conjugation targets cysteines, you will see distinct peaks for DAR 0, 2, 4, 6, 8.

  • Success Criteria: Average DAR between 3.5 – 4.5; < 5% Unconjugated Antibody (DAR 0).

Size Exclusion Chromatography (SEC)
  • Purpose: Measure aggregation.

  • Success Criteria: > 95% Monomeric ADC. High Molecular Weight (HMW) aggregates indicate hydrophobicity issues or solvent shock during conjugation.

Stability Assay (The "Serum Challenge")
  • Protocol: Incubate ADC in human plasma at 37°C for 7 days. Analyze free drug release via LC-MS/MS.

  • Validation: The gem-dimethyl group provided by the MTS-HMP reagent should result in < 1% drug release per day. If release is high, the steric hindrance is insufficient for the specific payload.

Data Summary Table

ParameterSpecificationCausality / Rationale
Reagent Purity > 95% (NMR/LCMS)Impurities in MTS-HMP (e.g., free thiol) will cap antibody sites without delivering drug.
Reduction Ratio 2.5 – 3.0 eq TCEPCarefully tuned to open interchain disulfides without disassembling the heavy/light chains completely.
Conjugation pH 6.5 – 7.5Optimal for thiolate nucleophilicity (

) while minimizing hydrolysis of the MTS group.
Organic Solvent < 10% DMA/DMSOPrevents unfolding of the antibody hydrophobic core.
Linker Type Cleavable (Disulfide)Relies on high intracellular GSH (1–10 mM) vs plasma GSH (2–20 µM) for specificity.

References

  • Pillay, V., et al. (2022). Antibody-Drug Conjugates: A Review of Linker Chemistries. NIH National Library of Medicine. Available at: [Link]

  • Creative Biolabs. Overview of Methods & Payloads for Antibody Conjugation. Available at: [Link]

Sources

Method

analytical techniques for characterizing ADCs with S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate

Application Note: Analytical Characterization of Antibody-Drug Conjugates Modified with S-(1-Hydroxy-2-methylpropan-2-yl) Methanesulfonothioate Executive Summary This technical guide details the analytical characterizati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of Antibody-Drug Conjugates Modified with S-(1-Hydroxy-2-methylpropan-2-yl) Methanesulfonothioate

Executive Summary

This technical guide details the analytical characterization of Antibody-Drug Conjugates (ADCs) and antibody intermediates modified with S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (referred to herein as HM-MTS ).[1]

HM-MTS is a specialized heterobifunctional reagent utilized in ADC chemistry for two primary purposes:

  • Hydrophilic Capping: To block reactive cysteine thiols with a hydrophilic 1-hydroxy-2-methylpropan-2-yl moiety, preventing aggregation and modulating the Drug-Antibody Ratio (DAR).[1]

  • Linker-Spacer Incorporation: Serving as a glutathione-cleavable disulfide linker precursor that introduces a hydroxyl handle for further payload attachment.

The modification results in the formation of a mixed disulfide bond, adding a mass of approximately 105.1 Da per conjugation site and altering the surface hydrophobicity of the antibody. This guide provides self-validating protocols for Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC), and Peptide Mapping to ensure critical quality attributes (CQAs) are met.

Mechanism of Action & Chemical Basis[1]

The HM-MTS reagent functions via a disulfide exchange reaction . The methanesulfonothioate (MTS) group acts as a highly specific leaving group, reacting exclusively with free thiols (sulfhydryls) on the antibody (typically generated by partial reduction of interchain disulfides or engineered cysteine residues).[1]

  • Reagent: S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate[1][2][3][4][5][6][7][8]

  • Reactive Group: Methanesulfonothioate (-S-SO₂-CH₃)[1][2]

  • Leaving Group: Methanesulfinic acid (CH₃SO₂H)

  • Resulting Modification: A mixed disulfide bond (Ab-S-S-R), where R is the hydrophilic hydroxy-tert-butyl analog.

Reaction Pathway Diagram

ReactionScheme Ab Reduced Antibody (Ab-SH) Intermediate Transition State (Disulfide Exchange) Ab->Intermediate Nucleophilic Attack Reagent HM-MTS Reagent (R-S-SO2-CH3) Reagent->Intermediate Product Modified ADC (Ab-S-S-R) Intermediate->Product Bond Formation Byproduct Methanesulfinic Acid (CH3SO2H) Intermediate->Byproduct Elimination

Caption: Mechanism of cysteine modification by HM-MTS via disulfide exchange, releasing methanesulfinic acid.

Critical Quality Attributes (CQAs)

When characterizing ADCs modified with HM-MTS, the following attributes must be monitored:

CQAAnalytical MethodTarget Specification
Drug/Linker Load LC-MS (Intact/Subunit)Mass shift of +105.1 Da per site.[1]
DAR Distribution HIC / nMSHomogeneity of 0, 2, 4, 6, 8 loaded species.[1]
Free Thiol Content Ellman’s Assay / Fluorescence< 1% free thiols (indicating complete capping).[1]
Aggregation SEC-HPLC> 95% Monomer (Hydrophilic cap should minimize aggregation).[1]
Site Specificity Peptide Mapping MS/MSConfirmation of conjugation at hinge/interchain cysteines.

Detailed Analytical Protocols

Protocol A: Intact & Subunit Mass Spectrometry (LC-MS)

Purpose: To determine the average DAR and verify the specific mass addition of the HM-MTS moiety.

Theoretical Mass Calculation:

  • Added Group: -S-C(CH₃)₂CH₂OH[2]

  • Formula: C₄H₉OS[1]

  • Monoisotopic Mass Addition: 105.037 Da (relative to free thiol -SH).

  • Note: If calculating from the cysteine residue (-S-), the added group is -S-C(CH₃)₂CH₂OH.[1] The mass delta observed on a reduced antibody chain vs. re-bridged/capped chain requires careful baseline definition.

Workflow:

  • Sample Preparation (Deglycosylation):

    • Incubate 50 µg ADC with 1 µL PNGase F for 1 hour at 37°C to remove N-linked glycans (simplifies spectra).

  • Subunit Digestion (Optional but Recommended):

    • Digest with IdeS (FabRICATOR) to cleave at the hinge region, generating F(ab')2 and Fc/2 fragments.[1] This reduces molecular weight (approx. 25 kDa and 100 kDa), improving mass resolution.

  • LC Conditions:

    • Column: PLRP-S (1000 Å, 5 µm) or BioResolve RP mAb.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20-60% B over 15 minutes.

    • Temp: 80°C (to ensure denaturation and sharp peaks).

  • MS Parameters (Q-TOF or Orbitrap):

    • Mode: ESI Positive.[1]

    • Mass Range: 500–4000 m/z.[1]

    • Deconvolution: Use MaxEnt1 or equivalent algorithm.[1]

Data Interpretation: Look for mass spectral peaks separated by ~105 Da (or multiples thereof) corresponding to the number of conjugated linkers.[1]

Protocol B: Hydrophobic Interaction Chromatography (HIC)

Purpose: To separate ADC species based on the number of conjugated linkers.[1] The HM-MTS modification is hydrophilic (due to the hydroxyl group), which is distinct from typical hydrophobic cytotoxic payloads.

Why HIC? Unlike hydrophobic payloads (e.g., MMAE) which increase retention time, the HM-MTS cap is relatively hydrophilic .[1]

  • Observation: Capped species may elute earlier or similarly to the unconjugated antibody, depending on the column chemistry.[1] This method verifies that the highly hydrophobic "un-capped" or "misfolded" species are absent.[1]

Methodology:

  • Column: TSKgel Butyl-NPR (non-porous resin) or Thermo MAbPac HIC-10.[1]

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0 (High Salt).[1]

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol (Low Salt).

  • Gradient: Linear decrease from 100% A to 0% A over 20 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 280 nm.

Self-Validating Step: Run a "Mock" sample (unconjugated mAb) alongside the HM-MTS modified sample.[1] The modified sample should show a distinct profile (sharper peaks or slight shift) indicating successful modification of the solvent-exposed hydrophobic patches (cysteines).

Protocol C: Peptide Mapping for Site Verification

Purpose: To prove the HM-MTS reagent reacted specifically with Cysteine residues and not Lysines (non-specific).

Workflow:

  • Denaturation/Reduction/Alkylation:

    • Critical Note: Do NOT use DTT or TCEP for reduction before analysis, as this will cleave the HM-MTS disulfide bond![1]

    • Strategy: Perform a "Non-Reduced" digest (keeps disulfides intact) OR specific digestion at low pH.[1]

    • Alternative: If you must reduce, use a maleimide blocking agent first to block unreacted cysteines, then reduce. However, to see the HM-MTS modification, you must digest under non-reducing conditions .

  • Digestion:

    • Enzyme: Trypsin/Lys-C mix.[1]

    • Buffer: 50 mM Tris-HCl, pH 7.5.[1]

    • Time: Overnight at 37°C.

  • LC-MS/MS:

    • Column: C18 Peptide column (1.7 µm).[1]

    • Search Parameters:

      • Variable Modification: +105.037 Da on Cysteine.[1]

      • Enzyme: Trypsin.[1]

      • Missed Cleavages: 2.

Expected Result: Identification of peptides containing Cysteine residues with a mass shift of +105.037 Da. Absence of this shift on Lysine containing peptides confirms specificity.

Analytical Decision Tree

AnalyticalWorkflow Start Start: HM-MTS Modified ADC Step1 Intact LC-MS (Deglycosylated) Start->Step1 Check1 Mass Shift observed? Step1->Check1 Step3 HIC Analysis (Native Conditions) Step1->Step3 Check1->Start No (Check Reagent) Step2 Peptide Mapping (Non-Reduced) Check1->Step2 Yes (+105 Da) Result1 Confirm Conjugation & Average DAR Check1->Result1 Result2 Confirm Site Specificity (Cys vs Lys) Step2->Result2 Result3 Assess Hydrophobicity & Heterogeneity Step3->Result3

Caption: Analytical workflow for validating HM-MTS conjugation, prioritizing mass confirmation followed by site localization.

References

  • Zhong, X., et al. (2022).[9] A Surprising Benefit of Cysteine Capping for Antibody Drug Conjugates. Journal of Cancer Immunology. Retrieved from [Link]

  • Strop, P., et al. (2013). Site-specific conjugation of antibody-drug conjugates. Chemistry & Biology. (Contextual grounding for cysteine engineering).
  • Ouyang, J. (2013). Drug-to-Antibody Ratio (DAR)
  • PubChem. (2024).[8] S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate Compound Summary. Retrieved from [Link]

Sources

Application

Application Note: A Robust RP-HPLC Method for Purity Analysis of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate and its Conjugates

Abstract This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of S-(1-Hydroxy-2-methylpropan-2-yl) methanesu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate, a critical linker used in the synthesis of antibody-drug conjugates (ADCs), and its subsequent conjugates.[1] The method is designed to be stability-indicating, capable of separating the main component from potential process-related impurities and degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the rationale behind the method development, a step-by-step protocol, and validation in accordance with the International Council for Harmonisation (ICH) guidelines.[2]

Introduction: The Analytical Challenge

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (molecular formula: C5H12O3S2, molecular weight: 184.27 g/mol ) is a key chemical entity employed as a cleavable linker in the development of ADCs.[1][3] The purity of this linker and its subsequent bioconjugates is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final therapeutic product. Therefore, a reliable and accurate analytical method is imperative for its quantitative analysis and impurity profiling.[4]

The presence of the thiosulfonate functional group presents a unique analytical challenge. Thiosulfonates can be susceptible to degradation under various stress conditions, necessitating a stability-indicating method that can resolve the parent molecule from any potential degradants.[5][6] This application note addresses this challenge by providing a meticulously developed RP-HPLC method.

Method Development Rationale: A Scientist's Perspective

The development of a robust HPLC method is a systematic process.[4] Our approach was grounded in the fundamental principles of chromatography and a thorough understanding of the analyte's physicochemical properties.

Chromatographic Mode: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) was selected as the primary mode of separation. This technique is widely used in the pharmaceutical industry for the analysis of small molecules due to its versatility, reproducibility, and broad applicability.[7][8][9] Given the moderate polarity of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate, RP-HPLC with a non-polar stationary phase and a polar mobile phase provides the ideal mechanism for retention and separation.[10]

Stationary Phase Selection: The C18 Workhorse

A C18 (octadecylsilane) column was chosen as the stationary phase. C18 columns are the most common type of reversed-phase columns, offering a high degree of hydrophobicity and surface area, which is ideal for the retention of small organic molecules like our target analyte.[7] For this application, a column with a particle size of 3.5 µm and dimensions of 4.6 x 150 mm was selected to ensure high resolution and efficiency. A pore size of 100 Å is suitable for small molecules.[11]

Mobile Phase Optimization: Driving the Separation

The mobile phase composition is a critical parameter in controlling retention and selectivity. A gradient elution was chosen to ensure the timely elution of the main peak while also allowing for the separation of potential impurities with a wider range of polarities.

  • Aqueous Phase (A): 0.1% Formic Acid in Water. The addition of an acid like formic acid to the mobile phase serves two key purposes: it controls the pH to ensure consistent ionization of the analyte and any impurities, and it improves peak shape by minimizing tailing caused by interactions with residual silanols on the silica-based stationary phase.[11]

  • Organic Phase (B): Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.

The gradient was optimized to provide a good balance between analysis time and resolution.

Detection Method: Seeing the Unseen

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate lacks a strong chromophore, which can make UV detection challenging. However, the thiosulfonate group provides some UV absorbance at lower wavelengths. Therefore, a UV detector set at 210 nm was chosen, a wavelength that offers a reasonable response for this class of compounds.[12] For higher sensitivity and specificity, especially when dealing with complex conjugate samples, a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) could be coupled to the HPLC system.[13]

Experimental Workflow

The following diagram illustrates the overall workflow for the purity analysis of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate and its conjugates.

HPLC Purity Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting prep_standard Prepare Standard Solution (Known Concentration) hplc_system HPLC System Setup (Column, Mobile Phase, Gradient) prep_standard->hplc_system prep_sample Prepare Sample Solution (Linker or Conjugate) prep_sample->hplc_system injection Inject Standard & Sample hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection (210 nm) chromatography->detection peak_integration Peak Integration & Identification detection->peak_integration purity_calculation Purity Calculation (% Area Normalization) peak_integration->purity_calculation validation Method Validation (ICH Guidelines) purity_calculation->validation report Generate Report validation->report

Caption: Workflow for HPLC Purity Analysis.

Detailed Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Standard: S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate reference standard of known purity.

  • Sample: S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate or its conjugate.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions
ParameterCondition
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 210 nm
Gradient Program See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
Preparation of Solutions
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. For conjugates, the concentration may need to be adjusted based on the linker loading.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability.

  • Inject the sample solution.

  • Integrate the peaks in the resulting chromatograms.

Calculation of Purity

The purity of the sample can be calculated using the area normalization method:

% Purity = (Area of Main Peak / Total Area of all Peaks) x 100

Method Validation: Ensuring Trustworthiness

The developed method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[14] The following validation parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.[15]

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations ranging from the reporting level to 120% of the specification should be evaluated.[14]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spiking a placebo with known amounts of the analyte at different concentration levels.[16]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[14]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Forced Degradation Studies: A Stability-Indicating Approach

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate sample.[5][6] These studies intentionally degrade the sample to ensure that the degradation products do not interfere with the quantification of the parent compound.[15][17]

Table 2: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60 °C
Base Hydrolysis 0.1 M NaOH2 hours at room temp
Oxidation 3% H₂O₂24 hours at room temp
Thermal Degradation 80 °C (solid state)48 hours
Photostability ICH Q1B conditionsAs per guidelines

The chromatograms from the stressed samples should be evaluated for peak purity of the main peak using a photodiode array (PDA) detector to ensure that no co-eluting peaks are present.

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable means for the purity analysis of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate and its conjugates. The method is specific, stability-indicating, and can be readily validated in accordance with regulatory guidelines. By following the outlined protocol, researchers and quality control professionals can ensure the quality and consistency of this critical ADC linker, thereby contributing to the development of safe and effective biotherapeutics.

References

  • Precise PEG. S-(1-hydroxy-2-methylpropan-2-yl) methanesulfonothioate | 2127875-65-2. [Link]

  • ResearchGate. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • PubMed. HPLC analysis of allicin and other thiosulfinates in garlic clove homogenates. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]

  • NIH National Library of Medicine. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]

  • ResearchGate. Determination of molecular sulphur in sodium thiosulphate injection solutions by high performance liquid chromatography. [Link]

  • Chromatography Online. Method Development for Drug Impurity Profiling: Part 1. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • PubMed. High-performance liquid chromatographic measurement of exogenous thiosulfate in urine and plasma. [Link]

  • ResearchGate. Forced degradation as an integral part of HPLC stability-indicating method development. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • MDPI. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. [Link]

  • ResearchGate. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Agilent. Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting. [Link]

  • IonSource. Reverse Phase HPLC Basics for LC/MS. [Link]

  • ResearchGate. Analytical Method Development and Validation for Estimating of Sodium Thiosulfate in Ophthalmic Dosage Form. [Link]

  • IJSDR. HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. [Link]

  • American Pharmaceutical Review. A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. [Link]

Sources

Method

studying drug release mechanisms from S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate linkers

Application Note: Mechanistic Profiling of S-(1-Hydroxy-2-methylpropan-2-yl) Methanesulfonothioate Linkers in Drug Delivery Executive Summary & Strategic Context In the development of Antibody-Drug Conjugates (ADCs) and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of S-(1-Hydroxy-2-methylpropan-2-yl) Methanesulfonothioate Linkers in Drug Delivery

Executive Summary & Strategic Context

In the development of Antibody-Drug Conjugates (ADCs) and redox-responsive prodrugs, the stability-release trade-off is the central design challenge. S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (HM-MTS) represents a specialized class of heterobifunctional linkers designed to install a sterically hindered gem-dimethyl disulfide motif.

Unlike unhindered disulfides, which are prone to premature exchange with plasma thiols (e.g., Human Serum Albumin, HSA), the HM-MTS reagent introduces a gem-dimethyl group (


-methyl steric shield) adjacent to the disulfide bond. This specific architecture modulates the kinetics of thiol-disulfide exchange, ensuring the payload remains conjugated during circulation but is rapidly released upon exposure to the high concentration of glutathione (GSH) found in the cytosolic reducing environment (1–10 mM).

This guide details the protocols for characterizing the release mechanism, kinetic profiling, and metabolic fate of payloads conjugated via HM-MTS.

Mechanistic Basis of Drug Release

The release mechanism from an HM-MTS derived linker is driven by thiol-disulfide exchange .[1] The HM-MTS reagent itself acts as a sulfenylating agent. Upon reaction with a thiol-bearing payload (Drug-SH) or carrier, it forms a mixed disulfide.

The Chemical Pathway
  • Conjugation (Formation): The methanesulfonothioate (

    
    ) acts as a leaving group. Reaction with a thiol (
    
    
    
    ) yields the stable disulfide and methinic acid.
  • Circulation (Stability): The gem-dimethyl group adjacent to the sulfur (

    
    ) creates a "steric umbrella," impeding the approach of bulky plasma thiols (like HSA-Cys34).
    
  • Triggered Release (Intracellular): Upon endocytosis, the high concentration of GSH overcomes the steric barrier. GSH attacks the disulfide, releasing the free thiol-drug (or a precursor) and forming a Glutathione-Linker mixed disulfide.

Pathway Visualization

DrugReleaseMechanism MTS_Reagent HM-MTS Reagent (S-SO2Me Leaving Group) Conjugate Sterically Hindered Disulfide Conjugate (Drug-S-S-C(Me)2-R) MTS_Reagent->Conjugate Sulfenylation (- MeSO2H) Drug_Thiol Drug-SH (Payload) Drug_Thiol->Conjugate Plasma Plasma Environment (HSA-SH, ~5 µM) Conjugate->Plasma High Stability (Steric Shielding) Cytosol Cytosolic Environment (GSH, 1-10 mM) Conjugate->Cytosol Internalization Plasma->Conjugate Minimal Exchange Release Active Drug Release (Drug-SH) Cytosol->Release Thiol-Disulfide Exchange (GSH) Byproduct Linker-S-S-Glutathione Cytosol->Byproduct

Figure 1: Reaction pathway from HM-MTS conjugation to GSH-mediated intracellular release.[1][2] The gem-dimethyl group provides selectivity for high-concentration intracellular thiols over low-concentration plasma thiols.

Experimental Protocols

Protocol A: Kinetic Profiling of GSH-Mediated Release

Objective: To determine the half-life (


) of drug release in simulated cytosolic conditions and quantify the steric protection factor compared to unhindered linkers.

Materials:

  • HM-MTS conjugated model (e.g., Coumarin-S-S-Linker or Doxorubicin-S-S-Linker).

  • L-Glutathione, reduced (GSH).

  • Phosphate Buffered Saline (PBS), pH 7.4, degassed (to prevent oxidative artifacts).

  • HPLC or LC-MS system.[3]

Workflow:

  • Preparation: Prepare a 10 mM stock solution of the Conjugate in DMSO.

  • Reaction Setup:

    • Dilute Conjugate to 50 µM in PBS (pH 7.4).

    • Prepare GSH stocks to achieve final concentrations of: 0.1 mM (extracellular mimic), 1 mM , 5 mM , and 10 mM (intracellular mimics).

    • Control: Conjugate in PBS without GSH (hydrolysis check).

  • Incubation: Incubate samples at 37°C in a water bath.

  • Sampling: Aliquot 50 µL at time points: 0, 5, 15, 30, 60, 120, 240 min, and 24 hours.

  • Quenching: Immediately quench aliquots with 50 µL of 10% Formic Acid or N-Ethylmaleimide (NEM) to alkylate free thiols and stop the exchange reaction.

  • Analysis: Inject onto RP-HPLC (C18 column). Monitor the disappearance of the Conjugate peak and the appearance of the Release Product (Drug-SH or Drug-S-NEM).

Data Processing: Fit the degradation data to a pseudo-first-order kinetic model:



Where 

is the observed rate constant. Calculate

.
Protocol B: Plasma Stability Challenge (Albumin Interaction)

Objective: Verify that the gem-dimethyl group effectively blocks exchange with Human Serum Albumin (HSA), the primary sink for disulfide drugs in blood.

Rationale: HSA contains a free cysteine (Cys34). Unhindered disulfides react rapidly with Cys34, leading to premature drug loss. The HM-MTS linker should show <10% exchange over 24 hours.

Workflow:

  • Medium: Fresh human plasma or physiological HSA solution (40 mg/mL in PBS).

  • Spike: Add Conjugate to a final concentration of 10 µM.

  • Incubation: 37°C for 0 to 48 hours.

  • Extraction:

    • At time points, precipitate proteins using ice-cold Acetonitrile (1:3 v/v).

    • Centrifuge at 14,000 x g for 10 min.

  • Analysis: Analyze the supernatant by LC-MS/MS.

    • Critical Check: Look for the mass of the "Mixed Disulfide" (Drug-S-S-Albumin) in the pellet (requires reduction and re-analysis) or simply monitor the loss of parent compound in the supernatant.

Data Interpretation & Expected Results

The following table summarizes typical kinetic parameters for HM-MTS linkers compared to standard unhindered linkers (e.g., dithio-dipropionate).

ParameterUnhindered Linker (Standard)HM-MTS Linker (Gem-Dimethyl)Biological Implication
GSH Release

(5 mM)
< 5 minutes15 – 45 minutesHM-MTS requires higher GSH levels to trigger, preventing release in transit.
Plasma Stability (

)
2 – 4 hours> 24 hoursHM-MTS resists exchange with HSA-Cys34 due to steric bulk.
Release Mechanism Rapid Nucleophilic AttackSterically-Gated Attack"Penultimate Carbon Effect" dictates the rate.
Primary Metabolite Drug-SHDrug-SHThe payload released is identical; only the rate changes.

Troubleshooting & Critical Controls

  • Oxidation Artifacts: Disulfide exchange is redox-sensitive. Always use degassed buffers and include EDTA (1 mM) to chelate metals that catalyze air oxidation of thiols.

  • Quenching: When analyzing kinetics, if you do not quench with acid or NEM immediately, the reaction continues in the autosampler, leading to false "fast release" data.

  • pH Sensitivity: The rate of thiol-disulfide exchange is pH-dependent (involves the thiolate anion

    
    ).[3] Ensure pH is strictly controlled at 7.4. A drop to pH 6.0 (endosomal pH) will significantly slow the reaction, which is a relevant physiological feature.
    

References

  • Pillow, T. H., et al. (2011). "Decoupling stability and release in disulfide-based antibody–drug conjugates." Chemical Science. Available at: [Link]

  • Thorpe, P. E., et al. (1987). "New coupling agents for the synthesis of immunotoxins containing a hindered disulfide bond with improved stability in vivo." Cancer Research. Available at: [Link]

  • Kellogg, B. A., et al. (2011). "Disulfide-linked antibody-maytansinoid conjugates: Optimization of in vivo activity by varying the steric hindrance at the disulfide linkage." Bioconjugate Chemistry. Available at: [Link]

  • Widdison, W. C., et al. (2006). "Semisynthetic maytansine analogues for the targeted treatment of cancer." Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, R., et al. (2002). "A new class of disulfide-containing linkers for the preparation of antibody-drug conjugates." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Application

Application Notes and Protocols: S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The paradigm of targeted therapy, particularly in oncology, has been revolutionized by the advent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The paradigm of targeted therapy, particularly in oncology, has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs). These sophisticated biotherapeutics leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. A critical component of an ADC is the linker that connects the antibody to the payload. This document provides a detailed guide to the application of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate, a novel glutathione-cleavable linker, in the development of next-generation ADCs. We will explore the underlying chemical principles, provide step-by-step protocols for conjugation and characterization, and detail methodologies for in vitro and in vivo evaluation of the resulting ADC.

Introduction: The Critical Role of Linker Technology in ADC Design

An ideal ADC linker must be stable in systemic circulation to prevent premature drug release, yet susceptible to cleavage within the target cell to unleash the cytotoxic payload.[1][2] S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is a state-of-the-art linker designed to exploit the significantly higher concentration of glutathione (GSH) in the intracellular environment compared to the bloodstream.[3][4] This differential in GSH levels provides a robust mechanism for selective drug release within cancer cells.

The methanesulfonothioate moiety of the linker reacts with free thiol groups, such as those on cysteine residues of a monoclonal antibody, to form a disulfide bond.[5][6] This disulfide bond is susceptible to cleavage by intracellular glutathione, releasing the drug payload in its active form. The 1-hydroxy-2-methylpropan-2-yl component of the linker can be further functionalized to attach the cytotoxic drug.

Principle of Action: Glutathione-Mediated Cleavage

The high intracellular concentration of glutathione (approximately 1-10 mM) compared to its concentration in plasma (approximately 2-20 µM) is the cornerstone of this linker's utility.[3] The thiol group of glutathione acts as a nucleophile, attacking the disulfide bond of the linker, leading to the release of the payload.

Caption: Glutathione-mediated release of the cytotoxic payload from the ADC.

Experimental Protocols

This section provides detailed protocols for the synthesis and evaluation of an ADC utilizing S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate. For this example, we will consider the conjugation of a model cytotoxic agent (Payload-SH) to a HER2-targeting antibody (e.g., Trastuzumab).

Synthesis of the Linker-Payload Conjugate

The first step involves the conjugation of the cytotoxic payload to the S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate linker. This typically involves the reaction of a thiol-containing payload with the methanesulfonothioate group.

Protocol 3.1: Conjugation of a Thiolated Payload to the Linker

  • Materials:

    • S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate

    • Thiol-containing cytotoxic payload (Payload-SH)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Triethylamine (TEA)

    • High-Performance Liquid Chromatography (HPLC) system for purification

  • Procedure:

    • Dissolve S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (1.2 equivalents) in anhydrous DMF.

    • Add the thiol-containing payload (1 equivalent) to the solution.

    • Add TEA (2 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, purify the linker-payload conjugate by preparative HPLC.

    • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Preparation of the Antibody for Conjugation

To enable conjugation, the interchain disulfide bonds of the antibody must be partially reduced to generate free cysteine thiol groups.[7] Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose.[3][]

Protocol 3.2: Partial Reduction of the Monoclonal Antibody

  • Materials:

    • Monoclonal antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL.

    • Phosphate Buffered Saline (PBS), pH 7.4.

    • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

    • Desalting column (e.g., Sephadex G-25).[2]

  • Procedure:

    • To the antibody solution in PBS, add a calculated amount of TCEP solution to achieve a molar ratio of TCEP to antibody of approximately 2.5:1 to 4:1, depending on the desired drug-to-antibody ratio (DAR).[3]

    • Incubate the reaction mixture at 37°C for 1-2 hours.[3]

    • Immediately after incubation, remove excess TCEP using a pre-equilibrated desalting column with PBS at pH 7.4.

    • Determine the concentration of the reduced antibody and the number of free thiols per antibody using Ellman's reagent (DTNB) assay.

Conjugation of the Linker-Payload to the Reduced Antibody

The thiol-reactive methanesulfonothioate group of the linker-payload will react with the newly generated free thiols on the antibody to form the final ADC.

Sources

Method

step-by-step guide for S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate conjugation chemistry

Application Note: Site-Specific Protein Modification using S-(1-Hydroxy-2-methylpropan-2-yl) Methanesulfonothioate Abstract & Technical Scope This guide details the protocol for conjugating S-(1-Hydroxy-2-methylpropan-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Specific Protein Modification using S-(1-Hydroxy-2-methylpropan-2-yl) Methanesulfonothioate

Abstract & Technical Scope

This guide details the protocol for conjugating S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (referred to herein as MTS-Hydroxy-tBu ) to engineered or native cysteine residues in proteins.

Unlike common alkylating agents (e.g., maleimides, iodoacetamides) that form irreversible thioether bonds, MTS reagents react specifically with thiols to form mixed disulfides . This specific derivative introduces a neutral, hydrophilic tert-butyl alcohol moiety . It is a critical tool in the Substituted Cysteine Accessibility Method (SCAM) for mapping ion channel pores where introducing a charge (via MTSET or MTSES) would disrupt ion flow, yet a hydrophobic probe would be insoluble in the aqueous pore. It also serves as a cleavable linker in Antibody-Drug Conjugates (ADCs).[1]

Key Chemical Characteristics:

  • Reagent MW: 184.27 Da[2]

  • Modification Type: Reversible Disulfide Formation

  • Mass Shift on Protein: +104.17 Da

  • Selectivity: High for Cysteine (-SH) over Lysine (-NH2) at pH < 8.0.

Mechanism of Action

The reaction proceeds via a nucleophilic substitution (


-like) mechanism. The ionized protein thiolate (

) attacks the sulfenyl sulfur of the MTS reagent, displacing methanesulfinic acid.

Expert Insight: The reaction rate is strictly dependent on the ionization state of the cysteine (


). However, MTS reagents are highly reactive and can label accessible cysteines even at pH 7.0 due to the high leaving group ability of the methanesulfinate.
Quantitative Data: Reaction Parameters
ParameterOptimal RangeCritical Notes
pH 7.0 – 8.0pH > 8.0 increases risk of amine hydrolysis; pH < 6.0 slows reaction significantly.
Buffer System HEPES, Phosphate, MOPSAvoid Tris or primary amines if conducting long incubations (>1 hr) at high pH.
Stoichiometry 2x – 20x Molar ExcessUse higher excess (10-20x) for buried cysteines or in-cell SCAM experiments.
Reaction Time 5 – 30 MinutesReaction is extremely fast for solvent-accessible residues (

).
Reversibility YesReversed by DTT (10-50 mM) or TCEP.
Visualization: Reaction Mechanism

MTS_Mechanism ProteinSH Protein-SH (Nucleophile) Thiolate Protein-S⁻ (Activated) ProteinSH->Thiolate pH > 7.0 Deprotonation Transition Transition State [P-S---S-R] Thiolate->Transition Attacks Sulfenyl S MTS_Reagent MTS-Hydroxy-tBu (Electrophile) MTS_Reagent->Transition Product Labeled Protein (Mixed Disulfide) Transition->Product Displacement LeavingGroup Methanesulfinic Acid (Byproduct) Transition->LeavingGroup

Caption: Nucleophilic attack of protein thiolate on MTS-Hydroxy-tBu, resulting in a mixed disulfide bond and release of methanesulfinate.

Material Preparation & Handling[3][4][5]

WARNING: Do not confuse this chemical reagent with the "MTS Cell Proliferation Assay" (tetrazolium). They are chemically distinct.

  • Storage: Store lyophilized powder at -20°C under desiccant/nitrogen. The reagent is hygroscopic and hydrolyzes slowly in moisture.

  • Stock Solution:

    • Prepare immediately before use. Do not store aqueous stocks.

    • Solvent: Anhydrous DMSO or Acetonitrile.

    • Concentration: 100 mM – 200 mM.

    • Note: The hydroxy-t-butyl group confers some water solubility, but initial dissolution in organic solvent ensures homogeneity.

Step-by-Step Conjugation Protocol

Phase A: Protein Pre-Treatment (Reduction)

Goal: Ensure cysteines are in the free thiol (-SH) state, not oxidized as disulfides.

  • Dissolve Protein: Prepare protein (1–5 mg/mL) in Labeling Buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).

    • Avoid: Bacteriostatic agents like Thimerosal (contains mercury, blocks thiols).

  • Reduce: Add DTT to a final concentration of 5–10 mM.

  • Incubate: 30 minutes at Room Temperature (RT) or 1 hour on ice.

  • Desalt (CRITICAL): You must remove the reducing agent before adding MTS-Hydroxy-tBu.

    • Use a desalting column (e.g., Zeba Spin, PD-10) equilibrated with Degassed Labeling Buffer .

    • Why Degas? Prevents re-oxidation of cysteines by dissolved oxygen before the labeling step.

Phase B: Labeling Reaction
  • Equilibrate: Ensure the protein solution is at the desired reaction temperature (usually 4°C for labile proteins or RT for fast labeling).

  • Reagent Addition:

    • Add the MTS-Hydroxy-tBu stock solution to the protein.

    • Target Ratio: 10-fold molar excess over total thiol concentration.

    • Solvent Limit: Keep final DMSO/Acetonitrile concentration < 2% (v/v) to prevent protein denaturation.

  • Incubation:

    • Time: 15 – 30 minutes.

    • Conditions: Protect from light (general precaution for disulfides), mild agitation.

  • Quenching (Optional but Recommended):

    • Add N-Ethylmaleimide (NEM) or excess Cysteine to quench unreacted MTS reagent if immediate purification is not possible.

    • Note: If analyzing by Mass Spec immediately, quenching may not be necessary if using a desalting step.

Phase C: Purification
  • Remove Excess Reagent:

    • Perform a second desalting step or dialysis against the storage buffer.

    • Note: The byproduct (methanesulfinic acid) and excess reagent are small molecules easily removed by Size Exclusion Chromatography (SEC).

Visualization: Workflow Diagram

Labeling_Workflow Start Purified Protein Reduce Reduction (10mM DTT, 30 min) Start->Reduce Desalt1 Desalt/Buffer Exchange (Remove DTT) Reduce->Desalt1 Critical Step Label MTS Reaction (10x Excess, pH 7.5) Desalt1->Label Immediate Clean Remove Excess MTS (SEC/Dialysis) Label->Clean QC Validation (MS / Ellman's) Clean->QC

Caption: Operational workflow for MTS-Hydroxy-tBu conjugation. Removal of reducing agent prior to labeling is the primary failure point to avoid.

Validation & Quality Control

Method A: Intact Mass Spectrometry (Gold Standard)

Verify the covalent addition of the hydroxy-t-butyl-disulfide moiety.

  • Calculation:

    • Mass of Added Group (

      
      ): 105.17 Da 
      
    • Mass of Proton Lost (

      
      ): 1.01 Da 
      
    • Observed Mass Shift (

      
      ): +104.16 Da per labeled cysteine. 
      
  • Success Criteria: A clear shift of +104 Da (or multiples thereof for multi-cysteine proteins) in the deconvoluted spectra.

Method B: Ellman’s Assay (DTNB)

Quantify the loss of free thiols.

  • Aliquot unlabeled control and labeled sample.

  • React both with Ellman’s Reagent (DTNB).

  • Measure Absorbance at 412 nm.

  • Result: The labeled sample should show near-zero absorbance compared to the control, indicating all free thiols are blocked.

Method C: Reversibility Check (Functional Validation)

If using this for SCAM or protection:

  • Treat a portion of the labeled protein with 50 mM DTT .

  • Analyze by MS or Ellman's.

  • Result: The protein should return to its original mass (loss of the +104 Da tag), confirming the bond was a disulfide and not a non-specific alkylation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Labeling Observed Residual Reducing AgentEnsure thorough desalting (2x spin columns) before adding MTS.
No Labeling Observed Oxidized ProteinThe protein may have formed internal disulfides prior to labeling. Ensure the Reduction Phase (Phase A) is robust.
Precipitation Hydrophobic AggregationWhile the tag is hydrophilic, the DMSO stock might shock the protein. Add DMSO slowly with vortexing.
"Smearing" on Gel/MS Non-specific Amine LabelingpH was likely too high (>8.0) or reaction time too long. Lower pH to 7.0–7.5.
Loss of Signal (SCAM) Reagent HydrolysisMTS reagents hydrolyze in water. Use fresh stock solution immediately upon dilution.

References

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145.

  • Toronto Research Chemicals. S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate Product Data.

  • MedChemExpress. S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (ADC Linker).[1]

  • Dunham, T. D., & Farrens, D. L. (1999). Conformational changes in rhodopsin: Movement of helix F detected by site-directed spin labeling. The Journal of Biological Chemistry, 274(3), 1683-1690. (Demonstrates MTS specificity principles).

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Canonical text for disulfide exchange chemistry).

Sources

Application

Application Note: High-Resolution DAR Determination for S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate ADCs

Executive Summary & Chemical Context[1][2][3][4] The determination of Drug-to-Antibody Ratio (DAR) is a Critical Quality Attribute (CQA) for ADCs.[1] While maleimide-based conjugations (thioether linkages) allow for robu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

The determination of Drug-to-Antibody Ratio (DAR) is a Critical Quality Attribute (CQA) for ADCs.[1] While maleimide-based conjugations (thioether linkages) allow for robust analysis under reducing conditions, S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate represents a class of Methanethiosulfonate (MTS) reagents that form disulfide linkages (mixed disulfides) with the antibody.

The Analytical Challenge: Unlike thioethers, the disulfide bond formed by this MTS reagent is reversible under reducing conditions. Standard DAR protocols utilizing DTT or TCEP to separate Light Chain (LC) and Heavy Chain (HC) for RP-HPLC will cleave the payload , resulting in a false DAR of zero.

This guide provides a validated, non-denaturing workflow prioritizing Native Mass Spectrometry (Native MS) and Hydrophobic Interaction Chromatography (HIC) to accurately determine DAR without compromising linker integrity.

The Chemistry of Conjugation[1][2][5]

The reagent reacts specifically with free thiols (sulfhydryls) on the antibody (typically generated via partial reduction of interchain disulfides or engineered cysteines).[2]

Reaction Mechanism:



(Where R is the 1-Hydroxy-2-methylpropan-2-yl moiety)

Strategic Overview: The "No-Reduction" Rule

To preserve the integrity of the ADC during analysis, all workflows must maintain non-reducing conditions. The following decision matrix outlines the selection of the appropriate method based on the physicochemical properties of the payload.

DecisionMatrix Start Start: DAR Analysis for MTS-Linked ADC Q1 Is the payload Hydrophobic (e.g., MMAE, PBD)? Start->Q1 Method_HIC Method A: HIC (HPLC) Separation based on hydrophobicity changes Q1->Method_HIC Yes (Significant Hydrophobicity Shift) Method_MS Method B: Native MS Separation based on Mass (m/z) Q1->Method_MS No (Small/Polar Linker Only) Validation Final DAR Calculation Method_HIC->Validation Orthogonal Check Method_MS->Validation

Figure 1: Analytical Decision Matrix. For the specific reagent S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate, the added group is small and polar. Native MS is recommended as the primary method, with HIC as secondary.

Protocol A: Native Mass Spectrometry (Gold Standard)

Rationale: Native MS analyzes the intact antibody-drug complex in the gas phase without breaking non-covalent interactions or disulfide bonds. It provides the highest resolution for identifying the distribution of drug loading (DAR 0, 2, 4, 6, 8).

Materials
  • Enzyme: N-Glycanase (PNGase F) (essential to remove heterogeneity caused by glycosylation).

  • Buffer: 150 mM Ammonium Acetate, pH 7.0 (Volatile buffer compatible with MS).

  • Columns: Size Exclusion Chromatography (SEC) column (e.g., ACQUITY UPLC Protein BEH SEC, 200Å) for online desalting.

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer with High Mass Range (HMR) capability.

Step-by-Step Workflow
  • Deglycosylation (Critical Step):

    • Dilute ADC sample to 1-2 mg/mL in PBS.

    • Add PNGase F (1 unit per 10 µg of IgG).

    • Incubate at 37°C for 2-4 hours (or overnight at room temperature).

    • Why: Glycan heterogeneity (G0F, G1F, G2F) creates complex mass spectra that overlap with drug-linker mass shifts, making deconvolution impossible.

  • Buffer Exchange / Desalting:

    • Perform online desalting using an SEC column coupled directly to the MS source.

    • Mobile Phase: 50-100 mM Ammonium Acetate, pH 6.8 - 7.0.

    • Flow Rate: 0.2 - 0.3 mL/min.

    • Note: Avoid standard RP-HPLC desalting (acetonitrile/formic acid) as low pH can sometimes destabilize labile disulfides or induce in-source fragmentation.

  • Mass Spectrometry Acquisition:

    • Mode: Positive Ion, Sensitivity Mode (High Mass).

    • Capillary Voltage: 2.5 - 3.0 kV.

    • Cone Voltage: High (e.g., 100-150V) to aid desolvation, but optimize to prevent source fragmentation.

    • Scan Range: m/z 2,000 – 8,000.

  • Data Analysis:

    • Deconvolute the raw m/z spectrum to zero-charge mass.

    • Identify peaks corresponding to:

      • mAb (Linker-Free)

      • mAb + 2(Linker)[3]

      • mAb + 4(Linker)

    • Mass Shift Verification: The specific reagent adds a -S-C(CH3)2-CH2OH group.

    • Expected Mass Shift: +119.18 Da (formula weight of group) - 1.01 Da (H displaced) ≈ +118 Da per conjugation site (Verify exact mass based on specific isotope).

Protocol B: Hydrophobic Interaction Chromatography (HIC)[5]

Rationale: HIC separates ADCs based on the hydrophobicity difference introduced by the drug payload.[4] It is non-denaturing and preserves the disulfide linker.[2] Note: Since the specific MTS reagent contains a hydroxyl group (hydrophilic), the retention time shift may be subtle compared to hydrophobic payloads like MMAE.

Materials
  • Column: TSKgel Butyl-NPR (2.5 µm, 4.6 mm x 3.5 cm) or equivalent non-porous resin.

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0 (High Salt).

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 20% Isopropanol (Low Salt / Organic).

Step-by-Step Workflow
  • Sample Preparation:

    • Dilute ADC to 1 mg/mL in Mobile Phase A (to ensure binding).

    • Do NOT filter through membranes that bind hydrophobic proteins.

  • Chromatographic Method:

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Gradient:

      • 0-2 min: 0% B (Equilibration)

      • 2-15 min: Linear gradient 0% → 100% B.

      • 15-18 min: 100% B (Wash).

      • 18-22 min: 0% B (Re-equilibration).

    • Detection: UV at 280 nm (protein) and secondary wavelength for payload (if applicable).

  • Data Interpretation:

    • Peaks will elute in order of increasing hydrophobicity.

    • Order: DAR 0 → DAR 2 → DAR 4 → DAR 6 → DAR 8.

    • Integrate the area of each peak.

Data Analysis & DAR Calculation

Regardless of the method (MS or HIC), the Average DAR is calculated using the weighted average of the integrated peak areas.

Formula:



Where:

  • 
     = Number of drugs loaded (0, 2, 4, etc.)[2]
    
  • 
     = Peak area (UV or MS intensity) for species with 
    
    
    
    drugs.

Example Calculation Table:

SpeciesPeak Area (%)Weighted Contribution (

)
DAR 0 10%

DAR 2 40%

DAR 4 40%

DAR 6 10%

Total 100% 300


Visualization of the Workflow

Workflow cluster_MS Native MS Path cluster_HIC HIC Path Sample MTS-ADC Sample PNGase Deglycosylation (PNGase F) Sample->PNGase Dilute Dilute in Ammonium Sulfate Sample->Dilute Desalt Online Desalting (Ammonium Acetate) PNGase->Desalt MS_Acq MS Acquisition (High Mass) Desalt->MS_Acq Deconv Deconvolution MS_Acq->Deconv Result Calculate DAR Deconv->Result HIC_Run Butyl-NPR Column Gradient Elution Dilute->HIC_Run Integrate Peak Integration HIC_Run->Integrate Integrate->Result

Figure 2: Parallel workflows for DAR determination. Native MS is preferred for high-resolution mass confirmation, while HIC provides quantitative purity profiles.

References

  • Valliere-Douglass, J. F., et al. (2012). Mass spectrometric characterization of antibody-drug conjugates. Analytical Chemistry. [Link]

  • Wakankar, A. A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs. [Link][1][2]

  • Ouyang, J. (2013). Drug-to-antibody ratio (DAR) and drug load distribution assessment of antibody-drug conjugates by hydrophobic interaction chromatography and reversed phase liquid chromatography.[1] Methods in Molecular Biology. [Link]

Sources

Method

Application Note: Sterically Hindered Disulfide Engineering using S-(1-Hydroxy-2-methylpropan-2-yl) Methanesulfonothioate

Executive Summary This guide details the utility of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (referred to herein as HM-MTS ), a specialized heterobifunctional reagent designed for precision protein modific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (referred to herein as HM-MTS ), a specialized heterobifunctional reagent designed for precision protein modification. Unlike standard linear MTS reagents (e.g., MTSEA, MTSES), HM-MTS incorporates a gem-dimethyl group adjacent to the reactive sulfur.

This structural feature is critical for two primary applications:

  • Antibody-Drug Conjugates (ADCs): Constructing "hindered disulfide" linkers that resist premature cleavage in circulation but release payloads in the high-glutathione environment of the cytosol.

  • Structural Biology (SCAM): Introducing a bulky, hydrophilic probe (mimicking a steric-heavy Serine/Threonine analog) to map pore accessibility or modify protein surface polarity.

Technical Background & Mechanism

The Molecule
  • Chemical Name: S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate[1][2][3]

  • Reactive Group: Methanethiosulfonate (MTS) – Highly specific for free thiols (

    
    ).
    
  • Functional Payload: 1-Hydroxy-2-methylpropan-2-yl group.[1][2][3][4]

    • Structure:

      
      
      
    • Key Feature: The quaternary carbon (

      
      -carbon to the sulfur) provides steric bulk.
      
Mechanism of Action: The Hindered Exchange

MTS reagents react with cysteine thiols via a nucleophilic substitution reaction, releasing methanesulfinic acid.



The "Gem-Dimethyl" Effect: In HM-MTS, the R group contains a gem-dimethyl moiety directly attached to the sulfur. Once conjugated, the resulting disulfide bond (


) is sterically shielded.
  • Result: The rate of disulfide exchange with plasma thiols (e.g., Albumin, free Cysteine) is significantly reduced compared to linear disulfides, enhancing the in vivo stability of the conjugate.

Visualizing the Pathway

Bioconjugation_Pathway cluster_stability In Vivo Stability Logic Protein Protein-Cysteine (Free Thiol) Intermediate Transition State (Nucleophilic Attack) Protein->Intermediate pH 7.0-8.0 Reagent HM-MTS Reagent (Methanethiosulfonate) Reagent->Intermediate Product Conjugated Protein (Hindered Disulfide) Intermediate->Product Specificity Byproduct Methanesulfinic Acid Intermediate->Byproduct Leaving Group Plasma Plasma Environment (Low GSH, High Albumin) Product->Plasma Steric Shielding (Stable) Cytosol Cytosolic Environment (High GSH) Product->Cytosol Thiol Exchange (Cleavage/Release)

Figure 1: Reaction pathway of HM-MTS with protein thiols and subsequent stability logic in biological environments.

Primary Application: ADC Linker Synthesis

The primary utility of HM-MTS is as a linker precursor for Antibody-Drug Conjugates. The hydroxyl group (


) serves as a handle for drug attachment, while the MTS group serves as the protein attachment point.
Strategic Workflow
  • Drug Functionalization: The cytotoxic payload is attached to the hydroxyl group of HM-MTS (often via a carbonate or ester linkage) before protein conjugation.

  • Protein Activation: The antibody is reduced to generate free thiols (interchain cysteines).

  • Conjugation: The Drug-Linker-MTS construct is reacted with the antibody.

Why use HM-MTS?
  • Tunable Stability: The gem-dimethyl group creates a "Goldilocks" zone—stable enough to survive circulation (days), but labile enough to release the drug upon internalization into the high-GSH environment of cancer cells.

  • Hydrophilicity: The hydroxyl group (if left free or part of a polar linkage) helps counteract the hydrophobicity of many cytotoxic payloads, preventing antibody aggregation.

Protocol: Bioconjugation of HM-MTS to a Monoclonal Antibody

Objective: Conjugate HM-MTS (or an HM-MTS-drug construct) to interchain cysteines of an IgG1 antibody.

Materials Required
  • Target: Monoclonal Antibody (IgG1), 5-10 mg/mL in PBS.

  • Reagent: HM-MTS (S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate).

    • Solvent: Dry DMSO or DMA.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.

  • Buffer: PBS (pH 7.4) + 1 mM EDTA (to prevent metal-catalyzed oxidation).

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes.

Step-by-Step Methodology
Phase 1: Antibody Reduction

Rationale: IgG antibodies do not have free thiols. We must partially reduce the interchain disulfides to generate reactive sites.

  • Preparation: Dilute antibody to 5 mg/mL in PBS/EDTA.

  • Reduction: Add TCEP (2.5 to 3.0 molar equivalents per antibody).

    • Note: This stoichiometry typically targets ~4 free thiols per antibody (DAR 4).

  • Incubation: Incubate at 37°C for 90 minutes with gentle agitation.

  • Cooling: Cool the solution to room temperature (20-25°C). Do not purify yet; TCEP does not react with MTS reagents significantly under these conditions, allowing "one-pot" conjugation.

Phase 2: Conjugation (MTS Reaction)

Rationale: MTS reagents react extremely fast. However, the steric bulk of HM-MTS may require slightly longer times than linear MTS reagents.

  • Reagent Dissolution: Dissolve HM-MTS in dry DMSO to a concentration of 10 mM. Prepare immediately before use to prevent hydrolysis.

  • Addition: Add HM-MTS to the reduced antibody solution.

    • Stoichiometry: Use 10-20 molar equivalents of HM-MTS over the antibody concentration (or ~3-5 equivalents per free thiol).

    • Why excess? To drive the reaction to completion despite the steric hindrance of the tert-butyl group.

  • Reaction: Incubate at room temperature for 60 minutes with mixing.

    • Tip: If using a drug-conjugated version of HM-MTS, protect from light.[1]

  • Quenching (Optional): Add excess Cysteine (1 mM) to quench unreacted MTS reagent if immediate purification isn't possible.

Phase 3: Purification & QC
  • Desalting: Pass the reaction mixture through a pre-equilibrated Zeba Spin Column or dialyze against PBS (2 changes, 4°C) to remove methanesulfinic acid byproduct and excess reagent.

  • Validation (Ellman's Assay): Measure residual free thiols. A successful reaction should yield < 0.5 free thiols per antibody.

  • Mass Spectrometry: Perform ESI-MS (deglycosylated) to verify the mass shift.

    • Expected Mass Shift: +104.1 Da per conjugation event (Mass of

      
       minus H).
      

Data Analysis & Troubleshooting

Expected Mass Shifts
ComponentFormula AddedMass Shift (Da)
HM-MTS Label

+119.2 (from Cys-S)
Note on MS:Often calculated as mass of adduct minus mass of displaced H+118.2

(Correction: The disulfide bond formation involves the protein sulfur.[5] The group added is


. MW = 119.2. Since the Protein loses an H (1.0) to form the bond, the net protein mass increase is +118.2 Da.)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conjugation Efficiency Steric hindrance of the gem-dimethyl group.Increase incubation time to 2-4 hours; Increase reagent equivalents to 20-30x.
Precipitation Hydrophobicity of the linker/drug payload.Add propylene glycol (up to 10%) to the reaction buffer; Ensure DMSO < 10% final vol.
Reagent Hydrolysis MTS reagents degrade in water over time.Critical: Dissolve HM-MTS in DMSO immediately before addition. Do not store aqueous stocks.

Secondary Application: Cysteine Scanning (SCAM)

In ion channel research, HM-MTS is used to probe the steric tolerance of a pore.

  • Method: Mutate residues lining the pore to Cysteine.[6]

  • Experiment: Apply HM-MTS.

  • Readout: If the current is blocked, the residue is accessible.

  • Specific Insight: Comparing HM-MTS (bulky, polar) vs. MTSEA (linear, charged) allows researchers to map the geometry of the pore, not just accessibility. If MTSEA blocks but HM-MTS does not, the crevice is likely too narrow for the tert-butyl group.

References

  • Vertex Pharmaceuticals. (2010). Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. British Journal of Pharmacology. Link(Context: General MTS reagent utility in ion channels).

  • MedChemExpress. (2023).[1] S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate Product Information.Link(Context: Identification as Glutathione Cleavable ADC Linker).

  • Pillay, S., et al. (2011). Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues.[5] Ion Channels: Methods and Protocols. Link(Context: Protocols for MTS-based Cysteine Scanning).

  • Kellogg, E. H., et al. (2004). Disulfide-linked antibody-drug conjugates: The art of making the connection. Bioconjugate Chemistry.[2] (General reference for hindered disulfide logic in ADCs - Supporting the mechanistic explanation).

Visualizing the ADC Linker Strategy

ADC_Strategy cluster_synthesis Linker-Drug Synthesis (Pre-Conjugation) cluster_conjugation Antibody Conjugation MTS_OH HM-MTS (HO-Linker-MTS) Construct Drug-Linker-MTS (Ready for Conjugation) MTS_OH->Construct Esterification/Carbamoylation Drug Cytotoxic Drug (Activated) Drug->Construct ADC Final ADC (Ab-S-S-C(Me)2-Linker-Drug) Construct->ADC Disulfide Exchange Ab Reduced Antibody (Free Thiols) Ab->ADC

Figure 2: Workflow for utilizing HM-MTS as a bifunctional linker precursor in Antibody-Drug Conjugate development.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing ADC Stability with S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate

Prepared by the Senior Application Science Team Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate for the stabilization of Antibody-Drug Conjugates (ADCs). This guide provides in-depth technical information, field-proven insights, and robust protocols to ensure the successful application of this reagent in your ADC development workflow.

Introduction and Mechanism of Action

Antibody-Drug Conjugates (ADCs) generated via cysteine-thiol chemistry represent a powerful therapeutic modality. This process typically involves the partial reduction of interchain disulfide bonds to generate reactive thiol groups for payload conjugation. However, incomplete conjugation or the presence of residual reducing agents can leave free, highly reactive thiols on the antibody surface. These unreacted cysteines are a primary source of instability, leading to several critical issues:

  • Disulfide Bond Scrambling: Free thiols can incorrectly reform disulfide bonds, leading to structural heterogeneity and loss of antibody integrity.

  • Aggregation: Unpaired thiols can form intermolecular disulfide bridges, causing the ADC to aggregate. Aggregation is a critical quality attribute that can compromise efficacy and induce immunogenicity.[1][2]

  • Batch-to-Batch Variability: Inconsistent levels of free thiols lead to unpredictable and heterogeneous ADC preparations.

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is a specialized methanethiosulfonate (MTS) reagent designed to mitigate these issues.[3][4] It acts as a thiol-capping agent , selectively reacting with free sulfhydryl groups to form a stable, yet potentially reversible, mixed disulfide bond.[5][6] This process, known as S-thiolation or capping, effectively "protects" the thiol, preventing undesirable side reactions and significantly enhancing the homogeneity and stability of the final ADC product.

The Capping Mechanism

The core of this technology is the reaction between the electron-deficient sulfur atom of the methanethiosulfonate group and the nucleophilic cysteine thiol on the antibody. This reaction is efficient under mild, physiological conditions compatible with maintaining antibody structure.

Caption: Mechanism of thiol capping with S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the application and properties of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate.

Q1: What is the primary role of this reagent in ADC manufacturing?

Its primary role is to cap unreacted cysteine thiols that remain after the payload conjugation step. This is a critical quality control step to prevent aggregation, disulfide scrambling, and other instability issues, thereby producing a more homogeneous and stable ADC.

Q2: When should the capping agent be added in the ADC production workflow?

The capping agent should be added after the payload conjugation reaction is complete but before the final purification/formulation steps. The typical sequence is: 1) Antibody disulfide reduction, 2) Removal of excess reducing agent, 3) Conjugation with the payload-linker, and 4) Capping with S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate.

A 1. mAb Reduction (e.g., TCEP) B 2. Buffer Exchange (Remove TCEP) A->B Critical Step C 3. Payload Conjugation (Thiol-Reactive Payload) B->C D 4. Thiol Capping (Add Capping Reagent) C->D Stabilization Step E 5. Purification / UFDF (e.g., SEC or TFF) D->E F Final ADC Product (Stable & Homogeneous) E->F

Sources

Optimization

optimizing reaction conditions for S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate conjugation

This technical guide serves as a comprehensive support resource for optimizing the conjugation of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (often abbreviated as HM-MTS or similar variants in ADC linker che...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a comprehensive support resource for optimizing the conjugation of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (often abbreviated as HM-MTS or similar variants in ADC linker chemistry).

This reagent is a specialized Methanethiosulfonate (MTS) derivative designed to react specifically with free sulfhydryl groups (cysteine residues) to form a disulfide bond. It is widely used in Antibody-Drug Conjugate (ADC) development as a glutathione-cleavable linker or as a hydroxyl-functionalized blocking probe.

Part 1: Technical Snapshot & Reagent Identity

Before initiating experiments, verify the reagent parameters to ensure stoichiometric accuracy.

ParameterSpecification
Chemical Name S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate
CAS Number 2127875-65-2
Molecular Formula

Molecular Weight 184.28 g/mol
Reactive Group Methanethiosulfonate (MTS)
Target Free Thiol (-SH) on Cysteine
Leaving Group Methanesulfinic acid (

)
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water

Part 2: Optimized Reaction Protocol (The "Golden" Standard)

The following protocol is engineered to maximize conjugation efficiency (>95%) while minimizing reagent hydrolysis and protein aggregation.

Pre-Reaction Checklist
  • Buffer Selection: Use HEPES (20–50 mM) or Phosphate Buffer (PBS) at pH 7.0–8.0 .

    • Critical: Avoid primary amines (Tris/Glycine) if possible, though MTS is generally selective. Absolutely avoid reducing agents (DTT, TCEP,

      
      -ME) in the reaction buffer, as they will immediately reduce the reagent and prevent conjugation.
      
  • Protein Preparation: Ensure the target cysteine is reduced. If the protein was stored in TCEP/DTT, you must remove it via desalting column (e.g., Zeba Spin, PD-10) prior to adding the MTS reagent.

  • Reagent Stock: Dissolve S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate in anhydrous DMSO or DMF to a concentration of 10–100 mM . Prepare fresh.

Conjugation Workflow
  • Equilibration: Adjust protein concentration to 50–100

    
    M  in the reaction buffer (pH 7.5).
    
  • Addition: Add the MTS reagent stock to the protein solution.

    • Stoichiometry: Use a 3–5 molar excess of reagent per free cysteine. (e.g., if protein is 100

      
      M, add reagent to 300–500 
      
      
      
      M).
    • Solvent Limit: Keep final DMSO/DMF concentration < 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate at Room Temperature (20–25°C) for 15–30 minutes .

    • Note: The reaction is extremely rapid. Extended incubation (>1 hour) increases the risk of non-specific modification or hydrolysis.

  • Quenching (Optional): Add excess Cysteine or Glutathione to quench unreacted reagent, or proceed directly to purification.

  • Purification: Remove excess reagent and leaving group via size-exclusion chromatography (SEC) or dialysis.

Part 3: Mechanism & Logic Visualization

The following diagrams illustrate the reaction pathway and the critical decision-making process for troubleshooting.

Figure 1: Reaction Mechanism & Pathway

This diagram details the specific thiol-disulfide exchange mechanism driving the conjugation.

ReactionMechanism Protein Protein-Cysteine (R-SH) Intermediate Transition State [Nucleophilic Attack] Protein->Intermediate Thiolate (S-) attacks Sulfenyl Sulfur Reagent MTS Reagent (CH3-SO2-S-R') Reagent->Intermediate Product Conjugated Protein (R-S-S-R') Intermediate->Product Disulfide Bond Formation Byproduct Methanesulfinic Acid (Leaving Group) Intermediate->Byproduct Release

Caption: Nucleophilic attack of the protein thiolate on the MTS sulfenyl sulfur yields the mixed disulfide conjugate.

Figure 2: Troubleshooting Logic Tree

Use this flow to diagnose low conjugation yields.

Troubleshooting Start Issue: Low Conjugation Efficiency CheckReducing Are reducing agents (DTT/TCEP) present in buffer? Start->CheckReducing RemoveReducing Action: Desalt Protein Remove DTT/TCEP CheckReducing->RemoveReducing Yes CheckPH Is pH < 7.0? CheckReducing->CheckPH No AdjustPH Action: Increase pH to 7.5-8.0 (Enhance Nucleophilicity) CheckPH->AdjustPH Yes CheckReagent Is Reagent Stock Old/Hydrolyzed? CheckPH->CheckReagent No FreshStock Action: Prepare Fresh Stock in Anhydrous DMSO CheckReagent->FreshStock Yes BuriedCys Is Cysteine Buried? CheckReagent->BuriedCys No Denature Action: Add Urea/GuHCl (Partial Denaturation) BuriedCys->Denature Yes

Caption: Step-by-step diagnostic flow for resolving incomplete conjugation issues.

Part 4: Troubleshooting & FAQs

Q1: My conjugation efficiency is near 0%. What happened?

  • Root Cause: The most common culprit is the presence of reducing agents (DTT, TCEP, or

    
    -Mercaptoethanol) in your protein buffer.
    
  • Explanation: MTS reagents react with reducing agents faster than they react with cysteines. Even trace amounts (10

    
    M) can quench the reaction.
    
  • Solution: Pass your protein through a desalting column (e.g., Sephadex G-25) equilibrated in degassed PBS/HEPES immediately before adding the reagent.

Q2: The protein precipitated upon adding the reagent.

  • Root Cause: Localized high concentration of the hydrophobic reagent or excessive organic solvent (DMSO).

  • Solution:

    • Ensure the reagent is fully dissolved in DMSO first.

    • Add the reagent slowly while vortexing gently.

    • Keep the final DMSO concentration below 5% (ideally <2%).

Q3: Can I use Tris buffer?

  • Analysis: While MTS reagents are highly selective for thiols over amines, primary amines (like in Tris) can theoretically react at very high pH or long incubation times.

  • Recommendation: HEPES or Phosphate buffers are safer alternatives to eliminate any risk of N-alkylation side reactions.

Q4: How do I verify the conjugation?

  • Method A (Mass Spectrometry): Look for a mass shift. The addition of the S-(1-Hydroxy-2-methylpropan-2-yl) group will add +89.1 Da (calculated from the fragment added:

    
     + 
    
    
    
    -
    
    
    ... wait, let's verify the mass shift).
    • Correction: The reagent is

      
      .[1] The leaving group is 
      
      
      
      (MW ~80). The added group is
      
      
      .
    • Added Mass Calculation: Formula of added group is

      
      . MW 
      
      
      
      105.1 Da. (Check: 412 + 91 + 16 + 32 = 105).
    • Verification: The disulfide bond formation involves the loss of a proton from cysteine (-1) and the addition of the thio-alkyl group.

  • Method B (Ellman's Assay): Titrate free thiols before and after reaction. A successful reaction will show near-zero free thiols post-conjugation.

Q5: Is the bond stable?

  • Stability: The resulting bond is a disulfide . It is stable in oxidative or neutral environments but will be cleaved in the presence of reducing agents (cytosolic glutathione, DTT). This is the intended design for glutathione-cleavable ADC linkers.

References

  • MedChemExpress (MCE). S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate Product Information. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 145712389, S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate. Retrieved from

  • Kenyon, G. L., & Bruice, T. W. (1977). Novel Sulfhydryl Reagents. Methods in Enzymology, 47, 407-430.
  • Hubbell, W. L., et al. (2013). Site-Directed Spin Labeling EPR for Studying Membrane Proteins.[2] Biochemistry.[1][3][4] (Context on MTS reaction specificity). Retrieved from

Sources

Troubleshooting

Technical Support: Purification &amp; Handling of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate

Case Reference: MTS-OH-Isobutyl (CAS: 2127875-65-2) Classification: Reagent Stability & Purification Support Tier: Level 3 (Senior Application Scientist) Introduction: The "Hidden" Instability S-(1-Hydroxy-2-methylpropan...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: MTS-OH-Isobutyl (CAS: 2127875-65-2) Classification: Reagent Stability & Purification Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Hidden" Instability

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is a specialized methanethiosulfonate (MTS) reagent, frequently utilized as a glutathione-cleavable linker in Antibody-Drug Conjugates (ADCs) or as a probe for cysteine scanning mutagenesis.

While structurally simple, this molecule presents a "perfect storm" of purification challenges:

  • The MTS Moiety: Inherently labile to nucleophiles (even water at neutral pH).

  • The Hydroxyl Group: Increases polarity, complicating silica chromatography and extraction efficiency.

  • Lack of Chromophore: The absence of aromatic rings makes UV detection during purification notoriously difficult.

This guide addresses the three most common "failure modes" reported by researchers working with this compound.

Module 1: Stability & Handling (Pre-Purification)

Issue: “My crude NMR shows the product, but after workup, it’s gone or converted to a disulfide.”

The Root Cause: Base-Catalyzed Hydrolysis & Disproportionation

MTS reagents are electrophiles designed to react with thiols (


). However, hydroxide ions (

) can mimic thiols, attacking the sulfur-sulfur bond. This leads to the formation of the sulfinic acid and the corresponding disulfide dimer, effectively destroying your reagent.

Critical Rule: Never expose this compound to pH > 7.0 or elevated temperatures (>30°C).

Troubleshooting Protocol: The "Cold & Acidic" Workup
ParameterStandard Protocol (Avoid)Optimized Protocol (Use)
Quenching Water or NaHCO₃0.1 M HCl or Citrate Buffer (pH 4-5)
Extraction Solvent Ethyl Acetate (often wet)Dichloromethane (DCM) (Dry, less water miscibility)
Drying Agent MgSO₄ (can be slightly basic)Na₂SO₄ (Neutral/Acidic)
Rotary Evaporation 40°C Bath< 25°C Bath (Use high vacuum)
Stability Logic Diagram

The following diagram illustrates the competing pathways that dictate the fate of your molecule.

MTS_Stability MTS Target MTS Reagent Product Desired Disulfide Conjugate MTS->Product Specific Reaction Hydrolysis Sulfinic Acid + Alcohol Byproduct MTS->Hydrolysis Nucleophilic Attack Dimer Symmetrical Disulfide (Impurity) MTS->Dimer Disproportionation Thiol Target Cysteine (R-SH) Thiol->Product Base Hydroxide/Base (pH > 7) Base->Hydrolysis Heat Heat (>30°C) Heat->Dimer

Caption: Figure 1. Competing reaction pathways. High pH triggers hydrolysis; heat triggers disproportionation into symmetrical disulfides.

Module 2: Chromatography Troubleshooting

Issue: “I can’t separate the product from the impurities on Silica, or the product streaks badly.”

The Challenge: Silanol Interactions

The tertiary hydroxyl group on the isobutyl chain interacts strongly with free silanols on silica gel (hydrogen bonding), causing peak tailing. Simultaneously, the methanethiosulfonate group is slightly polar.

Solution: The "Buffered" Flash Chromatography

Standard silica is slightly acidic (pH 5-6), which is actually good for MTS stability, but the polarity is the issue.

Protocol:

  • Stationary Phase: High-quality Flash Silica (40-63 µm).

  • Mobile Phase:

    • Do NOT use: 100% Ethyl Acetate (often co-elutes impurities).

    • Recommended: Gradient of Hexanes : Ethyl Acetate (with 1% Acetic Acid) .

    • Start: 90:10 Hex:EtOAc.

    • End: 40:60 Hex:EtOAc.

  • Why Acetic Acid? It suppresses the ionization of silanols and protonates the hydroxyl group, sharpening the peak shape.

Visualization (The "Invisible" Peak)

This molecule has negligible UV absorbance above 210 nm. Using a standard UV detector at 254 nm will result in collecting empty fractions.

Detection Methods:

  • Primary: Iodine Stain (

    
    ).  The sulfur moiety concentrates iodine, appearing as a brown spot.
    
  • Secondary: KMnO₄ Stain. Oxidizes the alcohol/sulfur, appearing as a yellow spot on purple background.

  • LC-MS: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) if available.

Module 3: Storage & Post-Purification

Issue: “It was pure yesterday, but today the NMR shows new peaks.”

The Shelf-Life Reality

MTS reagents are not "shelf-stable" in the traditional sense. They are kinetically stable only when dry and frozen.

Storage Protocol (Golden Rules):

  • Lyophilization: If possible, freeze-dry from benzene or dioxane (if safety permits) or high-vacuum dry from DCM to remove all traces of water.

  • Inert Atmosphere: Store under Argon or Nitrogen. Oxygen can slowly oxidize the sulfur.

  • Temperature:

    • -80°C: Stable for ~6 months.[1]

    • -20°C: Stable for ~1 month.

  • Usage: Make solutions immediately before use. Do not store stock solutions in DMSO or water for more than 1 hour.

FAQ: Rapid Response

Q: Can I distill this compound? A: No. Methanethiosulfonates generally decompose upon heating before reaching their boiling point. Vacuum distillation will likely result in a violent decomposition or total loss of product. Stick to column chromatography.

Q: My product smells like rotten eggs. Is it bad? A: Yes. A strong sulfur/rotten egg smell indicates the release of free thiols or hydrogen sulfide, suggesting the MTS bond has cleaved. The pure reagent should have a mild, sulfonyl-like odor but not a stench.

Q: Can I use TCEP or DTT to keep the buffer reduced during conjugation? A: Absolutely NOT. TCEP and DTT are reducing agents. They will immediately attack the MTS reagent, destroying it before it can label your protein. If you need to reduce your protein first, you must remove the reducing agent (via desalting column) before adding the MTS reagent.

References

  • Kenyon, G. L., & Bruice, T. W. (1977). Novel Sulfhydryl Reagents. Methods in Enzymology, 47, 407-430. (Foundational text on MTS reagent chemistry and stability).
  • Akabas, M. H. (2015). Cysteine Scanning Mutagenesis and Methanethiosulfonate (MTS) Modification. In Ion Channels (pp. 1-15). Springer Protocols. (Details the hydrolysis rates and handling of charged vs. neutral MTS reagents).
  • Toronto Research Chemicals. (n.d.). MTS Reagents Handling Guide.

Sources

Optimization

Technical Support Center: Navigating Aggregation Challenges in ADC Development with S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate

Introduction Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate for Antibody-Drug Conjugate (ADC) synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate for Antibody-Drug Conjugate (ADC) synthesis. This guide is structured to provide actionable troubleshooting advice and answer frequently asked questions concerning the critical issue of aggregation. As your scientific partners, we've leveraged our expertise to create a practical guide that explains the "why" behind experimental choices, ensuring a deeper understanding and more effective problem-solving.

Aggregation is a significant hurdle in ADC development, impacting product stability, efficacy, and safety.[1] The introduction of novel reagents like S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate, while offering potential advantages, requires a nuanced approach to process optimization. This technical support center is designed to equip you with the knowledge to proactively address and mitigate aggregation-related challenges.

Troubleshooting Guide: A Proactive Approach to Aggregation

This section provides a systematic approach to diagnosing and resolving common aggregation issues encountered during ADC development.

Issue 1: Immediate High Aggregation Post-Conjugation

Q: We're observing a significant increase in high molecular weight (HMW) species immediately following our conjugation reaction. What are the primary drivers of this, and how can we address it?

A: Immediate aggregation is often a sign that the conjugation conditions are creating instability in the antibody. This is a multifactorial issue that can be systematically addressed.

Expertise & Experience: The conjugation of hydrophobic payloads can increase the overall hydrophobicity of the ADC, leading to self-association to minimize exposure to the aqueous environment.[2][3] The process itself, including the use of organic co-solvents and specific pH ranges, can also induce conformational changes in the antibody, exposing previously buried hydrophobic regions and promoting aggregation.[3][4]

Troubleshooting Steps & Underlying Causality:

  • Optimize Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased aggregation due to the cumulative hydrophobicity of the attached payloads.[2][5]

    • Causality: Each additional payload molecule can be a potential nucleation point for aggregation.

    • Protocol: DAR Titration Study:

      • Establish a series of conjugation reactions with a range of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate to antibody molar ratios.

      • Keep all other parameters (e.g., antibody concentration, temperature, incubation time) constant.

      • Purify the resulting ADCs.

      • Analyze the DAR and percentage of aggregates for each condition using techniques like Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC).[6]

      • Select the molar ratio that provides the desired DAR while keeping aggregation to a minimum.

  • Refine Solvent and Buffer Conditions: The reaction environment is critical for maintaining antibody stability.

    • Causality: Organic co-solvents like DMSO and DMAc, often necessary to dissolve hydrophobic payloads, can act as denaturants.[7] The pH of the buffer can also influence aggregation, especially if it's near the antibody's isoelectric point (pI).[4]

    • Recommendations:

      • Minimize the percentage of organic co-solvent to the lowest effective concentration.

      • Screen alternative, less denaturing co-solvents.

      • Optimize the pH and ionic strength of the conjugation buffer to enhance antibody stability.[2]

  • Control Temperature and Incubation Time: Both elevated temperatures and prolonged reaction times can increase the risk of aggregation.

    • Causality: Higher temperatures can provide the energy for protein unfolding, while longer incubation times increase the opportunity for intermolecular interactions.

    • Best Practices:

      • Perform conjugation at a reduced and controlled temperature (e.g., 4-18°C).

      • Optimize the incubation time to achieve the target DAR without unnecessary exposure to potentially destabilizing conditions.

Data Presentation: Illustrative Impact of Process Parameters on Aggregation

ParameterCondition 1Condition 2% Aggregation
DAR 282.5%
Co-solvent 5% DMSO15% DMSO3.1%
Temperature 4°C25°C2.8%

Workflow for Mitigating Immediate Aggregation

cluster_0 Problem: High Initial Aggregation cluster_1 Investigation & Optimization cluster_2 Analytical Verification cluster_3 Outcome High_Aggregation High HMW Species Post-Conjugation Optimize_DAR Optimize DAR High_Aggregation->Optimize_DAR Refine_Solvents Refine Solvents & Buffers High_Aggregation->Refine_Solvents Control_Conditions Control Temperature & Time High_Aggregation->Control_Conditions SEC_Analysis SEC for Aggregation Optimize_DAR->SEC_Analysis HIC_Analysis HIC for DAR Optimize_DAR->HIC_Analysis Refine_Solvents->SEC_Analysis Control_Conditions->SEC_Analysis Optimized_ADC Optimized ADC with Low Aggregation SEC_Analysis->Optimized_ADC HIC_Analysis->Optimized_ADC

Caption: A systematic workflow for troubleshooting and mitigating immediate post-conjugation aggregation.

Issue 2: Aggregation During Purification and Storage

Q: Our ADC shows acceptable aggregation levels post-conjugation, but aggregation increases after purification and during long-term storage. What are the likely causes, and what preventative measures can we take?

A: Delayed aggregation points to inherent instabilities in the ADC that are exacerbated by downstream processing and storage conditions.

Expertise & Experience: The purification process itself can introduce stress, and the final formulation is critical for long-term stability. The choice of excipients can play a significant role in preventing aggregation by stabilizing the ADC.[]

Troubleshooting Steps & Underlying Causality:

  • Gentle Purification Strategies: Aggressive purification conditions can induce aggregation.

    • Causality: Certain chromatography methods, like HIC, rely on hydrophobic interactions, which can sometimes promote aggregation if not carefully optimized.

    • Recommendations:

      • Consider milder purification techniques like ion-exchange or size-exclusion chromatography.[9]

      • If using HIC, carefully optimize the elution conditions to be as gentle as possible.

  • Formulation Development and Excipient Screening: The right formulation is key to long-term stability.

    • Causality: Excipients such as sugars, amino acids, and surfactants can stabilize the ADC by various mechanisms, including preferential exclusion and inhibition of surface-induced denaturation.[][10]

    • Protocol: Excipient Screening Study:

      • Design a study with a matrix of different formulation buffers containing various excipients (e.g., sucrose, trehalose, polysorbate 20, arginine).

      • Place the purified ADC in these formulations.

      • Conduct accelerated stability studies by incubating the samples at elevated temperatures (e.g., 25°C and 40°C).

      • Monitor aggregation at regular time points using SEC.

      • The formulation that best preserves the monomeric state is selected.

  • Controlled Storage and Handling: Physical stress can lead to aggregation.

    • Causality: Freeze-thaw cycles can cause denaturation at the ice-liquid interface, and mechanical stress can lead to unfolding and aggregation.[3]

    • Best Practices:

      • Store ADCs at recommended temperatures (typically 2-8°C for liquid and -80°C for frozen).

      • Aliquot into single-use vials to avoid repeated freeze-thaw cycles.

Logical Relationships in ADC Stability

cluster_0 Molecular Properties cluster_1 Process Parameters cluster_2 Formulation & Storage Antibody Antibody ADC_Stability ADC Stability Antibody->ADC_Stability Payload Payload Payload->ADC_Stability Linker Linker Linker->ADC_Stability Conjugation Conjugation Conjugation->ADC_Stability Purification Purification Purification->ADC_Stability Excipients Excipients Excipients->ADC_Stability Storage Storage Conditions Storage->ADC_Stability

Caption: A diagram illustrating the interplay of factors that determine overall ADC stability.

Frequently Asked Questions (FAQs)

Q1: What is S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate?

A: S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is a glutathione-cleavable ADC linker.[11] It is used to attach cytotoxic payloads to monoclonal antibodies for targeted drug delivery.[11]

Q2: What are the primary analytical methods for characterizing ADC aggregation?

A: The industry standard for quantifying aggregates is Size Exclusion Chromatography (SEC) .[2] Other valuable techniques include Dynamic Light Scattering (DLS) for detecting larger aggregates and Analytical Ultracentrifugation (AUC) for more detailed characterization.

Q3: Can aggregation be prevented by immobilizing the antibody during conjugation?

A: Yes, this is an effective strategy. By immobilizing the antibody on a solid support, the individual molecules are physically separated, preventing them from aggregating during the conjugation process.[4][12]

Q4: How does the Drug-to-Antibody Ratio (DAR) impact the pharmacokinetic properties of an ADC?

A: ADCs with a high DAR can have less favorable pharmacokinetic profiles.[5] This can lead to faster clearance from circulation and potentially altered tissue distribution.[5]

References

  • Cytiva. (2025, August 18). Aggregation in antibody-drug conjugates: causes and mitigation. Retrieved from [Link]

  • Maggio, E. T. (2010). Use of excipients to control aggregation in peptide and protein formulations. Journal of Excipients and Food Chemistry, 1(2), 45-53.
  • Manufacturing Chemist. (2017, November 15). Poor aggregation will see ADC targets fail or face long delays. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic evaluation of ADC aggregation and hydrophilicity. Retrieved from [Link]

  • BioProcess International. (2014, May 1). Predicting Aggregation Propensity and Monitoring Aggregates in ADCs. Retrieved from [Link]

  • Pharmaceutical Technology. (2018, March 1). Tackling Aggregation Challenges in ADC Production. Retrieved from [Link]

  • Chen, Y., et al. (2021). Antibody Aggregation: Insights from Sequence and Structure. Antibodies, 10(1), 10.
  • Onco'Zine. (2017, November 14). Poor Aggregation: Failing ADC Targets, Long Delays in Development and Wasted Budgets. Retrieved from [Link]

  • Bioprocess Online. (n.d.). Aggregation In Antibody-Drug Conjugates Causes And Mitigation. Retrieved from [Link]

  • Puri, A., et al. (2017). Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates. Molecular Cancer Therapeutics, 16(5), 954–962.
  • Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Retrieved from [Link]

  • BioProcess International. (2022, October 20). Optimizing and Intensifying ADC Aggregate Removal: A DoE Approach to Membrane Chromatography and Rapid Cycling. Retrieved from [Link]

  • Li, H., et al. (2022).
  • News-Medical. (2026, January 19). Complete ADC conjugation in just 3 hours: Speed without compromise. Retrieved from [Link]

  • Saint-Gobain. (n.d.). Chemical Resistance of Single-Use Components to ADC Manufacturing Processes. Retrieved from [Link]

Sources

Troubleshooting

how to prevent premature drug release from S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate linkers

Welcome, Researchers. This guide is designed to provide advanced troubleshooting and practical solutions for a common challenge in drug conjugate development: the premature release of therapeutic payloads from S-(1-Hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Researchers. This guide is designed to provide advanced troubleshooting and practical solutions for a common challenge in drug conjugate development: the premature release of therapeutic payloads from S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate and related thiosulfonate linkers. As your dedicated application scientists, we've structured this resource to move beyond simple protocols, focusing on the underlying chemistry and strategic decisions that lead to robust and stable conjugates.

Understanding the Challenge: The Vulnerability of the Thiosulfonate Bond

Before troubleshooting, it's critical to understand the mechanism of instability. The S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate linker is designed to be cleaved by endogenous thiols, releasing the drug payload. However, this reactivity can also be its primary liability.

Question: What is the primary cause of premature drug release from my thiosulfonate-linked conjugate?

Answer: The predominant cause of premature drug release is the susceptibility of the thiosulfonate (R-S-SO₂-R') bond to nucleophilic attack by thiols present in systemic circulation. The most significant of these is human serum albumin (HSA), which is the most abundant protein in plasma and possesses a free cysteine residue (Cys34) that can readily engage in thiol-disulfide exchange reactions. Free low-molecular-weight thiols, such as glutathione (GSH), also contribute to this process.

This reaction cleaves the linker and releases the payload before the conjugate reaches its intended target, potentially leading to off-target toxicity and a reduced therapeutic index.[1] The stability of a linker is paramount to the success of an antibody-drug conjugate (ADC).[2][3]

cluster_0 Premature Cleavage Mechanism in Plasma ADC Antibody-S-S(O₂)R'-Payload ReleasedDrug Released Payload ADC->ReleasedDrug Thiol Exchange InactiveADC Antibody-S-S-Albumin (Inactive Conjugate) ADC->InactiveADC Linker Exchange Thiol Circulating Thiol (e.g., Albumin-SH, GSH) Thiol->ADC Thiol->InactiveADC

Caption: Thiol-mediated cleavage of a thiosulfonate linker in circulation.

Troubleshooting Guide: Diagnosing and Solving Premature Release

This section addresses the most common issues encountered during experimental work.

FAQ 1: My initial screens suggest instability. How can I definitively quantify premature drug release?

Answer: Visual confirmation (e.g., precipitation) is not enough. Quantitative analysis is essential. The gold-standard approach is an in vitro plasma stability assay coupled with robust analytical techniques.

The primary goal is to incubate the drug conjugate in plasma (human, mouse, rat) at 37°C and measure the concentration of released payload and/or intact conjugate over time.[4]

Key Analytical Methods for Quantification

MethodPrincipleKey AdvantagesKey Disadvantages
RP-HPLC with UV/Vis Separates components by hydrophobicity; quantifies based on UV absorbance.Widely available, robust, good for routine analysis.[5]May lack sensitivity for low-level release; potential for interference from plasma proteins.[6]
LC-MS/MS Separates by chromatography, detects by mass-to-charge ratio.High sensitivity and specificity; can identify metabolites and cleavage products definitively.[4][7]More complex instrumentation; potential for matrix effects (ion suppression) from plasma components.[6]
Size Exclusion Chromatography (SEC) Separates molecules by size.Good for detecting aggregation and major changes to the conjugate.Not suitable for quantifying small molecule release.
ELISA (Enzyme-Linked Immunosorbent Assay) Uses antibodies to detect intact conjugate.High throughput.Indirect measurement; may not distinguish between intact and partially degraded conjugate.

Recommended Protocol: In Vitro Plasma Stability Assay

  • Preparation: Thaw frozen plasma (human, mouse, etc.) at 37°C. Centrifuge to remove cryoprecipitates.

  • Incubation: Spike the drug conjugate into the plasma to a final concentration of ~100 µg/mL. Prepare a control sample with the conjugate in a stable buffer (e.g., PBS, pH 7.4).

  • Time Points: Incubate all samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot.

  • Sample Quench & Preparation: Immediately quench the reaction by adding 3-4 volumes of ice-cold acetonitrile or methanol containing an internal standard. This precipitates plasma proteins.

  • Clarification: Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an analysis vial. Analyze via LC-MS/MS or RP-HPLC to quantify the amount of free payload relative to the initial amount.

  • Data Interpretation: Plot the percentage of released drug versus time to determine the release kinetics and conjugate half-life.

FAQ 2: I've confirmed premature release. What formulation parameters can I adjust to improve stability?

Answer: Formulation is one of the most powerful and accessible tools for enhancing linker stability without re-synthesizing the entire conjugate.[8] The goal is to create a microenvironment that disfavors the thiol-exchange reaction.

  • pH Optimization:

    • The "Why": The nucleophilicity of the attacking thiol group (from albumin or glutathione) is pH-dependent. The thiolate anion (S⁻) is a much stronger nucleophile than the protonated thiol (S-H). The pKa of the cysteine thiol group is ~8.3.

    • The "How": Lowering the pH of the formulation buffer (e.g., from 7.4 to 6.5 or 6.0) will decrease the concentration of the highly reactive thiolate anion, thereby slowing the rate of linker cleavage. However, you must balance this with the pH stability of your antibody and payload.

  • Use of Stabilizing Excipients:

    • The "Why": Certain excipients can sterically hinder access to the linker or alter the local polarity, making the environment less favorable for cleavage.

    • The "How":

      • Surfactants (e.g., Polysorbate 20/80): Can form micelles around hydrophobic payloads, potentially shielding the linker.[9][10]

      • Sugars (e.g., Trehalose, Sucrose): Often used as cryoprotectants and lyoprotectants, they can also increase the viscosity and "water structure" around the protein, which may limit conformational flexibility and reduce linker accessibility.

  • Advanced Formulation Strategies:

    • The "Why": For highly unstable conjugates, physically encapsulating the molecule can provide a robust barrier against circulating thiols.

    • The "How": Formulating the conjugate within liposomes or polymeric nanoparticles can shield the linker from the plasma environment until the carrier is degraded or taken up by the target cell.[11]

cluster_1 Troubleshooting Workflow Start Premature Release Suspected Quantify Quantify Release Rate (Plasma Stability Assay) Start->Quantify Step 1 Analyze Analyze Data: Is Half-Life Acceptable? Quantify->Analyze Step 2 Formulate Optimize Formulation: pH, Excipients Analyze->Formulate No End Stable Conjugate Achieved Analyze->End Yes Formulate->Quantify Re-test Reconjugate Re-evaluate Conjugation Strategy: Site Selection, Linker Chemistry Formulate->Reconjugate If formulation fails Reconjugate->Quantify Re-test

Caption: A logical workflow for troubleshooting linker instability.

FAQ 3: My formulation adjustments are insufficient. Are there chemical or conjugation-based strategies to improve stability?

Answer: Yes. If formulation changes do not provide the required stability, the next step is to re-evaluate the conjugate's chemical structure and the conjugation method itself.

  • Site of Conjugation:

    • The "Why": The local environment on the antibody surface where the linker is attached has a profound impact on its stability.[1][2] A linker conjugated in a sterically hindered pocket or cleft will be less accessible to bulky nucleophiles like albumin compared to one on a fully exposed surface loop.

    • The "How":

      • Engineered Cysteines (THIOMABs): Site-specific conjugation allows you to choose a residue in a more protected environment. Studies have shown that stability can vary dramatically depending on the conjugation site.[1]

      • Enzymatic Conjugation: Techniques like Sortase A or transglutaminase-mediated ligation can offer precise control over the attachment point.

  • Linker Modification:

    • The "Why": Introducing steric bulk near the reactive disulfide bond can physically block the approach of attacking thiols.

    • The "How": While this requires re-synthesis of the linker-payload, introducing bulky groups (e.g., methyl groups) on the carbons adjacent to the disulfide bond is a well-established strategy for increasing the stability of disulfide linkers. This principle applies directly to thiosulfonates.

  • Consider Alternative Linker Chemistries:

    • The "Why": If the inherent reactivity of the thiosulfonate is incompatible with your application, a different release mechanism may be necessary.

    • The "How":

      • Enzyme-Cleavable Linkers: Linkers like Valine-Citrulline are cleaved by lysosomal proteases (e.g., Cathepsin B) and are generally stable in circulation.[7][][13]

      • pH-Sensitive Linkers: Hydrazone linkers are stable at physiological pH but are cleaved in the acidic environment of endosomes and lysosomes.[]

      • Non-Cleavable Linkers: These provide maximum stability, but the payload is released with the linker and an amino acid residue attached after lysosomal degradation of the antibody.[]

References

  • Spring, D. Cleavable linkers in antibody–drug conjugates. David Spring's group. Available from: [Link]

  • Gauzy, L., et al. (2020). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. PMC - NIH. Available from: [Link]

  • Pillow, T. H., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. ACS Publications. Available from: [Link]

  • Kim, J., et al. (2022). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. MDPI. Available from: [Link]

  • Podoll, J. D., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. PMC - NIH. Available from: [Link]

  • Lee, H., et al. (2021). Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System. MDPI. Available from: [Link]

  • Unchained Labs. (2024). How to mitigate risk during ADC development with multi-parameter stability characterization. GoTo, Inc. Available from: [Link]

  • Lindner, L. H., & Hossann, M. (2010). Factors affecting drug release from liposomes. PubMed. Available from: [Link]

  • Pérez-Pinto, F. M., et al. (2024). A hydrolyzed N-propionylthiosuccinimide linker is cleaved by metastable fragmentation, increasing reliability of conjugation site identification in conjugate vaccines. PubMed. Available from: [Link]

  • Wang, Q., & Nagaich, M. (2006). Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies. Available from: [Link]

  • Cheetham, A. G., et al. (2014). Linker-determined drug release mechanism of free camptothecin from self-assembling drug amphiphiles. PubMed. Available from: [Link]

  • Purohit, R., & Patel, K. (2023). Formulation strategies for the development of high drug-loaded amorphous solid dispersions. PubMed. Available from: [Link]

  • Bernardim, B., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. ACS Publications. Available from: [Link]

  • Wilson, K. H., et al. (2024). Targeted drug release from stable and safe ultrasound-sensitive nanocarriers. PMC - NIH. Available from: [Link]

  • Basher, F., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. PMC - NIH. Available from: [Link]

  • Wang, Q., & Nagaich, M. (2006). Analytical Method Selection for Drug Product Dissolution Testing. ResearchGate. Available from: [Link]

  • Rampáčková, B., et al. (2024). Liposomes Affect Protein Release and Stability of ITA-Modified PLGA–PEG-PLGA Hydrogel Carriers for Controlled Drug Delivery. ResearchGate. Available from: [Link]

  • Bar-Zeev, M., et al. (2021). The Chemistry Behind ADCs. MDPI. Available from: [Link]

  • Trasi, N. S., & Taylor, L. S. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. MDPI. Available from: [Link]

  • Pym, A. D., et al. (2024). Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs. NIH. Available from: [Link]

  • Wimmadisorn, T., et al. (2022). Advanced EPI-X4 Derivatives Covalently Bind Human Serum Albumin Resulting in Prolonged Plasma Stability. MDPI. Available from: [Link]

  • Pharmacopeia.cn. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Available from: [Link]

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH. Available from: [Link]

  • Ball, C., & Krogstad, K. (2017). Current strategies for sustaining drug release from electrospun nanofibers. PMC - NIH. Available from: [Link]

  • Dixit, N., & Maurya, S. (2014). Formulation strategies for improving drug solubility using solid dispersions. ResearchGate. Available from: [Link]

  • Mirasol, F. (2023). Exploring the Optimization of Linker Chemistries for ADCs. BioPharm International. Available from: [Link]

  • Williams, H. D., & Porter, C. J. H. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Wang, Q., & Ma, M. (2006). Analytical Method Selection for Drug Product Dissolution Testing. Semantic Scholar. Available from: [Link]

Sources

Optimization

refining purification protocols for S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate conjugates

The following Technical Support Guide is designed for researchers utilizing S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (referred to herein as HM-MTS ) for the generation of glutathione-cleavable antibody-dru...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (referred to herein as HM-MTS ) for the generation of glutathione-cleavable antibody-drug conjugates (ADCs) or protein modifications.

Topic: Refining Purification Protocols for S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate Conjugates Document ID: TS-MTS-004 Status: Active Audience: Drug Discovery Scientists, Protein Chemists

Core Technical Overview

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is a specialized heterobifunctional linker used to introduce a sterically hindered, glutathione (GSH)-cleavable disulfide moiety onto cysteine residues. Unlike standard linear MTS reagents (e.g., MTSEA), the gem-dimethyl group adjacent to the disulfide bond provides resistance to extracellular reduction while ensuring cleavage within the high-GSH cytosolic environment (1–10 mM).

The Challenge: The same steric bulk that confers stability in circulation significantly slows the conjugation reaction kinetics (


), often necessitating high reagent excess. This creates a downstream bottleneck: purifying the protein conjugate from large quantities of unreacted, hydrophobic reagent without inducing aggregation.

Reaction Optimization (Pre-Purification)

Effective purification begins with a refined reaction.

Q: My conjugation efficiency is low (<50%) despite using standard MTS protocols. Why? A: Standard protocols for linear MTS reagents (1–3 equivalents, 15 mins) fail here. The tert-butyl-like steric hindrance of the HM-MTS group impedes nucleophilic attack by the cysteine thiolate.

Optimization Protocol:

  • Increase Molar Excess: Use 10–20 molar equivalents of HM-MTS over free thiols.

  • Organic Co-Solvent: Dissolve HM-MTS in anhydrous DMSO or DMAc. Ensure the final reaction mixture contains 5–10% organic solvent to maintain reagent solubility and accessibility.

  • pH Adjustment: Maintain pH at 7.5–8.0 . The reaction requires the thiolate anion (

    
    ). Lower pH (<7.0) will drastically reduce the reaction rate with this hindered reagent.
    
  • Extended Incubation: Incubate for 2–4 hours at Room Temperature or overnight at 4°C.

Purification Workflows

Select the protocol based on your scale and conjugate hydrophobicity.

Protocol A: Tangential Flow Filtration (TFF)

Best for: Large scale (>10 mg), removing high excesses of small molecules.

Theory: TFF is superior to dialysis for HM-MTS removal because the reagent's amphiphilic nature (hydroxyl head, hydrophobic tail) can lead to micelle formation or membrane adsorption in static dialysis.

Step-by-Step:

  • Membrane Selection: Use a PES (Polyethersulfone) membrane with a MWCO 1/3 to 1/5 of your protein's molecular weight.

  • Buffer Exchange: Perform 10–12 diavolumes (DV) of exchange into formulation buffer (e.g., PBS + 1 mM EDTA).

    • Note: EDTA is critical to prevent metal-catalyzed oxidation of any remaining free thiols.

  • Flow Rate: Maintain a shear rate <4000

    
     to prevent aggregation of the now more hydrophobic conjugate.
    
  • Validation: Monitor the permeate by RP-HPLC to ensure the HM-MTS peak (approx. retention time varies by column) disappears.

Protocol B: Size Exclusion Chromatography (SEC)

Best for: High purity, removal of aggregates.

Theory: While TFF removes small molecules, it does not remove protein aggregates. HM-MTS conjugation can induce hydrophobic aggregation. SEC separates the monomeric conjugate from both aggregates and the free reagent.

Parameters:

  • Column: Superdex 200 Increase (or equivalent).

  • Mobile Phase: PBS, pH 7.4 + 5% Propylene Glycol (optional, to reduce hydrophobic interaction with the resin).

  • Resolution: The HM-MTS reagent (~184 Da) will elute in the total volume (

    
    ). Collect the monomer peak (
    
    
    
    ).

Troubleshooting Guide (Q&A)

Q1: I see a white precipitate immediately upon adding HM-MTS to my protein solution.

  • Diagnosis: "Shock" precipitation due to local high concentration of the hydrophobic reagent or solvent incompatibility.

  • Solution:

    • Do not add the neat DMSO stock directly. Dilute the HM-MTS stock 1:10 in your reaction buffer immediately before addition.

    • Add the reagent dropwise while stirring the protein solution.

    • Ensure the protein concentration is not too high (>10 mg/mL) during conjugation. Dilute to 2–5 mg/mL.

Q2: Post-purification, my Drug-Antibody Ratio (DAR) is inconsistent or decreasing.

  • Diagnosis: Disulfide exchange or instability.

  • Mechanism: Although the gem-dimethyl group stabilizes the bond, trace free thiols (from incomplete reduction of the antibody prior to conjugation or residual DTT/TCEP) can attack the newly formed mixed disulfide, scrambling the product.

  • Solution:

    • Ensure complete removal of TCEP/DTT before adding HM-MTS (use two desalting columns in series if necessary).

    • Store the purified conjugate at pH 6.0–6.5 (citrate/acetate buffer) rather than pH 7.5+ to suppress thiol exchange.

Q3: How do I calculate the concentration of the conjugate? The reagent absorbs UV.

  • Diagnosis: HM-MTS has low absorbance at 280 nm, but high concentrations interfere.

  • Solution:

    • Use the BCA Assay or Bradford Assay for protein concentration, as they are less sensitive to the specific UV absorbance of the linker.

    • For precise DAR determination, use LC-MS (Q-TOF) . The mass shift for the addition of the S-(1-Hydroxy-2-methylpropan-2-yl) group is +89.1 Da (Formula:

      
      ).
      
    • Calculation: Mass(Conjugate) = Mass(Protein) + (89.1 × DAR).

Visualizing the Workflow

The following diagram illustrates the critical decision points in the conjugation and purification process.

G start Start: Reduced Protein (Free Thiols) reagent Add HM-MTS Reagent (10-20x Excess, 5% DMSO) start->reagent incubate Incubate: pH 7.5, 2-4h, RT reagent->incubate check_precip Precipitation Observed? incubate->check_precip sol_add Dilute Protein or Add Co-solvent check_precip->sol_add Yes tff TFF (Diafiltration) >10 Diavolumes check_precip->tff No sol_add->incubate sec SEC Purification (Polishing) tff->sec High Purity Req. qc QC: LC-MS & HIC-HPLC Check Mass Shift (+89 Da) tff->qc Bulk Scale sec->qc

Caption: Optimized workflow for HM-MTS conjugation, highlighting the critical check for precipitation and the divergence between bulk (TFF) and high-purity (SEC) purification routes.

Quantitative Reference Data

ParameterStandard MTS Reagent (e.g., MTSEA)HM-MTS (Sterically Hindered)Impact on Protocol
Reactivity (

)
High (

)
Moderate/LowRequires higher molar excess (10-20x) and longer time.
Hydrophobicity Low (Charged/Polar)Moderate (Amphiphilic)Risk of aggregation; requires organic co-solvent.
Mass Shift +76 Da (MTSEA)+89.1 Da Distinct MS signature for validation.
Stability (Serum) Low (Rapid exchange)High (Gem-dimethyl shield)Ideal for in vivo ADC applications.
Cleavage Trigger Any thiolHigh conc. GSH Cytosolic release mechanism.

References

  • Chemical Structure & Properties

    • S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate. CAS: 2127875-65-2.[1] Precise PEG / MedChemExpress.

    • Source:

  • MTS Reagent Chemistry (General Mechanism)

    • Karlin, A., & Akabas, M. H. (1998). Water-soluble, high-affinity cysteine-specific reagents for the modification of the acetylcholine receptor. Methods in Enzymology.
    • Source:

  • Steric Hindrance in Disulfide Linkers

    • Pillow, T. H., et al. (2011). Decoupling stability and release in disulfide-based antibody–drug conjugates. Chemical Science. (Demonstrates the effect of gem-dimethyl groups on disulfide stability).
    • Source:

  • Purification of Cysteine Conjugates

    • Tocmo, R., & Parkin, K. (2019). Data on chromatographic isolation of cysteine mixed-disulfide conjugates.
    • Source:

Sources

Troubleshooting

impact of pH and temperature on S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate reaction kinetics

Subject: Optimizing Reaction Kinetics for ADC Linker Conjugation Document ID: TS-MTS-2024-01 Audience: Process Chemists, Bioconjugation Scientists, and Structural Biologists Technical Brief: The Kinetic Landscape S-(1-Hy...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Reaction Kinetics for ADC Linker Conjugation Document ID: TS-MTS-2024-01 Audience: Process Chemists, Bioconjugation Scientists, and Structural Biologists

Technical Brief: The Kinetic Landscape

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (hereafter referred to as HMP-MTS ) is a specialized heterobifunctional linker primarily used in the synthesis of Antibody-Drug Conjugates (ADCs) and site-directed spin labeling.

Unlike linear methanethiosulfonate (MTS) reagents (e.g., MMTS, MTSEA), HMP-MTS features a sterically hindered gem-dimethyl group adjacent to the reactive sulfur. This structural feature is intentional—it confers stability to the resulting disulfide bond in circulation—but it imposes significant kinetic penalties during the conjugation reaction.

The Reaction Mechanism

The conjugation follows an


-like nucleophilic substitution mechanism where a thiolate anion (

) attacks the sulfenyl sulfur of HMP-MTS.
  • Nucleophile: The deprotonated cysteine thiol of the protein (

    
    ).
    
  • Electrophile: The sulfenyl sulfur of HMP-MTS.

  • Leaving Group: Methanesulfinic acid (

    
    ).
    
  • Kinetic Barrier: The bulky 1-hydroxy-2-methylpropan-2-yl group creates steric hindrance, significantly reducing the collision frequency of successful attacks compared to unhindered reagents.

Critical Parameters: pH and Temperature
ParameterImpact on KineticsRisk FactorRecommended Range
pH High Impact. The reaction requires the thiolate form (

). Below pH 7.0, most cysteines are protonated (

, unreactive). Rate increases log-linearly with pH up to the cysteine

.
Hydrolysis. At pH > 8.0, hydroxide ions (

) compete as nucleophiles, hydrolyzing the reagent before it can conjugate.
pH 7.2 – 8.0
Temperature Moderate Impact. Rate increases according to the Arrhenius equation.Protein Instability & Hydrolysis. Higher T (e.g., 37°C) accelerates reagent degradation faster than it accelerates the hindered conjugation.4°C – 25°C

Visualization: Reaction Pathway & Competing Factors

The following diagram illustrates the kinetic competition between the desired conjugation and the hydrolytic degradation, highlighting the steric influence.

ReactionPathways Reagent HMP-MTS Reagent (Sterically Hindered) Complex Transition State (Steric Clash) Reagent->Complex Slow Diffusion Hydrolysis Hydrolyzed Reagent (Non-reactive) Reagent->Hydrolysis pH > 8.0 or High T (Hydrolysis k_hyd) Protein Protein-SH (Nucleophile) Protein->Complex pH > 7.0 (Thiolate formation) Product Conjugated Protein (Disulfide Bond) Complex->Product Conjugation (k_conj) Waste Methanesulfinate (Leaving Group) Complex->Waste

Figure 1: The steric bulk of HMP-MTS slows the conjugation rate (


), making the reagent more susceptible to competitive hydrolysis (

) if pH or Temperature is too high.

Troubleshooting Guide

Issue 1: Low Conjugation Yield (< 50%)

Symptom: Mass spectrometry shows a high ratio of unmodified protein after the standard reaction time.

  • Root Cause 1 (pH Mismatch): The buffer pH is too low. If the local environment of the cysteine raises its

    
     (e.g., buried in a hydrophobic pocket), pH 7.0 is insufficient.
    
    • Solution: Increase pH to 7.5 or 8.0. Do not exceed pH 8.5.

  • Root Cause 2 (Reagent Hydrolysis): The HMP-MTS hydrolyzed before reacting. This is common if the reagent was stored in buffer or added too slowly.

    • Solution: Dissolve HMP-MTS in dry DMSO or DMF immediately before use. Add it to the protein solution as a bolus (rapid addition) with immediate mixing to favor the second-order conjugation reaction over first-order hydrolysis.

  • Root Cause 3 (Steric Blockade): The specific cysteine site is too hindered for this bulky linker.

    • Solution: Add a chaotic agent (e.g., 0.5 – 1.0 M Urea) to slightly relax the protein structure without unfolding it, exposing the cysteine.

Issue 2: Precipitate Formation

Symptom: Solution becomes cloudy upon adding HMP-MTS.

  • Root Cause: HMP-MTS has limited water solubility due to the hydrophobic tert-butyl-like group.

  • Solution: Ensure the final organic solvent concentration (DMSO/DMF) is 5–10% (v/v). Add the reagent dropwise while vortexing.

Issue 3: Non-Specific Labeling

Symptom: "Over-labeling" observed (e.g., Drug-to-Antibody Ratio > expected).

  • Root Cause: At pH > 8.5, MTS reagents can react with primary amines (Lysine) or the N-terminus, albeit slowly.

  • Solution: Strictly control pH to < 8.0. Use a buffer with no primary amines (e.g., Phosphate, HEPES, MOPS). Avoid Tris buffer if possible, or ensure pH is strictly controlled.

Validated Experimental Protocol

This protocol is designed to balance the slow kinetics of the hindered reagent with the need to minimize hydrolysis.

Reagents:

  • Buffer A: 100 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5. (Degassed).

  • Stock Solution: 200 mM HMP-MTS in anhydrous DMSO (Prepare fresh).

Workflow:

  • Protein Prep: Adjust protein concentration to 50–100 µM in Buffer A. Ensure all reducing agents (DTT, TCEP) are removed via desalting column (PD-10 or Zeba spin). Note: Even trace TCEP will rapidly destroy the MTS reagent.

  • Reagent Addition: Add a 20-fold molar excess of HMP-MTS stock to the protein.

    • Why 20x? Linear MTS reagents use 3-5x. HMP-MTS requires higher excess to drive the reaction kinetically against the steric barrier and compensate for hydrolysis.

  • Incubation: Incubate at 25°C for 2–4 hours or 4°C overnight (12–16 hours) .

    • Tip: 25°C is preferred for this hindered reagent to overcome the activation energy barrier.

  • Quenching: Add L-Cysteine (10-fold excess over HMP-MTS) to quench unreacted reagent.

  • Validation (Ellman’s Assay):

    • Take an aliquot of the reaction before quenching.

    • Remove excess small molecules using a spin desalting column.

    • React the protein with DTNB (Ellman's Reagent).

    • Success Criteria: Absorbance at 412 nm should be <5% of the control (unlabeled protein), indicating all free thiols are blocked.

Frequently Asked Questions (FAQ)

Q: Can I use Tris buffer? A: Yes, but with caution. Tris contains a primary amine. While MTS reagents are highly specific for thiols, high concentrations of Tris at high pH can lead to side reactions or buffer pH drift. Phosphate or HEPES are safer alternatives.

Q: My protein has a surface cysteine, but it won't react with HMP-MTS. Why? A: The "1-Hydroxy-2-methylpropan-2-yl" group is bulky. If your cysteine is in a cleft or depression, the reagent physically cannot fit. Try performing the reaction in the presence of 20% glycerol or low concentrations of urea to increase flexibility.

Q: How do I store the HMP-MTS powder? A: Store at -20°C under argon or nitrogen. MTS reagents are hygroscopic and prone to spontaneous hydrolysis if exposed to moisture.

Q: Is the reaction reversible? A: Yes. The product is a disulfide.[1] It can be cleaved by adding reducing agents like DTT (10-50 mM) or TCEP, regenerating the free protein thiol.

References

  • Kenyon, G. L., & Bruice, T. W. (1977). "Novel Sulfhydryl Reagents." Methods in Enzymology, 47, 407-430.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 2: Functional Targets.

  • Stauffer, D. A., & Karlin, A. (1994).[1] "Electrostatic potential of the acetylcholine binding sites in the nicotinic receptor probed by reactions of binding-site cysteines with charged methanethiosulfonates." Biochemistry, 33(22), 6840-6849.

  • Niels-Christiansen, L., et al. (2018). "Antibody-Drug Conjugates: Design and Development." Antibodies, 7(1), 12. (Context on hindered linkers).

Sources

Optimization

Enhancing ADC Therapeutic Index: A Linker-Centric Troubleshooting Guide

Welcome to the Technical Support Center for Antibody-Drug Conjugate (ADC) Linker Optimization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Antibody-Drug Conjugate (ADC) Linker Optimization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and enhance the therapeutic index of ADCs by strategically modifying and evaluating the linker component. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and rational approach to ADC design.

Part 1: Diagnosing and Mitigating Off-Target Toxicity

High systemic toxicity is a primary hurdle in ADC development, often leading to a narrow therapeutic window. The linker's stability in systemic circulation is a critical determinant of this off-target toxicity.[1]

Frequently Asked Questions (FAQs)

Q1: My ADC is exhibiting significant off-target toxicity in preclinical models. Could the linker be the culprit?

A1: Absolutely. Premature release of the cytotoxic payload in systemic circulation is a leading cause of off-target toxicity.[1] This can happen if the linker is not sufficiently stable in plasma. An unstable linker will release the potent cytotoxin before the ADC reaches the tumor, leading to damage in healthy tissues and a reduced therapeutic window.[1][2]

Q2: What are the key differences in stability between cleavable and non-cleavable linkers?

A2: Cleavable and non-cleavable linkers have fundamentally different stability profiles and release mechanisms.

  • Cleavable Linkers: These are designed to be broken by specific triggers within the tumor microenvironment or inside cancer cells, such as low pH (hydrazone linkers), specific enzymes (peptide linkers), or a high reducing potential (disulfide linkers).[3] While offering versatile release mechanisms, they carry a higher inherent risk of premature cleavage in circulation if the cleavage trigger is not sufficiently specific to the tumor.[4]

  • Non-Cleavable Linkers: These linkers, like thioether-based linkers, rely on the complete degradation of the antibody backbone within the lysosome to release the payload, which remains attached to an amino acid residue.[3] This generally results in greater plasma stability and a lower risk of off-target toxicity, but may not be suitable for all payloads or targets.[4][5]

Troubleshooting Guide: Assessing Linker Stability

If you suspect premature payload release, the first step is to quantitatively assess the linker's stability in plasma.

Symptom: High off-target toxicity observed in vivo.

Possible Cause: Poor linker stability in plasma.

Solution: Perform an in vitro plasma stability assay. This will help you quantify the rate of drug deconjugation over time.[6]

Experimental Protocol: In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species (e.g., human, mouse, rat, cynomolgus monkey) over time.[6][7]

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Frozen plasma from relevant species, thawed at 37°C

  • Phosphate-buffered saline (PBS)

  • Enzyme-linked immunosorbent assay (ELISA) kit for detecting total antibody and conjugated antibody, or an LC-MS system for quantifying free payload.[8]

Procedure:

  • Preparation: Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed plasma from each species being tested. Also prepare a control sample diluted in PBS.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours), collect aliquots from each sample and immediately store them at -80°C to stop any further reaction.[6]

  • Analysis:

    • ELISA-based method: Use two ELISA assays. The first measures the concentration of total antibody (both conjugated and deconjugated). The second uses a capture antibody and a detection antibody that only recognizes the conjugated payload, thus measuring the concentration of intact ADC. The percentage of payload loss is calculated by comparing the amount of intact ADC at each time point to the amount at time zero.[8]

    • LC-MS-based method: Precipitate the plasma proteins and analyze the supernatant to quantify the amount of free payload released from the ADC.[9][10]

  • Data Interpretation: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability of the linker in plasma from different species.

Self-Validation:

  • Positive Control: A known unstable ADC to ensure the assay can detect payload release.

  • Negative Control: A highly stable ADC or the naked antibody to establish the baseline.

  • PBS Control: To assess the chemical stability of the ADC in the absence of plasma enzymes.

Part 2: Optimizing Payload Release at the Target Site

A highly stable linker is only beneficial if it can efficiently release its payload once the ADC has reached the tumor. Poor efficacy can result from a linker that is too stable, preventing the cytotoxic agent from reaching its intracellular target.

Frequently Asked Questions (FAQs)

Q1: My ADC is very stable in plasma, but it shows low potency in cell-based assays. How can I improve payload release?

A1: This is a classic challenge of balancing stability and release. If you are using a non-cleavable linker, the efficacy is dependent on the complete degradation of the antibody in the lysosome. If the target antigen has a slow internalization and degradation rate, a non-cleavable linker might not be optimal. In this case, switching to a cleavable linker that responds to specific triggers in the tumor cell, such as lysosomal proteases, could enhance payload release and improve potency.[]

Q2: I'm using a valine-citrulline (Val-Cit) peptide linker. How can I be sure it's being cleaved as expected?

A2: Val-Cit linkers are designed to be cleaved by cathepsin B, a protease that is highly active in the lysosomal compartment of tumor cells.[12] To confirm that your Val-Cit linker is susceptible to enzymatic cleavage, you should perform an in vitro cathepsin B cleavage assay.[12]

Troubleshooting Guide: Evaluating Linker Cleavage

Symptom: Low in vitro potency despite good plasma stability and target binding.

Possible Cause: Inefficient cleavage of the linker at the target site.

Solution: Conduct an in vitro enzymatic cleavage assay using the relevant enzyme (e.g., cathepsin B for peptide linkers).

Experimental Protocol: In Vitro Cathepsin B Cleavage Assay

Objective: To determine the susceptibility of a peptide linker to cleavage by cathepsin B.[12]

Materials:

  • ADC with a peptide linker

  • Recombinant human cathepsin B

  • Assay Buffer: 50 mM sodium acetate, pH 5.5, with 5 mM dithiothreitol (DTT)

  • Quenching Solution: Acetonitrile with an internal standard (for LC-MS analysis)

  • HPLC or LC-MS/MS system

Procedure:

  • Enzyme Activation: Activate cathepsin B according to the manufacturer's instructions.

  • Reaction Mixture: Prepare a reaction mixture containing the ADC (e.g., at 10 µM) and activated cathepsin B (e.g., at 100 nM) in the assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots of the reaction mixture and immediately add them to the quenching solution to stop the reaction.[12]

  • Sample Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released payload.[12]

  • Data Analysis: Plot the concentration of the released payload over time to determine the rate of enzymatic cleavage.

Self-Validation:

  • No-Enzyme Control: Incubate the ADC in the assay buffer without cathepsin B to assess the linker's stability under the assay conditions.[12]

  • Inhibitor Control: Pre-incubate activated cathepsin B with a known inhibitor to confirm that the observed cleavage is enzyme-specific.[12]

Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B

Dipeptide LinkerRelative Cleavage Rate (Compared to Val-Cit)
Val-Cit1x[12]
Val-Ala~0.5x[12]
Phe-Lys~30x[12]

Note: Relative cleavage rates are approximate and can vary depending on experimental conditions.

Part 3: Managing ADC Hydrophobicity and Aggregation

The conjugation of hydrophobic payloads can increase the overall hydrophobicity of an ADC, leading to aggregation, faster clearance, and reduced efficacy.[13][14] This is particularly problematic for ADCs with a high drug-to-antibody ratio (DAR).[13]

Frequently Asked Questions (FAQs)

Q1: My high-DAR ADC is showing signs of aggregation. What linker modifications can I use to improve its solubility and stability?

A1: ADC aggregation is often driven by hydrophobic interactions between the payloads on different ADC molecules. A highly effective strategy to counteract this is to incorporate hydrophilic moieties into the linker.[14][15] Polyethylene glycol (PEG) is a commonly used hydrophilic spacer that can "shield" the hydrophobicity of the payload, thereby improving the ADC's solubility, reducing aggregation, and enhancing its pharmacokinetic profile.[16][17] Other hydrophilic groups, such as charged sulfonates, can also be incorporated into the linker to reduce aggregation.[5][13]

Q2: How can I assess the hydrophobicity and aggregation of my ADC?

A2: Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique for characterizing the hydrophobicity of ADCs.[18][19] It separates ADC species based on their drug load, providing information on the drug-to-antibody ratio (DAR) and the overall hydrophobicity of the conjugate.[18] Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates.[13][20]

Troubleshooting Guide: Characterizing ADC Hydrophobicity

Symptom: Observation of high molecular weight species (aggregates) by SEC, or poor pharmacokinetic profile.

Possible Cause: High hydrophobicity of the ADC due to the linker-payload.

Solution: Use HIC to analyze the drug load distribution and relative hydrophobicity of the ADC species.

Experimental Protocol: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

Objective: To separate and quantify ADC species with different drug loads to determine the average DAR and assess hydrophobicity.[21]

Materials:

  • ADC sample

  • HPLC system with a UV detector

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • Data acquisition and analysis software

Procedure:

  • System Preparation: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min until a stable baseline is achieved.[13]

  • Sample Injection: Inject a known amount of the ADC sample (e.g., 20 µg) onto the equilibrated column.

  • Chromatographic Separation: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.[22]

  • Detection: Monitor the elution profile at a wavelength of 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.). The species with higher DARs are more hydrophobic and will elute later (at lower salt concentrations).[18]

    • Integrate the peak areas for each species.

    • Calculate the average DAR by taking the weighted average of the DAR values for each species, based on their relative peak areas.

Workflow for HIC-based DAR Analysis

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Separation cluster_analysis Data Analysis ADC_Sample ADC Sample Dilution Dilute in High Salt Buffer ADC_Sample->Dilution Injection Inject onto HIC Column Dilution->Injection Gradient Apply Salt Gradient (High to Low) Injection->Gradient Elution Elute ADC Species Gradient->Elution Detection UV Detection (280 nm) Elution->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Average DAR Integration->Calculation Result Result Calculation->Result Average DAR & Distribution Profile Conjugation_Comparison cluster_conventional Conventional Conjugation (e.g., Lysine) cluster_sitespecific Site-Specific Conjugation (e.g., Engineered Cysteine) cluster_outcome Outcome start_conv Antibody + Linker-Payload reaction_conv Random Conjugation to Lysine Residues start_conv->reaction_conv result_conv Heterogeneous Mixture (DAR 0-8) reaction_conv->result_conv outcome_conv Narrow Therapeutic Index result_conv->outcome_conv start_ss Engineered Antibody + Linker-Payload reaction_ss Specific Conjugation to Engineered Cysteines start_ss->reaction_ss result_ss Homogeneous Product (Defined DAR, e.g., DAR 2) reaction_ss->result_ss outcome_ss Improved Therapeutic Index result_ss->outcome_ss

Caption: Comparison of conventional and site-specific ADC production.

By systematically addressing these common challenges related to linker chemistry, researchers can rationally design and optimize ADCs with an enhanced therapeutic index, paving the way for safer and more effective cancer therapies.

References

  • Hingorani, D. V. (2024). An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio. Expert Opinion on Biological Therapy, 24(1-2), 31-36. Retrieved from [Link]

  • Wu, K., & Wang, P. (2026). The role of hydrophilic linkers in next-generation antibody-drug conjugates. Journal of Controlled Release. Retrieved from [Link]

  • Panowski, S., et al. (n.d.). Methods to Make Homogenous Antibody Drug Conjugates. PMC. Retrieved from [Link]

  • Unknown Author. (2025). Processes for Constructing Homogeneous Antibody Drug Conjugates. ResearchGate. Retrieved from [Link]

  • Johnson, C. (n.d.). Tackling Aggregation Challenges in ADC Production. Pharmaceutical Technology. Retrieved from [Link]

  • Hingorani, D. V. (2024). An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio. PubMed. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Charge-Variant Analysis of Antibody-Drug Conjugates with Cation-Exchange Chromatography. LabRulez LCMS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Charge-Variant Analysis of Antibody-Drug Conjugates with Cation-Exchange Chromatography. Waters Corporation. Retrieved from [Link]

  • Crownbio. (2025). Off-target toxicity in antibody-drug conjugates. Crownbio. Retrieved from [Link]

  • Bioprocess Online. (n.d.). Aggregation In Antibody-Drug Conjugates Causes And Mitigation. Bioprocess Online. Retrieved from [Link]

  • Waters Corporation. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Waters Corporation. Retrieved from [Link]

  • Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Creative Biolabs. Retrieved from [Link]

  • Pharmacy Times. (2024). Untangling the Identity of Charge Variants in Antibody-Drug Conjugates. Pharmacy Times. Retrieved from [Link]

  • Liu, H., et al. (2021). Abstract P196: Novel hydrophilic drug linkers enable exatecan-based antibody-drug conjugates with promising physiochemical properties and in vivo activity. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Agilent. (2024). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Agilent. Retrieved from [Link]

  • Vera, L., et al. (n.d.). Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity. PMC. Retrieved from [Link]

  • American Pharmaceutical Review. (2015). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. American Pharmaceutical Review. Retrieved from [Link]

  • Unknown Author. (n.d.). Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates. ResearchGate. Retrieved from [Link]

  • Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Unipd. Retrieved from [Link]

  • Quality Assistance. (2020). Analytical workflows for charge variant analysis of monoclonal antibodies. Quality Assistance. Retrieved from [Link]

  • An, Z., et al. (n.d.). Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability. PMC. Retrieved from [Link]

  • Fusion QbD. (n.d.). AN002598: Automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography. Fusion QbD. Retrieved from [Link]

  • Wang, C., et al. (2024). Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis. PMC. Retrieved from [Link]

  • Frontiers. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers. Retrieved from [Link]

  • ResearchGate. (2025). Proposed mechanism of off-target toxicity for antibody-drug conjugates driven by mannose receptor uptake. ResearchGate. Retrieved from [Link]

  • Lau, J., et al. (n.d.). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. PMC. Retrieved from [Link]

  • Medicilon. (n.d.). Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo. Medicilon. Retrieved from [Link]

  • WuXi Biologics. (2024). ADC In Vitro/In Vivo Characterization Services. WuXi Biologics. Retrieved from [Link]

  • Cytiva. (2025). Aggregation in antibody-drug conjugates: causes and mitigation. Cytiva. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Assessing ADC Plasma Stability by LC-MS Methods. Springer Nature Experiments. Retrieved from [Link]

  • ResearchGate. (2025). Assessing ADC Plasma Stability by LC-MS Methods. ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). ADC In Vivo Analysis Services. Creative Biolabs. Retrieved from [Link]

  • WuXi Biology. (n.d.). Evaluation of the efficacy of ADC in vitro and in vivo. WuXi Biology. Retrieved from [Link]

  • Pretto, F., & Fitzgerald, R. (2021). In vivo safety testing of Antibody Drug Conjugates. PubMed. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate

Welcome to the technical support center for S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges encountered with this compound. As a key intermediate in various chemical syntheses, particularly as a glutathione-cleavable ADC linker, achieving optimal and consistent solubility is critical for experimental success.[1] This document provides in-depth troubleshooting, scientifically-grounded protocols, and a comprehensive FAQ section to address your specific needs.

Understanding the Solubility Profile of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate, with the molecular formula C5H12O3S2 and a molecular weight of approximately 184.28 g/mol , presents a distinct solubility profile.[1][2][3] It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) at concentrations as high as 100 mg/mL.[1] However, it exhibits poor solubility in aqueous solutions, a common challenge for many new chemical entities in drug development.[1][4] This guide will walk you through proven strategies to overcome this limitation.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My compound precipitated out of solution when I diluted my DMSO stock with an aqueous buffer. What happened and how can I prevent this?

A1: The "Solvent-Shift" Precipitation Phenomenon

This is a classic example of "solvent-shift" or "antisolvent" precipitation. While S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is highly soluble in a polar aprotic solvent like DMSO, the introduction of an aqueous buffer (the antisolvent) drastically reduces its solubility, causing the compound to crash out of solution.

Causality: The high concentration of the compound in the DMSO stock is thermodynamically unstable in a predominantly aqueous environment. The water molecules cannot effectively solvate the compound, leading to aggregation and precipitation.

Solutions:

  • Co-Solvent Systems: The most effective strategy is to employ a co-solvent system that enhances the solubility of the compound in the final aqueous formulation. These systems work by reducing the polarity of the solvent mixture, thereby increasing the solubility of non-polar compounds.

  • Surfactant-Mediated Solubilization: Surfactants form micelles that can encapsulate the poorly soluble drug, increasing its apparent solubility in aqueous media.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can form inclusion complexes with poorly soluble compounds, effectively shielding them from the aqueous environment and enhancing their solubility.

The following diagram illustrates a decision-making workflow for selecting an appropriate solubilization strategy:

solubilization_workflow start Start: Compound Precipitation in Aqueous Buffer strategy Select Solubilization Strategy start->strategy cosolvent Co-Solvent System (e.g., PEG300, Tween-80) strategy->cosolvent For general use cyclodextrin Cyclodextrin Complexation (e.g., SBE-β-CD) strategy->cyclodextrin For improved stability lipid Lipid-Based Formulation (e.g., Corn Oil) strategy->lipid For in vivo (prolonged dosing) evaluate Evaluate Solution Clarity & Stability cosolvent->evaluate cyclodextrin->evaluate lipid->evaluate success Proceed with Experiment evaluate->success Clear & Stable troubleshoot Troubleshoot Further: - Adjust Ratios - Try Alternative Excipients evaluate->troubleshoot Precipitation or Phase Separation

Caption: Decision workflow for selecting a solubilization strategy.

Q2: I need to prepare a stock solution of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate. What is the recommended procedure?

A2: Best Practices for Stock Solution Preparation

To ensure the integrity and longevity of your compound, follow these steps for preparing a stock solution:

Protocol 1: High-Concentration DMSO Stock Solution

  • Weighing: Accurately weigh the desired amount of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate in a sterile, conical tube.

  • Solvent Addition: Add freshly opened, anhydrous DMSO to the tube to achieve a concentration of 100 mg/mL.[1]

  • Dissolution: If necessary, use ultrasonic agitation to ensure complete dissolution.[1] Note that hygroscopic DMSO can negatively impact solubility.[1]

  • Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[1]

Table 1: Stock Solution Preparation Guide (for a 100 mg/mL DMSO stock)

Desired Final ConcentrationVolume of 100 mg/mL StockFinal Volume
1 mM (0.184 mg/mL)1.84 µL1 mL
5 mM (0.92 mg/mL)9.2 µL1 mL
10 mM (1.84 mg/mL)18.4 µL1 mL

In-Depth Experimental Protocols for Enhanced Aqueous Solubility

The following are detailed, step-by-step methodologies for preparing aqueous formulations of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate.

Protocol 2: Co-Solvent Formulation for In Vitro Applications

This protocol yields a clear solution of at least 2.5 mg/mL.[1]

  • Initial Dilution: Start with a 25 mg/mL stock solution of the compound in DMSO.

  • PEG300 Addition: In a sterile tube, add 400 µL of PEG300.

  • DMSO Stock Addition: To the PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.

  • Tween-80 Addition: Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Final Dilution: Add 450 µL of saline (0.9% NaCl in ddH₂O) to bring the total volume to 1 mL. Mix thoroughly.

Table 2: Co-Solvent Formulation Components

ComponentVolumePercentage of Final Volume
25 mg/mL DMSO Stock100 µL10%
PEG300400 µL40%
Tween-8050 µL5%
Saline450 µL45%
Protocol 3: Cyclodextrin-Based Formulation

This protocol also achieves a clear solution of at least 2.5 mg/mL.[1]

  • Prepare SBE-β-CD Solution: Dissolve 2 g of SBE-β-CD powder in 10 mL of saline to create a 20% (w/v) solution. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for one week.

  • Initial Dilution: Begin with a 25 mg/mL stock solution of the compound in DMSO.

  • Formulation: In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.

  • DMSO Stock Addition: Add 100 µL of the 25 mg/mL DMSO stock solution to the SBE-β-CD solution and mix thoroughly.

The following diagram illustrates the mechanism of cyclodextrin-mediated solubilization:

cyclodextrin_mechanism cluster_before Before Complexation cluster_after After Complexation drug Poorly Soluble Drug (Hydrophobic) water Aqueous Environment cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) water2 Enhanced Apparent Solubility drug_in_cd Drug

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.

Frequently Asked Questions (FAQs)

Q: What is the appearance of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate?

A: It is typically a colorless to light yellow oil.[1]

Q: Are there any special handling precautions I should take?

A: It is recommended to store the compound at 4°C, protected from light, and under a nitrogen atmosphere.[1] For stock solutions, storage at -80°C is preferred for long-term stability.[1]

Q: Can I use other co-solvents or surfactants?

A: The provided protocols are validated to achieve a certain concentration.[1] While other excipients may work, their effectiveness would need to be empirically determined. The choice of excipients can be guided by general principles of drug formulation for poorly soluble compounds.[4][5][6]

Q: My application is sensitive to DMSO. What are my options?

A: The cyclodextrin-based formulation (Protocol 3) reduces the final DMSO concentration to 10%. If further reduction is needed, you may need to explore other formulation strategies such as solid dispersions or nanoparticle formulations, though these are more complex to prepare.[7][8]

Q: For how long are the prepared aqueous formulations stable?

A: The stability of the prepared formulations should be determined experimentally for your specific application and storage conditions. It is generally recommended to prepare these formulations fresh before use.

References

  • How to tackle compound solubility issue : r/labrats - Reddit. [Link]

  • S-Methyl methanethiosulfonate - Wikipedia. [Link]

  • S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate | C5H12O3S2 | CID 145712389. [Link]

  • S-Methyl methanethiosulfonate | C2H6O2S2 | CID 18064 - PubChem. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC - PubMed Central. [Link]

  • strategies to increase solubility and bioavailability of drugs - ResearchGate. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

Sources

Optimization

analytical issues in characterizing S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate and its conjugates

This guide serves as a specialized technical support resource for the characterization and handling of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (referred to herein as HM-MTS ) and its resulting protein con...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the characterization and handling of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (referred to herein as HM-MTS ) and its resulting protein conjugates.[1]

This molecule is a specialized heterobifunctional linker, primarily used in Antibody-Drug Conjugates (ADCs) to introduce a sterically hindered disulfide bond .[1] The tert-butyl-like scaffold provides resistance to premature reduction in circulation, while the hydroxyl group enhances solubility.

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Applications Scientist Scope: Reagent Stability, Conjugation Kinetics, MS/NMR Interpretation

Module 1: Reagent Stability & Pre-Conjugation QC

Q1: My HM-MTS reagent shows a new peak in LC-MS after 2 hours in aqueous buffer. Is this normal?

Diagnosis: Yes, this indicates hydrolysis , which is the primary failure mode for Methanethiosulfonates (MTS).

Technical Insight: MTS reagents are susceptible to nucleophilic attack by hydroxide ions.[1] The sulfonyl sulfur is highly electrophilic.[1] In aqueous buffers (especially pH > 7.5), water acts as a nucleophile, cleaving the reagent.

  • Intact Reagent:

    
     (Active)[1]
    
  • Hydrolysis Products: The pathway is complex but often yields the corresponding thiol (

    
    ), methanesulfinic acid (
    
    
    
    ), and potentially the symmetrical disulfide (
    
    
    ) due to oxidative dimerization of the released thiol.

Troubleshooting Protocol:

  • Solvent Check: Ensure stock solutions are prepared in anhydrous DMSO or Acetonitrile (ACN) .

  • pH Control: Perform conjugations at the lowest functional pH (typically pH 6.5–7.0). Every 1.0 pH unit increase accelerates hydrolysis by ~10-fold.[1]

  • LC-MS Identification:

    • Look for the loss of the methanesulfonyl group (-79 Da).

    • Watch for the dimerization peak:

      
      .[1]
      
Q2: Why does the HM-MTS reaction rate seem slower than standard Methyl-MTS?

Diagnosis: This is a feature, not a bug. It is caused by Steric Hindrance .[1]

Mechanistic Explanation: Standard Methyl-MTS (


) has minimal steric bulk.[1] HM-MTS contains a gem-dimethyl group adjacent to the reactive sulfur (a tert-butyl-like scaffold).[1] This bulk restricts the approach of the incoming protein thiol nucleophile.
  • Benefit: Once formed, the resulting disulfide is highly stable in plasma (resistant to exchange with albumin).

  • Drawback: The conjugation reaction kinetics are slower (

    
     is lower).[1]
    

Optimization Steps:

  • Increase Equivalents: Use 5–10 molar equivalents of HM-MTS over the protein thiol, rather than the standard 1.5–3x.

  • Extension: Extend reaction time from 30 mins to 2–4 hours.

Module 2: Characterization of Conjugates (LC-MS & HPLC)

Q3: I am observing "scrambling" of disulfide bonds in my MS data. How do I prevent this?

Diagnosis: In-source fragmentation or gas-phase scrambling during ionization.[1]

Technical Insight: Disulfide bonds, particularly mixed disulfides formed by MTS reagents, are labile. High energy in the ionization source (ESI) or collision cell (CID) can fracture the S-S bond, leading to false negatives or "scrambling" (re-arrangement to symmetrical disulfides).

Corrective Workflow:

  • Switch Fragmentation Mode: Use Electron Transfer Dissociation (ETD) if available.[1] ETD cleaves the peptide backbone (

    
     ions) while preferentially preserving the disulfide side-chain connectivity [1].[2]
    
  • Lower Source Temperature: Reduce the ESI desolvation temperature to <250°C to minimize thermal degradation.

  • Avoid Reducing Agents: Ensure your LC mobile phase is free of TCEP or DTT.[1] Even trace amounts in the injector needle can reduce the conjugate.

Q4: How do I calculate the exact mass shift for the HM-MTS modification?

Diagnosis: Confusion regarding the leaving group.

Calculation Logic: The MTS reaction is a disulfide exchange .[1]

  • Reagent:

    
    
    
  • Leaving Group: Methanesulfinate (

    
    , Mass ~79 Da)
    
  • Added Group:

    
    [1][3][4]
    
  • Formula Added:

    
     (Note: The sulfur originates from the reagent, not the protein. Wait—Correction : In MTS reactions, the reagent transfers the 
    
    
    
    group to the protein thiol
    
    
    . The bond formed is
    
    
    .[1] The protein provides one Sulfur, the reagent provides the other).

Mass Shift Table:

ComponentFormula ChangeMonoisotopic Mass Shift (Da)
Protein Thiol

-1.0078 (Loss of H)
HM-MTS Add-on

+119.05 (Group added)
Net Shift Total +118.04 Da

Note: If you observe a shift of +79 Da, you have likely formed a sulfinic acid derivative (oxidation artifact), not the desired disulfide.

Module 3: Structural Validation (NMR)[1]

Q5: How do I distinguish the HM-MTS conjugate from a non-specific adduct in NMR?

Diagnosis: Need for diagnostic signal identification.[1]

Interpretation Guide: The HM-MTS moiety has a distinct signature due to its symmetry and hydroxyl group.[1]

  • Gem-Dimethyl Singlet: Look for a strong singlet integrating to 6 protons around

    
     1.2–1.3 ppm.[1] This corresponds to the 
    
    
    
    group.[1]
  • Methylene Shift: The

    
     protons will appear as a singlet (or AB quartet if restricted rotation) around 
    
    
    
    3.4–3.6 ppm.[1]
  • Shift upon Conjugation:

    • Reagent (MTS): The methyl of the methanesulfonyl group (

      
      ) appears as a singlet at 
      
      
      
      3.3–3.5 ppm.
    • Conjugate: This sulfonyl methyl peak must disappear . If it remains, you have unreacted reagent or non-covalent association.[1]

Visualization: Reaction & Analytical Logic

Diagram 1: The HM-MTS Reaction & Degradation Pathway

This diagram illustrates the competition between the desired conjugation and the hydrolysis failure mode.

ReactionPathway cluster_0 Critical Control Point Reagent HM-MTS Reagent (Active) Conjugate Target Conjugate (P-S-S-R) Reagent->Conjugate Nucleophilic Attack (pH 6.5-7.5) Hydrolysis Hydrolysis Products (R-SH + Sulfinate) Reagent->Hydrolysis OH- Attack (pH > 8.0 or Time) Protein Protein Thiol (P-SH) Protein->Conjugate + P-S- Dimer Dimer Artifact (R-S-S-R) Hydrolysis->Dimer Oxidation

Caption: Reaction pathway showing the competition between successful conjugation (Green) and hydrolytic degradation (Red).

Diagram 2: MS Fragmentation Decision Tree

How to choose the right MS method to avoid false negatives.

MS_Workflow Start Analyze HM-MTS Conjugate Method Select Fragmentation Method Start->Method CID CID / HCD (Collision Induced) Method->CID Standard ETD ETD / EThcD (Electron Transfer) Method->ETD Preferred Result_CID Risk: S-S Bond Rupture Loss of Side Chain (-119 Da) CID->Result_CID Result_ETD Success: Backbone Cleavage S-S Bond Preserved ETD->Result_ETD

Caption: Decision tree for Mass Spectrometry. ETD is recommended to preserve the labile disulfide bond during sequencing.

References

  • Clark, H. et al. (2013).[1] "Direct mass spectrometric characterization of disulfide linkages." Nature Methods.[1]

  • Kenyon, G. L.[1] & Bruice, T. W. (1977).[1] "Novel sulfhydryl reagents." Methods in Enzymology. (Foundational text on MTS chemistry).

  • MedChemExpress. "S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate Product Data."

  • PubChem. "S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate Compound Summary."[1] [1]

  • Nielsen, M. et al. (2023).[1] "Methylthiosulfonate-Based Cysteine Modifiers." International Journal of Molecular Sciences. [1]

Sources

Troubleshooting

Technical Support Center: Achieving Homogeneous Drug-to-Antibody Ratios with S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate

Welcome to the technical support center for the utilization of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate in the development of antibody-drug conjugates (ADCs). This guide is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the utilization of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate in the development of antibody-drug conjugates (ADCs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to facilitate the generation of homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).

Introduction: The Quest for ADC Homogeneity

Antibody-drug conjugates represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[1][2] A critical quality attribute that significantly influences the efficacy, safety, and pharmacokinetic profile of an ADC is the drug-to-antibody ratio (DAR).[3][4] Traditional conjugation methods often result in heterogeneous mixtures of ADCs with varying DARs, which can lead to challenges in manufacturing, characterization, and clinical performance.[1] Site-specific conjugation technologies are paramount in overcoming these hurdles, enabling the production of more homogeneous ADCs with a precisely controlled DAR.[5][6][7][8]

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is a key reagent in advancing site-specific conjugation. This thiosulfonate-based linker precursor allows for a targeted reaction with free thiol groups on the antibody, which are typically generated by the selective reduction of interchain disulfide bonds. This guide will provide a comprehensive overview of the principles, protocols, and troubleshooting associated with the use of this reagent to achieve a more uniform DAR.

Frequently Asked Questions (FAQs)

Q1: What is S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate and how does it work?

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is a chemical reagent used to introduce a linker payload onto an antibody in a site-specific manner. It belongs to the class of methanethiosulfonate (MTS) reagents. The underlying chemistry involves the reaction of the thiosulfonate group with a free thiol (sulfhydryl) group on the antibody, forming a stable disulfide bond. This reaction is highly specific for thiols, which allows for controlled conjugation to cysteine residues. To achieve site-specificity, native interchain disulfide bonds in the antibody's hinge region are selectively reduced to generate a defined number of reactive thiol groups.

Q2: Why is achieving a homogeneous DAR important for ADCs?

A homogeneous DAR is crucial for several reasons:

  • Consistent Efficacy: A uniform number of drug molecules per antibody ensures that each ADC molecule has a similar potency.

  • Predictable Pharmacokinetics: Heterogeneous mixtures can have variable clearance rates, making it difficult to predict the drug's behavior in the body.

  • Improved Safety Profile: High DAR species can sometimes lead to increased toxicity and aggregation, while low DAR species may be sub-potent.[1] A defined DAR helps to maintain a wider therapeutic window.

  • Simplified Manufacturing and Characterization: A homogeneous product is easier to manufacture consistently and to characterize analytically.[4]

Q3: What are the main advantages of using a thiosulfonate-based reagent like S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate?

Thiosulfonate reagents offer several advantages for ADC development:

  • High Thiol Specificity: They react selectively with free cysteine residues, minimizing off-target reactions with other amino acids.

  • Stable Disulfide Linkage: The resulting disulfide bond between the linker and the antibody is generally stable in circulation but can be designed to be cleaved under specific conditions within the target cell.

  • Controlled Conjugation: When combined with selective antibody disulfide bond reduction, they allow for precise control over the number of conjugated payloads, leading to a more homogeneous DAR.

Q4: What are the critical parameters to control during the conjugation reaction?

Key parameters to control include:

  • Antibody Purity and Concentration: The antibody should be highly purified and at an appropriate concentration for the reaction.

  • Reducing Agent Concentration: The amount of reducing agent (e.g., TCEP) must be carefully optimized to selectively reduce the desired number of disulfide bonds.

  • Reagent Molar Ratio: The molar ratio of the thiosulfonate reagent to the antibody will influence the conjugation efficiency.

  • Reaction pH and Temperature: These parameters affect the reactivity of both the thiol groups and the thiosulfonate reagent.

  • Reaction Time: The incubation time needs to be sufficient for the reaction to go to completion without causing degradation of the antibody or the conjugate.

Troubleshooting Guide

This section addresses common issues encountered during the preparation of ADCs using S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate.

Problem Potential Cause(s) Recommended Solution(s)
Low Conjugation Efficiency / High Levels of Unconjugated Antibody Incomplete reduction of disulfide bonds: Insufficient reducing agent or reaction time.Optimize the concentration of the reducing agent (e.g., TCEP) and the reduction time. Perform a titration to find the optimal conditions.
Re-oxidation of thiols: Exposure to air (oxygen) can cause the reformed disulfide bonds.Perform the reduction and conjugation steps under an inert atmosphere (e.g., nitrogen or argon). Degas all buffers before use.
Hydrolysis of the thiosulfonate reagent: The reagent may be unstable in certain aqueous buffers or at inappropriate pH.Prepare the reagent solution fresh before use. Ensure the reaction buffer is within the optimal pH range for thiosulfonate stability.
Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time.Systematically vary the pH, temperature, and reaction time to identify the optimal conditions for your specific antibody and payload.
High DAR Variability / Heterogeneous Product Over-reduction of disulfide bonds: Excessive reducing agent can lead to the reduction of both inter- and intra-chain disulfide bonds, exposing more conjugation sites.Carefully control the stoichiometry of the reducing agent. Consider using milder reducing agents or shorter reaction times.
Non-specific binding of the reagent: The payload or linker may have some non-specific interactions with the antibody.Include a purification step after conjugation to remove non-covalently bound molecules. Consider modifying the linker to increase its hydrophilicity.[9]
Antibody aggregation: The conjugation process can sometimes induce aggregation, leading to a heterogeneous mixture.Optimize the reaction buffer conditions (e.g., ionic strength, inclusion of excipients). Analyze the product for aggregation using size-exclusion chromatography (SEC).
ADC Aggregation Increased hydrophobicity: The addition of a hydrophobic payload can lead to aggregation, especially at higher DARs.[9][10]Screen different linkers to find one with optimal hydrophilicity.[11] Consider using a lower DAR. Optimize the formulation buffer to include stabilizers.
Improper protein handling: Freeze-thaw cycles or vigorous mixing can denature the antibody.Handle the antibody and ADC with care. Avoid repeated freeze-thaw cycles. Use gentle mixing methods.
Loss of Antibody Binding Affinity Conjugation at or near the antigen-binding site: While site-specific to the hinge region, some conformational changes might occur.This is less likely with hinge-region cysteine conjugation. However, it is crucial to perform a binding assay (e.g., ELISA or SPR) to confirm that the ADC retains its binding affinity for the target antigen.[1]

Experimental Protocols

Protocol 1: Selective Reduction of Antibody Interchain Disulfide Bonds

This protocol describes the partial reduction of a monoclonal antibody to generate a specific number of free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Degassed reaction buffer (e.g., phosphate buffer with EDTA)

Procedure:

  • Antibody Preparation: Prepare the mAb solution to a final concentration of 1-10 mg/mL in the degassed reaction buffer.

  • TCEP Preparation: Prepare a stock solution of TCEP (e.g., 10 mM) in degassed water immediately before use.

  • Reduction Reaction: Add the TCEP solution to the mAb solution to achieve a specific molar ratio (e.g., 2-4 moles of TCEP per mole of mAb). The optimal ratio will need to be determined empirically for each antibody.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) with gentle mixing.

  • Removal of Excess TCEP: Immediately after incubation, remove the excess TCEP using a desalting column or tangential flow filtration (TFF) equilibrated with degassed conjugation buffer. This step is critical to prevent the reduction of the thiosulfonate reagent.[]

Protocol 2: Conjugation of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate-Linker-Payload

This protocol details the conjugation of the thiol-reactive linker-payload to the partially reduced antibody.

Materials:

  • Partially reduced mAb from Protocol 1

  • S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate-linker-payload dissolved in a compatible organic solvent (e.g., DMSO)

  • Degassed conjugation buffer (e.g., PBS with EDTA, pH 7.0-7.5)

Procedure:

  • Reagent Preparation: Prepare a stock solution of the S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate-linker-payload in a suitable organic solvent.

  • Conjugation Reaction: Add the linker-payload solution to the reduced mAb solution to a final molar excess (e.g., 5-10 fold molar excess of linker-payload to antibody). The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 1-4 hours) with gentle mixing and protection from light if the payload is light-sensitive.

  • Quenching the Reaction: Stop the reaction by adding a thiol-containing quenching reagent, such as N-acetylcysteine, to react with any excess linker-payload.

  • Purification of the ADC: Purify the ADC from unreacted linker-payload, quenching reagent, and any aggregated protein using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF).

Visualization of the Workflow and Mechanism

To aid in the understanding of the experimental process, the following diagrams illustrate the key steps and the underlying chemical reaction.

Conjugation_Mechanism cluster_reduction Step 1: Selective Reduction cluster_conjugation Step 2: Thiosulfonate Conjugation Antibody (S-S) Antibody with Interchain Disulfide Reduced Antibody (SH) Partially Reduced Antibody with Free Thiols (SH) Antibody (S-S)->Reduced Antibody (SH) + TCEP ADC Homogeneous ADC (DAR-controlled) Reduced Antibody (SH)->ADC + Thiosulfonate Reagent S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate-Linker-Payload Thiosulfonate Reagent->ADC Final Product Purified ADC ADC->Final Product Purification (SEC/HIC)

Caption: Workflow for ADC synthesis using a thiosulfonate reagent.

Caption: Thiol-thiosulfonate reaction mechanism for ADC conjugation.

Characterization of Homogeneous ADCs

Thorough analytical characterization is essential to confirm the successful synthesis of a homogeneous ADC.

Analytical Technique Parameter Measured Purpose
Hydrophobic Interaction Chromatography (HIC-HPLC) Drug-to-Antibody Ratio (DAR) distributionTo determine the average DAR and the percentage of each DAR species (e.g., DAR0, DAR2, DAR4). A narrow peak distribution indicates high homogeneity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Light and heavy chain drug loadAfter reduction of the ADC, this method can determine the distribution of the payload on the light and heavy chains.
Mass Spectrometry (MS) Intact mass of ADC speciesTo confirm the molecular weight of the different DAR species and verify the successful conjugation. Native MS is often used for cysteine-linked ADCs.[13]
Size-Exclusion Chromatography (SEC-HPLC) Aggregation and fragmentationTo assess the purity of the ADC and quantify the percentage of aggregates and fragments.
UV-Vis Spectroscopy Protein concentration and average DARA spectroscopic method to estimate the average DAR based on the absorbance of the antibody and the payload.
Enzyme-Linked Immunosorbent Assay (ELISA) / Surface Plasmon Resonance (SPR) Antigen binding affinityTo ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

References

  • U.S. Patent No. US10035853B2. (2018). Site-specific antibody conjugation methods and compositions.
  • U.S. Patent Application No. US20190368000A1. (2019). Site-specific conjugation of linker drugs to antibodies and resulting adcs.
  • St. Amant, A. H., & Van de Bittner, K. C. (2015). Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists. Journal of Medicinal Chemistry, 58(22), 8875–8898. [Link]

  • Pillow, T. H., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry, 25(8), 1449–1455. [Link]

  • Xiao, Y. Q., et al. (2013). Meeting Challenges for Analysis of Antibody-Drug Conjugates. BioPharm International, 26(7). [Link]

  • Thomas, C., et al. (2018). Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy. Cancers, 10(2), 46. [Link]

  • Thevis, M., et al. (2024). Urinary metabolites indicative of the administration of hypoxen monitored by liquid chromatography–high resolution/accurate mass tandem mass spectrometry. Drug Testing and Analysis. [Link]

  • Kumar, A., et al. (2018). Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs. Data in Brief, 21, 2208–2220. [Link]

  • Bhakta, S., et al. (2013). Engineering THIOMABs for site-specific conjugation of thiol-reactive linkers. Methods in Molecular Biology, 1045, 189–203. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Huateng Pharma. (n.d.). ADC Linker - Development and Challenges. [Link]

  • Dasgupta, A. (2016). Analytical Techniques used in Therapeutic Drug Monitoring. ResearchGate. [Link]

  • Kumar, A., et al. (2018). Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs. ResearchGate. [Link]

  • TA Instruments. (n.d.). Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems. [Link]

  • SCIEX. (n.d.). Comprehensive characterization of an antibody-drug conjugate (ADC) using electron activated dissociation (EAD). [Link]

  • Bhakta, S., et al. (2013). Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers. ResearchGate. [Link]

  • Challener, C. (2018). Advances in Biopharmaceutical Characterization: Antibody–Drug Conjugates. BioPharm International, 31(8). [Link]

  • Dasgupta, A. (2011). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. [Link]

Sources

Optimization

Technical Support Center: Mitigation of Off-Target Toxicity for ADCs Using S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate as a novel linker for the development of Antibody...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate as a novel linker for the development of Antibody-Drug Conjugates (ADCs) with an improved safety profile. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the conjugation, purification, and evaluation of ADCs employing this specific linker technology.

Introduction: The Critical Role of Linker Technology in ADC Safety

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing damage to healthy tissues.[][] However, a significant challenge in ADC development is mitigating off-target toxicity, which can arise from the premature release of the cytotoxic payload in systemic circulation.[3] The linker, which connects the antibody to the payload, is a critical determinant of an ADC's stability, efficacy, and overall safety profile.[][4][]

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is a glutathione-cleavable linker designed to enhance the therapeutic window of ADCs. Its mechanism of action is predicated on the significant differential in glutathione (GSH) concentration between the extracellular environment and the intracellular milieu of tumor cells.[4][6][] The intracellular compartment of tumor cells often exhibits a glutathione concentration that is 100- to 1000-fold higher than in the blood plasma.[4][8] This stark gradient allows for the stable circulation of the ADC, with the linker remaining intact, thereby preventing premature payload release and associated off-target toxicities.[][] Upon internalization into a target cancer cell, the high intracellular glutathione concentration facilitates the rapid cleavage of the linker's disulfide bond, releasing the cytotoxic payload precisely at the site of action.[][][4]

This guide will provide practical, in-depth guidance on leveraging the unique properties of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate to develop safer and more effective ADCs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate reduces off-target toxicity?

A1: The key to its function lies in its glutathione-sensitive disulfide bond.[][][4] The concentration of glutathione is significantly lower in the bloodstream (micromolar range) compared to the intracellular environment of tumor cells (millimolar range).[4][8] This differential ensures that the linker remains stable in circulation, preventing the premature release of the cytotoxic payload that can damage healthy tissues.[][] Once the ADC is internalized by a target cancer cell, the high intracellular glutathione concentration rapidly reduces the disulfide bond, cleaving the linker and releasing the active payload inside the cell, thereby maximizing on-target efficacy and minimizing systemic toxicity.[][4]

Q2: How does the structure of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate contribute to its stability and cleavage properties?

A2: The methanesulfonothioate group is a key feature. It serves as a leaving group during the initial conjugation to the antibody's thiol groups. The resulting disulfide bond within the linker is sterically hindered by the adjacent methyl groups of the 1-hydroxy-2-methylpropan-2-yl moiety. This steric hindrance enhances the linker's stability in the low-glutathione environment of the bloodstream, preventing premature cleavage.[][8]

Q3: What are the critical quality attributes (CQAs) to monitor when developing an ADC with this linker?

A3: Key CQAs include the Drug-to-Antibody Ratio (DAR), the distribution of different DAR species, the percentage of unconjugated antibody, and the level of aggregation. The DAR is particularly crucial as it directly impacts the ADC's potency and pharmacokinetic properties. Maintaining a consistent DAR and a narrow distribution of DAR species is essential for a reproducible and well-characterized ADC. Furthermore, monitoring the stability of the linker-payload bond under various physiological conditions is critical to ensure on-target payload delivery.

Q4: Can this linker be used with any type of cytotoxic payload?

A4: In principle, S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate can be conjugated to a wide range of payloads that have a suitable functional group for attachment. However, the physicochemical properties of the payload, such as its hydrophobicity, can influence the overall properties of the resulting ADC, including its solubility and propensity for aggregation. It is crucial to empirically evaluate the compatibility of the chosen payload with this linker and the antibody.

Q5: How can I confirm that payload release is indeed glutathione-mediated?

A5: This can be verified through in vitro payload release assays.[9] Incubating the purified ADC in buffers with varying concentrations of glutathione that mimic intracellular (1-10 mM) and plasma (~5 µM) conditions is a standard approach.[4] The amount of released payload can be quantified over time using techniques like HPLC or mass spectrometry. A significantly higher rate of payload release in the presence of millimolar concentrations of glutathione compared to micromolar concentrations would confirm the glutathione-mediated cleavage mechanism.

Troubleshooting Guides

This section addresses common issues that may arise during the development of ADCs using S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate.

Problem Potential Causes Recommended Solutions
Low Drug-to-Antibody Ratio (DAR) 1. Inefficient antibody reduction. 2. Instability of the linker-payload complex. 3. Suboptimal reaction conditions (pH, temperature, reaction time).1. Optimize the concentration of the reducing agent (e.g., TCEP) and incubation time to ensure complete reduction of interchain disulfide bonds without denaturing the antibody. 2. Verify the purity and stability of the S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate-payload conjugate before conjugation. 3. Perform a design of experiments (DoE) to systematically optimize reaction parameters. Maintain a pH between 6.5 and 7.5 for thiol-reactive conjugations.
High Levels of Aggregation 1. Hydrophobic nature of the payload. 2. High DAR. 3. Inappropriate buffer conditions during conjugation or storage.1. Consider incorporating hydrophilic moieties into the linker or payload design. 2. Aim for a lower target DAR (e.g., 2 or 4) to reduce the overall hydrophobicity of the ADC. 3. Screen different buffer formulations with varying pH and excipients (e.g., arginine, polysorbate) to identify conditions that minimize aggregation.
Premature Payload Release in Plasma Stability Assays 1. Linker instability due to thiol-disulfide exchange with plasma components. 2. Enzymatic degradation of the linker (less common for this type of linker).1. The steric hindrance provided by the linker's structure should minimize this, but if observed, re-evaluate the linker design. 2. Ensure that plasma stability assays are conducted with appropriate controls and analytical methods to accurately quantify free payload.[8]
Inconsistent Results Between Batches 1. Variability in raw materials (antibody, linker, payload). 2. Poorly controlled reaction parameters. 3. Inconsistent purification methods.1. Implement rigorous quality control measures for all starting materials. 2. Standardize all reaction parameters and document them meticulously. 3. Validate purification methods (e.g., size-exclusion chromatography, hydrophobic interaction chromatography) to ensure consistent removal of unconjugated species and aggregates.

Experimental Protocols

Protocol 1: Conjugation of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate-Payload to a Monoclonal Antibody

This protocol outlines a general procedure for the conjugation of a pre-formed S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate-payload complex to a monoclonal antibody via reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate-payload conjugate

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dimethyl sulfoxide (DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., SEC or HIC)

  • Reaction buffers (e.g., phosphate buffer with EDTA)

Procedure:

  • Antibody Preparation:

    • Dialyze or buffer exchange the mAb into a conjugation buffer (e.g., 50 mM phosphate buffer, 2 mM EDTA, pH 7.0).

    • Adjust the mAb concentration to 5-10 mg/mL.

  • Antibody Reduction:

    • Add a calculated amount of TCEP (typically a 2-5 molar excess per disulfide bond to be reduced) to the mAb solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Conjugation Reaction:

    • Dissolve the S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate-payload conjugate in DMSO to create a concentrated stock solution.

    • Add the desired molar excess of the linker-payload solution to the reduced mAb. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching the Reaction:

    • Add a 5-10 fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted linker-payload.

    • Incubate for 20-30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-payload, quenching reagent, and any aggregates.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the DAR using techniques such as UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.[10][11]

    • Assess the level of aggregation by SEC.

    • Confirm the integrity of the ADC by SDS-PAGE under reducing and non-reducing conditions.

Protocol 2: In Vitro Glutathione-Mediated Payload Release Assay

This assay is designed to evaluate the stability of the ADC in simulated plasma and its payload release kinetics in a simulated intracellular environment.

Materials:

  • Purified ADC

  • Assay buffers:

    • Plasma-like buffer: PBS, pH 7.4, with 5 µM glutathione.

    • Intracellular-like buffer: PBS, pH 7.4, with 5 mM glutathione.[4][8]

  • Analytical system (e.g., HPLC, LC-MS) for quantifying the released payload.

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC to a final concentration of 1 mg/mL in both the plasma-like and intracellular-like buffers.

    • Prepare control samples of the ADC in PBS without glutathione.

  • Incubation:

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots from each sample.

  • Sample Processing:

    • Immediately process the aliquots to stop the reaction and precipitate the protein (e.g., by adding acetonitrile).

    • Centrifuge the samples to pellet the precipitated protein.

    • Collect the supernatant containing the released payload.

  • Quantification of Released Payload:

    • Analyze the supernatant using a validated HPLC or LC-MS method to quantify the concentration of the free payload.[9][12]

    • Generate a standard curve for the payload to ensure accurate quantification.

  • Data Analysis:

    • Plot the percentage of released payload over time for each condition.

    • Compare the release profiles in the high and low glutathione buffers to determine the glutathione-dependency of payload release.

Visualizations

Mechanism of Action

Glutathione-Mediated Payload Release Mechanism of Glutathione-Mediated Payload Release cluster_0 Systemic Circulation (Low GSH) cluster_1 Tumor Cell (High GSH) ADC_Stable ADC with Intact Linker ADC_Internalized Internalized ADC ADC_Stable->ADC_Internalized Tumor Targeting & Internalization Payload_Release Payload Release ADC_Internalized->Payload_Release GSH-mediated Cleavage Cytotoxicity Cell Death Payload_Release->Cytotoxicity Induces Apoptosis

Caption: Workflow of ADC targeting and payload release.

Experimental Workflow: ADC Conjugation and Purification

ADC_Conjugation_Workflow ADC Conjugation and Purification Workflow Antibody Monoclonal Antibody Reduction Partial Reduction (TCEP) Antibody->Reduction Reduced_mAb Reduced mAb Reduction->Reduced_mAb Conjugation Conjugation Reaction Reduced_mAb->Conjugation Linker_Payload Linker-Payload (S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate conjugate) Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Quenching Quenching (N-acetylcysteine) Crude_ADC->Quenching Purification Purification (SEC/HIC) Quenching->Purification Purified_ADC Purified ADC Purification->Purified_ADC

Caption: Step-by-step ADC conjugation and purification process.

References

  • Fu, Y., & Ho, M. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
  • Tsuchikama, K., & An, Z. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Journal of Pharmaceutical Sciences, 105(4), 1334-1343.
  • ResearchGate. (n.d.). Structures of GSH-cleavable triggers. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates. Retrieved from [Link]

  • PubMed. (2025). Towards a glutathione-cleavable azobenzene linker for antibody-drug conjugates. Retrieved from [Link]

  • PubMed Central (PMC). (2025). Understanding the Toxicity Profile of Approved ADCs. Retrieved from [Link]

  • PubMed. (n.d.). Glutathione derivatives enhance adriamycin cytotoxicity in a human lung adenocarcinoma cell line. Retrieved from [Link]

  • AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

  • Chromatography Today. (n.d.). Accelerating ADC Development with Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates. Retrieved from [Link]

  • MDPI. (n.d.). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Retrieved from [Link]

  • PubMed. (n.d.). Determination of Antibody-Drug Conjugate Released Payload Species Using Directed in Vitro Assays and Mass Spectrometric Interrogation. Retrieved from [Link]

  • PubMed. (n.d.). Glutathione-doxorubicin conjugate expresses potent cytotoxicity by suppression of glutathione S-transferase activity: comparison between doxorubicin-sensitive and -resistant rat hepatoma cells. Retrieved from [Link]

  • PubMed Central (PMC). (2016). Glutathione boosting the cytotoxicity of a magnetic platinum(iv) nano-prodrug in tumor cells. Retrieved from [Link]

  • CellMosaic. (n.d.). Routine Small-Scale ADC Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Excessive glutathione intake contributes to chemotherapy resistance in breast cancer: a propensity score matching analysis. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Methods for site-specific drug conjugation to antibodies. Retrieved from [Link]

  • PubMed Central (PMC). (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

  • PubMed. (n.d.). Glutathione Reduces the Toxicity and Improves Quality of Life of Women Diagnosed With Ovarian Cancer Treated With Cisplatin: Results of a Double-Blind, Randomised Trial. Retrieved from [Link]

  • ChemRxiv. (n.d.). Gram-Scale Synthesis of Site-Specific Antibody-Drug Conjugates Using AJICAP Second-Generation Technology. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Enhancing the In Vivo Stability of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate-linked ADCs

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate-linked Antibody-Drug Conjugates (ADCs). This...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate-linked Antibody-Drug Conjugates (ADCs). This guide is designed to provide expert insights, troubleshooting strategies, and detailed protocols to address the common challenges associated with the in vivo stability of this specific ADC platform.

The S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate linker is a glutathione-cleavable linker designed for targeted payload release within the high-glutathione environment of tumor cells.[1] However, achieving optimal therapeutic efficacy is critically dependent on maintaining the stability of the ADC in systemic circulation until it reaches the target site.[2][3] Premature payload release can lead to off-target toxicity and a diminished therapeutic window, while physical instability such as aggregation can compromise pharmacokinetics and immunogenicity.[4][5]

This document provides practical, in-depth guidance to help you diagnose, troubleshoot, and overcome these stability challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental properties and challenges of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate-linked ADCs.

Q1: What is the intended cleavage mechanism for this linker?

A1: The S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate linker is designed to be cleaved by glutathione (GSH). The methanesulfonothioate moiety (R-S-SO₂CH₃) is susceptible to nucleophilic attack by the thiol group of GSH, which is found in significantly higher concentrations inside cells (millimolar range) compared to the plasma (micromolar range). This differential concentration is the basis for its tumor-selective payload release. Upon entering the target cell, the high intracellular GSH concentration facilitates the reductive cleavage of the linker, releasing the payload.

Q2: What are the primary causes of in vivo instability for ADCs using this linker?

A2: There are two main categories of instability:

  • Chemical Instability: This primarily involves the premature cleavage of the linker in circulation before it reaches the target tumor cell. The most common cause is thiol-disulfide exchange with circulating nucleophiles, such as the free cysteine residue (Cys34) on human albumin, which is abundant in plasma. This leads to "off-target" drug release.[4]

  • Physical Instability: This refers to the tendency of ADC molecules to aggregate.[5] The conjugation of often-hydrophobic payloads onto the antibody can increase the overall hydrophobicity of the protein, promoting self-association and the formation of high-molecular-weight species (aggregates).[4] Aggregation can be exacerbated by factors like a high drug-to-antibody ratio (DAR), formulation conditions (pH, ionic strength), and physical stress (e.g., freeze-thaw cycles).[4]

Q3: How does the Drug-to-Antibody Ratio (DAR) impact the stability of my ADC?

A3: The DAR is a critical quality attribute that significantly influences both physical and chemical stability.

  • Physical Stability: A higher DAR generally leads to decreased physical stability. As more hydrophobic payload molecules are attached to the antibody, the propensity for aggregation increases.[4][6] This can lead to faster clearance from circulation and potential immunogenicity.

  • Chemical Stability: While the direct effect on the linker's chemical stability is less pronounced, a higher DAR means there are more linkers available for potential premature cleavage, which can amplify the effects of any inherent linker instability. Furthermore, high DAR species may exhibit different pharmacokinetic properties, potentially being cleared more rapidly.[6]

Q4: What is a reasonable expectation for the in vivo half-life of the conjugated payload with this linker?

A4: The in vivo half-life of the conjugated payload is a key indicator of linker stability. While highly dependent on the specific antibody, payload, and conjugation site, a stable linker should exhibit a payload half-life that is only slightly shorter than the half-life of the total antibody. For comparison, highly stable dipeptide linkers have demonstrated half-lives of approximately 6 days in mice and over 9 days in non-human primates.[7] If you observe a payload half-life that is dramatically shorter (e.g., < 2-3 days in mice) than the total antibody half-life, it strongly suggests a linker stability issue that requires investigation.

Section 2: Troubleshooting Guide

This guide provides structured approaches to common experimental problems encountered with S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate-linked ADCs.

Problem 1: High Levels of Premature Payload Release in Plasma

Q: My in vivo pharmacokinetic (PK) study in mice shows a rapid decline in average DAR and high levels of free payload in circulation. What are the potential causes and how can I confirm this is a linker stability issue?

A: This observation is a classic sign of poor linker stability in circulation. The primary suspect is off-target cleavage due to interaction with plasma components. To systematically diagnose this, you must differentiate between intrinsic linker instability and other factors.

Causality Explained: The methanesulfonothioate bond, while designed for cleavage by glutathione, can still be susceptible to attack by other thiols present in the bloodstream, most notably the free thiol on albumin. This thiol-disulfide exchange reaction releases the payload prematurely, leading to systemic toxicity and reduced delivery to the tumor.

G cluster_0 Phase 1: In Vitro Confirmation cluster_1 Phase 2: Result Interpretation A Incubate ADC in Mouse Plasma (37°C, various time points) C Analyze Samples by HIC-HPLC or RP-HPLC A->C B Control: Incubate ADC in PBS (37°C, same time points) B->C D Calculate Average DAR for each time point C->D E Compare DAR decline: Plasma vs. PBS D->E F Rapid DAR decline in Plasma, Stable in PBS? E->F G Conclusion: Linker is unstable to plasma components. (e.g., thiol exchange) F->G Yes H Conclusion: Linker is intrinsically unstable or assay artifact is present. (Re-evaluate formulation buffer) F->H No

Caption: Diagnostic workflow to confirm plasma-mediated ADC instability.

This protocol is designed to assess the stability of your ADC in a controlled ex vivo environment that mimics systemic circulation.

  • Preparation:

    • Thaw fresh-frozen mouse plasma (or human plasma, if relevant) at 37°C. Centrifuge at 14,000 x g for 10 minutes to pellet any cryoprecipitates. Collect the supernatant.

    • Prepare your ADC stock solution in a stable formulation buffer (e.g., PBS, pH 7.4).

  • Incubation:

    • Spike the ADC into the clarified plasma to a final concentration of 100 µg/mL.

    • As a control, spike the ADC into PBS, pH 7.4, at the same final concentration.

    • Prepare aliquots for each time point (e.g., 0, 2, 6, 24, 48, 72 hours).

    • Incubate all samples in a water bath or incubator at 37°C.

  • Sample Analysis:

    • At each time point, remove an aliquot and immediately place it on ice or flash-freeze it at -80°C to stop the reaction.

    • Analyze the samples to determine the average DAR. Hydrophobic Interaction Chromatography (HIC) is the preferred method as it can resolve different drug-loaded species. Reversed-Phase HPLC (RP-HPLC) can also be used.

  • Data Interpretation:

    • Plot the average DAR as a function of time for both the plasma and PBS samples.

    • A significant and rapid decrease in DAR in the plasma sample compared to a stable DAR in the PBS control confirms that components within the plasma are causing premature payload deconjugation.

Incubation ConditionExpected Outcome if Linker is Plasma-Labile
ADC in PBS @ 37°C >95% of initial DAR retained after 72 hours
ADC in Plasma @ 37°C <70% of initial DAR retained after 72 hours
Problem 2: ADC Aggregation Observed During Formulation or In Vivo

Q: I'm observing high molecular weight species (aggregates) by Size Exclusion Chromatography (SEC) in my purified ADC lot. What are the common causes, and what steps can I take to mitigate this?

A: Aggregation is a frequent challenge in ADC development, driven primarily by the increased hydrophobicity imparted by the cytotoxic payload.[4][8] This can compromise efficacy, alter pharmacokinetics, and pose a significant immunogenicity risk.

Causality Explained: The conjugation process, especially with hydrophobic payloads, can expose hydrophobic patches on the antibody surface or create new ones. These patches can interact between ADC molecules, leading to the formation of soluble and insoluble aggregates. This process is highly sensitive to the formulation environment (pH, excipients) and physical stresses.

G cluster_0 Investigation & Mitigation Strategies A Problem: ADC Aggregation Detected by SEC B 1. Review Conjugation Chemistry Is DAR too high? A->B C 2. Formulation Screening (Buffer pH & Excipients) A->C D 3. Assess Thermal Stability (DSC) Identify Tm and Tonset A->D E 4. Control Physical Stress (Minimize Freeze-Thaw Cycles) A->E F Optimized ADC Formulation (Stable, Low Aggregate Profile) B->F C->F D->F E->F

Caption: A multi-pronged strategy for troubleshooting and preventing ADC aggregation.

This protocol uses a systematic approach to identify a formulation buffer that minimizes aggregation.

  • Buffer Preparation:

    • Prepare a panel of buffers with varying pH values (e.g., Histidine pH 6.0, Citrate pH 6.5, PBS pH 7.4).

    • For each buffer, prepare formulations with and without common stabilizing excipients. Good starting points include:

      • Sugars: Trehalose or Sucrose (e.g., 5% w/v)

      • Surfactants: Polysorbate 20 or 80 (e.g., 0.02% w/v)

      • Amino Acids: Arginine or Glycine (e.g., 100 mM)

  • ADC Dialysis/Rebuffering:

    • Dialyze or rebuff your ADC into each of the candidate formulation buffers to a final concentration of 1-5 mg/mL.

  • Stress Conditions & Analysis:

    • Baseline (T=0): Immediately after preparation, analyze an aliquot from each formulation by SEC-HPLC to determine the initial percentage of monomer and high molecular weight (HMW) species.

    • Thermal Stress: Incubate aliquots at an elevated temperature (e.g., 40°C) for a defined period (e.g., 1-4 weeks).

    • Freeze-Thaw Stress: Subject aliquots to multiple freeze-thaw cycles (e.g., 5 cycles of freezing at -80°C and thawing at room temperature).

    • Analysis: After the stress period, re-analyze all samples by SEC-HPLC.

  • Data Evaluation:

    • Create a table to compare the % HMW species across all formulations and stress conditions. The optimal formulation is the one that shows the minimal increase in aggregation after stress.

Formulation BufferExcipient% HMW (T=0)% HMW (40°C, 2 weeks)% HMW (5x Freeze-Thaw)
Histidine, pH 6.0None1.2%8.5%4.3%
Histidine, pH 6.0 5% Trehalose, 0.02% PS20 1.1% 2.1% 1.5%
PBS, pH 7.4None1.5%12.1%6.8%
PBS, pH 7.4100 mM Arginine1.3%9.8%5.5%

This table illustrates that a histidine buffer at pH 6.0 containing trehalose and polysorbate 20 provided the best stability against both thermal and freeze-thaw stress.

Section 3: Analytical Toolbox for Stability Assessment

A robust analytical strategy is essential for understanding and controlling the stability of your ADC.[9] No single method can provide a complete picture; therefore, an orthogonal approach is required.[10]

Analytical TechniqueParameter MeasuredRationale for Use
Size Exclusion Chromatography (SEC) Aggregation (% HMW species), FragmentationThe gold standard for quantifying physical stability and detecting aggregates or fragments.[11][12]
Hydrophobic Interaction Chromatography (HIC) DAR Distribution, Average DARSeparates ADC species based on hydrophobicity, allowing for precise monitoring of deconjugation (DAR shift) over time.
Reversed-Phase LC-MS (RP-LCMS) Intact & Reduced Mass, Free PayloadConfirms ADC integrity, identifies sites of modification, and can be used to quantify low levels of free payload in plasma.[11][13]
Differential Scanning Calorimetry (DSC) Thermal Stability (Tm)Measures the thermal transition midpoint (Tm) of the antibody domains. A decrease in Tm compared to the naked mAb can indicate destabilization upon conjugation.[9][11]
Enzyme-Linked Immunosorbent Assay (ELISA) Antigen Binding, Free Drug QuantificationConfirms that the ADC retains its ability to bind its target antigen. Competition ELISA formats can be developed to quantify free drug released in plasma.[14]
Section 4: Strategies for Enhancing In Vivo Stability

If troubleshooting reveals inherent instability in your ADC construct, several advanced strategies can be employed to improve its performance.

  • Linker Chemistry Optimization:

    • Introduce Steric Hindrance: Modifying the linker structure to include bulky groups near the cleavable bond can sterically shield it from premature attack by circulating thiols like albumin. This is a key strategy for improving the stability of disulfide-based linkers.

    • Increase Hydrophilicity: Incorporating hydrophilic spacers, such as short PEG chains, into the linker can help mitigate the aggregation propensity caused by hydrophobic payloads.[] This can improve solubility and pharmacokinetic properties.[]

  • Site-Specific Conjugation:

    • Traditional conjugation to native cysteines or lysines results in a heterogeneous mixture of ADC species, some of which may be less stable or have poor PK properties.[6]

    • Engineering specific conjugation sites (e.g., incorporating unnatural amino acids or using enzymatic methods) allows for the creation of a homogeneous ADC with a defined DAR. This approach often leads to improved stability, a wider therapeutic window, and a more predictable PK profile.

  • Advanced Formulation Development:

    • For ADCs prone to aggregation, lyophilization (freeze-drying) can be an effective strategy for long-term storage.[16] The use of lyoprotectants like sucrose or trehalose is critical to preserve the ADC's structure during this process.[16]

    • Proprietary stabilizing buffers containing excipients designed to minimize hydrophobic interactions can significantly enhance the long-term solution stability of ADCs.[16]

By employing the diagnostic tools and mitigation strategies outlined in this guide, researchers can systematically address the in vivo stability challenges of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate-linked ADCs, paving the way for the development of safer and more effective targeted cancer therapeutics.[17]

References
  • Application of ADC Stabilizing Buffers for Long-Term Storage of Antibody-Drug Conjugates. CellMosaic. Available at: [Link]

  • ADC Physical Stability Analysis Service. Creative Biolabs. Available at: [Link]

  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PubMed Central. Available at: [Link]

  • Cleavable linkers in antibody–drug conjugates. David Spring's group, University of Cambridge. Available at: [Link]

  • Antibody–Drug Conjugate Stability Probed by Variable-Temperature Electrospray Ionization Mass Spectrometry. PubMed Central. Available at: [Link]

  • In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy. The Journal of Nuclear Medicine. Available at: [Link]

  • Optimization Strategies for ADC and Related Bioanalytical Methods. Creative Biolabs. Available at: [Link]

  • In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. Clinical Cancer Research. Available at: [Link]

  • Stability of ADCs in sub-cellular fractions. Sterling Pharma Solutions. Available at: [Link]

  • S-(1-hydroxy-2-methylpropan-2-yl) methanesulfonothioate. Precise PEG. Available at: [Link]

  • Strategies to Accelerate the Development of Antibody-Drug Conjugates. WuXi Biology. Available at: [Link]

  • Improving Intracellular Delivery of an Antibody-Drug Conjugate Targeting Carcinoembryonic Antigen Increases Efficacy at Clinically Relevant Doses In Vivo. Molecular Cancer Therapeutics. Available at: [Link]

  • Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions. SpringerLink. Available at: [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health. Available at: [Link]

  • Aggregation in antibody-drug conjugates: causes and mitigation. Cytiva. Available at: [Link]

  • Triggered Drug Release from an Antibody–Drug Conjugate Using Fast “Click-to-Release” Chemistry in Mice. ResearchGate. Available at: [Link]

  • Tackling Aggregation Challenges in ADC Production. Pharmaceutical Technology. Available at: [Link]

  • Measurement of ADC stability in plasma and serum via mass spectrometry analysis. SCIEX. Available at: [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. PubMed Central. Available at: [Link]

  • Aggregation In Antibody-Drug Conjugates Causes And Mitigation. Bioprocess Online. Available at: [Link]

  • Antibody drug-conjugates (ADCs): Analytical considerations for QC release, stability testing, characterization and comparability. SGS. Available at: [Link]

  • Antibody–drug conjugates: Recent advances in payloads. PubMed Central. Available at: [Link]

  • Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability. PubMed Central. Available at: [Link]

  • Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models. Cancer Research. Available at: [Link]

  • The Chemistry Behind ADCs. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate to other cleavable ADC linkers

Technical Comparison Guide: Sterically Hindered Disulfide Linkers vs. Alternative ADC Cleavage Technologies Focus Molecule: S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate Class: Activated Disulfide Donor / Heter...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Sterically Hindered Disulfide Linkers vs. Alternative ADC Cleavage Technologies

Focus Molecule: S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate Class: Activated Disulfide Donor / Heterobifunctional Linker Precursor Application: Synthesis of Glutathione-Responsive Antibody-Drug Conjugates (ADCs)[1][2]

Executive Strategic Overview

In the landscape of Antibody-Drug Conjugates (ADCs), the stability-release trade-off is the central design challenge. S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate represents a specialized class of "activated disulfide donors" used to construct sterically hindered disulfide linkers .

Unlike standard peptide linkers (e.g., Val-Cit) which rely on enzymatic cleavage (Cathepsin B), or acid-labile hydrazones, linkers derived from this reagent rely on the cytosolic glutathione (GSH) gradient . The defining feature of this molecule is the gem-dimethyl group (


) adjacent to the disulfide bond. This structural motif acts as a "steric gate," preventing premature cleavage by low-molecular-weight thiols in blood plasma (like Human Serum Albumin Cys34) while ensuring rapid release upon exposure to the millimolar concentrations of GSH found inside tumor cells.

This guide compares the performance, stability, and utility of linkers generated from this reagent against the industry standards: Val-Cit (Peptide) and Hydrazone linkers.

Mechanism of Action: The Gem-Dimethyl Steric Shield

To understand the utility of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate, one must understand the chemistry it installs.

  • The Reagent: The methanesulfonothioate (MTS) group acts as a highly reactive, specific leaving group. It reacts with a thiol (typically on the drug payload, e.g., a maytansinoid or pyrrolobenzodiazepine) to form an unsymmetrical disulfide.

  • The Resulting Linker: The reaction installs a hydroxy-functionalized gem-dimethyl moiety:

    
    .
    
  • The "Gatekeeper" Effect: The two methyl groups create a crowded steric environment around the disulfide bond.

    • In Circulation (pH 7.4, ~5 µM GSH): The steric bulk prevents large proteins (like Albumin) from accessing the disulfide bond for exchange.

    • In Tumor Cytosol (pH 7.2, ~1–10 mM GSH): The high concentration of small-molecule GSH overcomes the steric barrier via mass action, cleaving the disulfide and releasing the payload.

Visualizing the Pathway

GSH_Cleavage_Pathway cluster_0 Plasma Stability Reagent S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate ADC_Circ Intact ADC (Sterically Shielded) Reagent->ADC_Circ Synthesis (Disulfide Exchange) Payload Thiol-Payload (e.g., DM4-SH) Payload->ADC_Circ Albumin Serum Albumin (Cys34) ADC_Circ->Albumin Blocked by Gem-Dimethyl Tumor_Cell Tumor Cell (Cytosol) ADC_Circ->Tumor_Cell Internalization GSH High GSH (1-10 mM) Tumor_Cell->GSH Release Active Payload Released GSH->Release Thiol Exchange (Concentration Driven)

Figure 1: The mechanism of sterically hindered disulfide linkers. The gem-dimethyl group blocks large plasma proteins (Albumin) but allows small-molecule GSH to trigger release inside the cell.

Comparative Performance Analysis

This section objectively compares linkers derived from S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (Hindered Disulfide) against the two most common alternatives.

Table 1: Technical Specification Comparison
FeatureHindered Disulfide (MTS-derived)Peptide Linker (e.g., Val-Cit-PABC)Hydrazone Linker
Cleavage Trigger Glutathione (Reduction)Cathepsin B (Proteolysis)Acidic pH (Hydrolysis)
Plasma Stability High (Tunable via steric bulk)High (Human) / Low (Mouse*)Low/Moderate (Slow leak)
Payload Release Speed Fast (upon internalization)Moderate (requires lysosomal trafficking)Slow/Variable
Hydrophobicity High (Lipophilic)Moderate (Peptide bonds)Moderate
Aggregation Risk ModerateHigh (Peptides prone to H-bonding)Low
Bystander Effect Yes (Neutral payload released)Yes (if PABC used)Variable
Manufacturing Simple (Thiol-Disulfide exchange)Complex (Multi-step peptide synthesis)Moderate

*Note: Val-Cit linkers are susceptible to extracellular carboxylesterase 1C (Ces1C) in mice, complicating preclinical data interpretation.[3][4] Hindered disulfides are generally resistant to this artifact.

Deep Dive: Stability vs. Release
  • Vs. Unhindered Disulfides: Standard straight-chain disulfides have a plasma half-life of hours to days due to rapid exchange with Albumin. The introduction of the gem-dimethyl group (via the MTS reagent) extends this half-life to weeks , comparable to peptide linkers, without compromising intracellular release.

  • Vs. Val-Cit (Enzymatic): Val-Cit is the "gold standard" but suffers from hydrophobicity, often leading to ADC aggregation.[5] The Hindered Disulfide linker is chemically simpler and smaller. However, Val-Cit allows for a very defined release mechanism (lysosome only), whereas disulfide cleavage can theoretically occur in any high-GSH compartment (including some off-target tissues like the liver, though the steric hindrance mitigates this).

  • Vs. Hydrazone: Hydrazones (e.g., in Gemtuzumab ozogamicin) rely on the pH drop in the endosome. This is often "leaky" in circulation (pH 7.4), leading to off-target toxicity. The Hindered Disulfide is significantly more stable in circulation than hydrazones.

Experimental Workflows

As an application scientist, you require robust protocols. Below is the standard methodology for utilizing S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate to synthesize a linker-drug intermediate.

Protocol A: Synthesis of Hindered Disulfide Linker-Drug

Objective: Conjugate the MTS reagent to a thiol-bearing payload (e.g., DM4).

  • Preparation: Dissolve the Thiol-Payload (1.0 eq) in dry DMA (Dimethylacetamide) or DMF.

  • Activation: Add S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (1.5 - 2.0 eq) to the solution.

    • Note: The excess ensures complete consumption of the valuable payload thiol.

  • Reaction: Add a mild base (e.g., DIPEA, 2.0 eq) to catalyze the exchange. Stir at room temperature for 2–4 hours under inert atmosphere (

    
    ).
    
    • Monitoring: Track disappearance of Payload-SH by LC-MS. The MTS leaving group (methanesulfinic acid) is water-soluble and easy to remove.

  • Purification: Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Result: You now have Payload-S-S-C(CH3)2-CH2-OH.

  • Next Step: The terminal hydroxyl group is typically activated to an NHS carbonate (using Disuccinimidyl carbonate, DSC) for subsequent conjugation to antibody Lysine residues.

Protocol B: In Vitro Plasma Stability Assay

Objective: Verify the "steric shield" efficacy.

  • Incubation: Incubate the ADC (1 mg/mL) in human plasma and mouse plasma at 37°C.

  • Sampling: Aliquot samples at T=0, 24h, 48h, 96h, and 7 days.

  • Extraction: Protein A capture of the ADC followed by payload release (DTT reduction) OR direct LC-MS analysis of the intact ADC (deglycosylated).

  • Calculation: Plot the Drug-to-Antibody Ratio (DAR) over time.

    • Success Criteria: <10% drug loss over 96 hours in human plasma.

Decision Matrix: When to Use This Reagent

Use the following logic flow to determine if this linker technology fits your pipeline.

Decision_Matrix Start Select Linker Strategy Q1 Is the Payload Hydrophobic? Start->Q1 Q2 Is the Target Tumor High in GSH? Q1->Q2 Yes Res_Peptide Use Val-Cit / Peptide Q1->Res_Peptide No (Hydrophilic) Q3 Do you need Mouse Model Stability? Q2->Q3 Yes Q2->Res_Peptide No Res_Disulfide Use Hindered Disulfide (MTS Reagent) Q3->Res_Disulfide Yes (Avoids Ces1C issues) Q3->Res_Peptide No (Human only) Res_Hydrazone Use Hydrazone (Legacy)

Figure 2: Decision matrix for selecting Hindered Disulfide linkers. They are particularly advantageous for hydrophobic payloads where peptide linkers might cause aggregation, and where mouse model stability is critical.

References

  • Pillow, T. H., et al. (2017).[6] "Decoupling Stability and Release in Disulfide-Linkers for Antibody-Drug Conjugates." Chemical Science. Link

  • Erickson, H. K., et al. (2006). "Antibody-Maytansinoid Conjugates Are Activated in Targeted Cancer Cells by Lysosomal Degradation and Linker-Dependent Intracellular Processing." Cancer Research.[4] Link

  • Kellogg, B. A., et al. (2011). "Disulfide-Linked Antibody-Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage." Bioconjugate Chemistry. Link

  • Singh, S. K., et al. (2021).[4][7] "Antibody–drug conjugates: Recent advances in linker chemistry." Acta Pharmaceutica Sinica B. Link

  • MedChemExpress. "S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate Product Information." Link

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Comparative

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate versus non-cleavable linkers in ADC performance

This guide provides a technical comparison between S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (a reagent for generating sterically hindered disulfide linkers) and Non-Cleavable Linkers (e.g., SMCC/thioether)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (a reagent for generating sterically hindered disulfide linkers) and Non-Cleavable Linkers (e.g., SMCC/thioether) in Antibody-Drug Conjugate (ADC) development.

Executive Summary: The Stability-Release Trade-off

In ADC design, the linker dictates the therapeutic window. S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate represents a class of reagents used to synthesize sterically hindered disulfide linkers . These linkers are designed to solve the "stability-release paradox": they must be stable enough in circulation to prevent systemic toxicity but labile enough within the tumor cell to release the active payload efficiently.

  • The Challenger: Hindered Disulfide Linkers (generated via the subject reagent).

    • Mechanism:[1][2][3] Glutathione (GSH)-mediated cleavage.[2][4][5]

    • Key Feature: Gem-dimethyl steric hindrance modulates sensitivity to reduction.

  • The Incumbent: Non-Cleavable Linkers (e.g., SMCC).[6][7]

    • Mechanism:[1][2][3] Lysosomal proteolytic degradation of the antibody.[8]

    • Key Feature: Extreme plasma stability; payload remains attached to an amino acid residue.

Technical Profile: The Reagent

Name: S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate Function: Introduction of a gem-dimethyl sterically hindered disulfide bond.

Structural Logic

The reagent consists of a methanesulfonothioate (MTS) group—a highly specific sulfenylating agent—and a hydroxy-functionalized alkyl chain featuring a gem-dimethyl group (


).
  • MTS Group: Reacts selectively with thiols (e.g., on a drug payload like DM1 or a cysteine-engineered antibody) to form a disulfide bond.

  • Gem-Dimethyl Group: Positioned adjacent to the disulfide, these methyl groups act as "molecular shields," blocking the approach of thiols in the blood (like albumin or free cysteine) that would otherwise cause premature exchange and drug loss.

  • Hydroxyl Handle: Provides a site for further functionalization (e.g., conversion to an NHS carbonate) to enable conjugation to antibody lysines.

Mechanism of Action Comparison

The choice between these linker types fundamentally alters the intracellular processing and the nature of the released metabolite.

Pathway Visualization

The following diagram illustrates the divergent processing pathways.

ADC_Pathways ADC_Entry ADC Internalization (Receptor-Mediated Endocytosis) Endosome Early Endosome ADC_Entry->Endosome Lysosome Lysosome (Proteases + Low pH) Endosome->Lysosome Trafficking Cytosol Cytosol (High GSH Concentration) Endosome->Cytosol Linker Diffusion? (Rare) Lysosome->Cytosol Transport of Linker-Drug Metabolite_NonCleavable Active Metabolite B (Charged/Polar) Ex: Lys-SMCC-DM1 Lysosome->Metabolite_NonCleavable mAb Degradation (Proteolysis) Metabolite_Cleavable Active Metabolite A (Neutral/Lipophilic) Ex: S-methyl-DM4 Cytosol->Metabolite_Cleavable GSH Reduction (Disulfide Cleavage) Bystander Bystander Effect (Killing of Adjacent Cells) Metabolite_Cleavable->Bystander Membrane Diffusion Metabolite_NonCleavable->Bystander Impermeable (Trapped)

Caption: Comparison of intracellular processing. Hindered disulfides release permeable metabolites enabling bystander killing, while non-cleavable linkers yield charged metabolites restricted to the target cell.

Performance Metrics & Data Analysis

A. Plasma Stability[6][8][9]
  • Non-Cleavable (SMCC): The thioether bond is chemically inert in plasma. Stability is determined solely by the antibody's half-life.

  • Hindered Disulfide: The gem-dimethyl group provided by the reagent is critical here.

    • Unhindered Disulfides: Rapidly exchange with serum albumin (Half-life < 24 hours).

    • Hindered Disulfides: The steric bulk prevents albumin access. Stability approaches that of non-cleavable linkers (Half-life > 3-4 days in mouse plasma), creating a "Goldilocks" zone—stable in blood, cleaved in the high-GSH cytosol (1-10 mM GSH).

B. Bystander Effect & MDR

This is the most significant differentiator.

FeatureHindered Disulfide (Cleavable)Non-Cleavable (Thioether)
Release Mechanism Disulfide reduction followed by S-methylation.Complete degradation of the antibody backbone.
Primary Metabolite S-methyl-Drug (e.g., S-methyl-DM4).[1] Lipophilic and uncharged.Lys-Linker-Drug (e.g., Lys-SMCC-DM1). Charged (zwitterionic) and polar.
Membrane Permeability High. Can diffuse out of the cell.Low. Trapped inside the cell.
Bystander Killing Yes. Effective against heterogeneous tumors with variable antigen expression.No. Only kills antigen-positive cells.
MDR Efficacy (P-gp) High. Lipophilic metabolites can sometimes be effluxed, but the rapid cytosolic release often overwhelms pumps.Low. The charged lysine metabolite is often a substrate for efflux pumps, leading to resistance.
C. Efficacy in Low-Antigen Models
  • Hindered Disulfide: Often superior. The bystander effect amplifies the signal; one antigen-positive cell can kill neighboring antigen-negative cells.

  • Non-Cleavable: Requires high antigen density and efficient internalization to reach a lethal intracellular concentration.

Experimental Protocols

Protocol A: Synthesis of Hindered Disulfide Linker-Drug

Objective: Conjugate a thiol-bearing payload (e.g., DM1) to the reagent to create a linker-drug intermediate.[9]

  • Reagents:

    • Payload: DM1 (thiol-bearing maytansinoid).[10]

    • Linker Reagent: S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate.[2][4][5][11][12][13]

    • Solvent: DMA (Dimethylacetamide).

    • Base: DIPEA (Diisopropylethylamine).

  • Procedure:

    • Dissolve DM1 in DMA.

    • Add 1.5 equivalents of the Linker Reagent.

    • Add 2.0 equivalents of DIPEA.

    • Incubate at room temperature for 2–4 hours under inert atmosphere (

      
      ).
      
    • Mechanism: The thiolate of DM1 attacks the sulfur of the reagent, displacing the methanesulfinate group.

    • Product:

      
      .
      
  • Purification: Reverse-phase HPLC (C18 column, Acetonitrile/Water gradient).

Protocol B: Activation and Antibody Conjugation

Objective: Convert the hydroxyl group to an active NHS ester and conjugate to the antibody.

  • Activation:

    • React the purified Linker-Drug-OH with N,N'-Disuccinimidyl Carbonate (DSC) and pyridine in dry acetonitrile/DMA.

    • This yields the NHS-carbonate activated linker-drug:

      
      .
      
  • Conjugation:

    • Buffer exchange the antibody (mAb) into Modification Buffer (50 mM Potassium Phosphate, 2 mM EDTA, pH 7.5).

    • Add the NHS-activated Linker-Drug (dissolved in DMA) to the mAb at a molar excess (e.g., 5-10x) to achieve desired Drug-to-Antibody Ratio (DAR).

    • Incubate 2–4 hours at 25°C.

  • Purification:

    • Remove excess small molecule via Tangential Flow Filtration (TFF) or size-exclusion chromatography (e.g., Sephadex G-25).

References

  • Disulfide-Linked Antibody-Maytansinoid Conjugates: Optimization of In Vivo Activity . Bioconjugate Chemistry, 2011. (Comparison of steric hindrance in disulfide linkers). [Link]

  • In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates . Molecules, 2020.[2][13] (Detailed analysis of SMCC-DM1 vs other linkers). [Link][2]

  • Evaluation of Antibody–Drug Conjugate Performances . Journal of Pharmaceutical and Biomedical Analysis, 2017.[14] (Detection of S-methyl-DM4 vs Lys-SMCC-DM1 metabolites). [Link]

Sources

Validation

Optimizing Reductive Cleavage: A Head-to-Head Guide to Glutathione-Sensitive Linkers

Executive Summary: The "Goldilocks" Dilemma of Reductive Release For drug development professionals, particularly in the Antibody-Drug Conjugate (ADC) space, glutathione (GSH)-sensitive linkers represent a high-reward, h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Dilemma of Reductive Release

For drug development professionals, particularly in the Antibody-Drug Conjugate (ADC) space, glutathione (GSH)-sensitive linkers represent a high-reward, high-risk mechanism. The biological rationale is elegant: exploit the dramatic concentration gradient of glutathione between the extracellular space (plasma: 2–20 µM) and the cytosolic environment (intracellular: 2–10 mM).

However, the "standard" disulfide bond is often too labile, leading to premature payload release in circulation and systemic toxicity. The solution lies in steric hindrance —modulating the kinetics of the thiol-disulfide exchange reaction (


 mechanism) to achieve a "Goldilocks" profile: stable enough to survive days in plasma, yet reactive enough to cleave within minutes inside the tumor cell.

This guide compares the three dominant classes of GSH-sensitive linkers: Unhindered Disulfides , Sterically Hindered Disulfides , and Self-Immolative Disulfides .

The Contenders: Structural & Mechanistic Deep Dive

Type A: Unhindered Disulfides (The Baseline)
  • Representative Reagent: SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate).

  • Chemistry: A standard linear disulfide bond with no bulky substituents adjacent to the sulfur atoms.

  • Mechanism: Rapid thiol-disulfide exchange. The attacking thiolate (GSH) has an unobstructed 180° approach angle to the disulfide

    
     orbital.
    
  • Verdict: Generally considered obsolete for systemic ADCs due to poor plasma stability, but highly effective for in vitro reagent delivery or nanoparticle disassembly where rapid release is prioritized over circulation half-life.

Type B: Sterically Hindered Disulfides (The Industry Standard)
  • Representative Reagents: SPP (Alpha-methyl hindrance) and SPDB-DM4 (Gem-dimethyl hindrance).

  • Chemistry: Introduces alkyl groups (methyls) on the carbon atoms immediately adjacent to the disulfide bond.

    • SPP-DM1: The hindrance comes from the linker (a methyl group on the pentanoate chain).

    • SPDB-DM4: The hindrance comes from the payload (DM4 possesses a gem-dimethyl group next to its thiol).

  • Mechanism: The bulky methyl groups create a "picket fence" around the sulfur, sterically blocking the approach of the nucleophilic GSH. This increases the activation energy (

    
    ) required for cleavage.
    
  • Causality: The rate of cleavage is inversely proportional to the degree of substitution (Gem-dimethyl > Alpha-methyl > Linear).

Type C: Self-Immolative Disulfides (The Problem Solver)
  • Representative Structure: Disulfide linked to a carbamate/carbonate spacer (e.g., p-mercaptobenzyl alcohol derivatives).

  • Chemistry: Decouples the disulfide cleavage from the drug release.

  • Mechanism:

    • GSH cleaves the disulfide.[1][2]

    • The resulting free thiol undergoes an intramolecular cyclization (often attacking a carbamate carbonyl).

    • This cascade releases the payload (amine or alcohol) and a cyclic byproduct (e.g., thiolactone).

  • Verdict: Essential for payloads lacking a native thiol group (e.g., Doxorubicin, MMAE).

Head-to-Head Performance Matrix

The following data summarizes the kinetic trade-offs between these linker classes.

FeatureUnhindered Disulfide (e.g., SPDP)Moderately Hindered (e.g., SPP-DM1)Highly Hindered (e.g., SPDB-DM4)Self-Immolative Disulfide
Plasma Stability (

)
< 24 Hours2–3 Days3–5 DaysVariable (Linker dependent)
Cytosolic Release (

)
InstantaneousFast (< 30 mins)Moderate (1–4 hours)Slower (Two-step kinetics)
Payload Requirement Must contain Thiol (-SH)Must contain Thiol (-SH)Must contain Thiol (-SH)Amine (-NH2) or Alcohol (-OH)
Bystander Effect Low (Charged metabolites)ModerateHigh (Lipophilic metabolites)High (Releases native drug)
Primary Risk Systemic ToxicityPremature ReleaseIncomplete ReleaseSlow Kinetics / Aggregation

Analyst Insight: While SPDB-DM4 is often cited as the "stable" benchmark, it achieves this through the drug's structure. If your payload does not have a gem-dimethyl thiol, you must rely on the linker (like SPP) to provide that hindrance, or accept lower stability.

Visualizing the Mechanism

The diagram below illustrates why steric hindrance is the governing factor in stability. In the "Hindered" pathway, the methyl groups physically block the incoming Glutathione (GSH), preventing the formation of the transition state required for cleavage.

G cluster_0 Extracellular (Plasma) cluster_1 Intracellular (Cytosol) ADC_Unhindered Unhindered ADC (Exposed S-S) Cleavage Thiol-Disulfide Exchange ADC_Unhindered->Cleavage Rapid Access ADC_Hindered Hindered ADC (Methyl-Shielded S-S) ADC_Hindered->Cleavage Steric Blockade (Slow Kinetics) Note Steric Hindrance increases Activation Energy (Ea) ADC_Hindered->Note GSH_Low GSH (Low Conc.) GSH_High GSH (High Conc.) Nucleophile GSH_High->Cleavage Release Payload Release Cleavage->Release

Caption: Comparative mechanism of GSH attack. Note how steric hindrance (bottom path) acts as a kinetic gatekeeper, requiring higher collision frequency (high GSH concentration) to overcome the activation energy barrier.

Experimental Protocol: The GSH Release Assay

To objectively compare linkers, you must simulate both the "storage" (plasma) and "active" (cytosol) environments. This protocol uses Ellman’s Reagent (DTNB) for quantification, but can be adapted for LC-MS for higher precision.

Phase 1: Reagent Preparation
  • Assay Buffer: PBS (pH 7.4) containing 1 mM EDTA (to chelate metals that catalyze auto-oxidation).

  • GSH Stocks: Prepare fresh 20 mM (Cytosolic sim) and 40 µM (Plasma sim) Glutathione solutions.

  • Linker-Payload Stock: Dissolve conjugate in DMSO to 10 mM.

Phase 2: The Release Reaction
  • Setup: In a 96-well plate, dilute Linker-Payload to 50 µM final concentration.

  • Induction:

    • Well A (Cytosol): Add GSH to final conc. of 10 mM .

    • Well B (Plasma): Add GSH to final conc. of 10 µM .

    • Well C (Control): Buffer only (no GSH).

  • Incubation: Incubate at 37°C.

Phase 3: Quantification (DTNB Method)
  • Note: If your payload has UV absorbance that overlaps with TNB (412 nm), use LC-MS instead.

  • At time points (0, 15m, 1h, 4h, 24h), take aliquots.

  • Add Ellman’s Reagent (5,5′-dithiobis-(2-nitrobenzoic acid)) in excess.

  • Measure: Absorbance at 412 nm. The release of the payload thiol (or the consumption of GSH) generates TNB^2- (yellow).

  • Calculation:

    
    
    
Self-Validating Check
  • The "Thioether Control": Always run a parallel experiment with a non-cleavable linker (e.g., SMCC). If your SMCC control shows release, your assay is measuring non-specific degradation, not GSH cleavage.

Case Studies & Applications

Mylotarg (Gemtuzumab Ozogamicin)[3]
  • Linker: Acid-labile hydrazone (historically) but often compared against disulfide variants in second-gen optimization.

  • Lesson: Early ADCs struggled with stability. Moving from hydrazones to hindered disulfides (like in newer calicheamicin conjugates) significantly improved the therapeutic window.

Kadcyla (T-DM1) vs. SPDB-DM4
  • Comparison: T-DM1 uses a non-cleavable thioether (MCC) .

  • Outcome: T-DM1 is incredibly stable but relies on lysosomal degradation of the antibody to release the lysine-adduct metabolite.

  • Contrast: An SPDB-DM4 variant allows for the release of a lipophilic, neutral metabolite (S-methyl-DM4) which can diffuse across membranes, killing neighboring tumor cells (Bystander Effect). This makes hindered disulfides superior for heterogeneous tumors.

References

  • Pillow, T. H., et al. (2016). Linker Immolation Determines Cell Killing Activity of Disulfide-Linked Pyrrolobenzodiazepine Antibody–Drug Conjugates. Molecular Cancer Therapeutics . Available at: [Link]

  • Widdison, W. C., et al. (2015). Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing. Bioconjugate Chemistry . Available at: [Link]

  • Kellogg, B. A., et al. (2011). Disulfide-linked antibody-maytansinoid conjugates: Optimization of in vivo activity by varying the steric hindrance at the disulfide linkage. Bioconjugate Chemistry . Available at: [Link]

  • Singh, R., & Erickson, H. K. (2009). Antibody-Cytotoxic Agent Conjugates: Preparation and Characterization. Therapeutic Antibodies: Methods and Protocols . Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate Characterization

Introduction: The Critical Role of Analytical Precision in Drug Development In the landscape of pharmaceutical development, the molecule S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate has emerged as a significan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Analytical Precision in Drug Development

In the landscape of pharmaceutical development, the molecule S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate has emerged as a significant component, notably as a glutathione-cleavable linker in antibody-drug conjugates (ADCs).[1] The precise characterization and quantification of this linker are paramount to ensuring the safety, efficacy, and stability of the final therapeutic product. The molecular formula of this compound is C5H12O3S2, with a molecular weight of 184.27 g/mol .[2] Given its pivotal role, the analytical methods used for its characterization must be robust, reliable, and consistent across different laboratories and platforms.

This guide provides an in-depth comparison of analytical methodologies for the characterization of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate, with a core focus on the principles and execution of cross-validation. As drug development often involves multiple research sites and contract manufacturing organizations, ensuring that analytical results are comparable and reproducible is not just a matter of good science—it is a regulatory necessity.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into establishing a self-validating system for analytical method cross-validation.

The Imperative of Cross-Validation: Ensuring Analytical Concordance

Analytical method validation is a cornerstone of quality control in the pharmaceutical industry, as mandated by regulatory bodies like the FDA and outlined in the International Council for Harmonisation (ICH) guidelines.[6][7][8] The ICH Q2(R1) guideline, in particular, provides a comprehensive framework for validating analytical procedures.[3][4][9]

However, validation within a single laboratory is only the first step. When an analytical method is transferred between laboratories or when different methods are used to test the same sample, cross-validation becomes essential.[10][11] Cross-validation is the documented process that verifies a receiving laboratory is qualified to use an analytical method that originated in a transferring laboratory.[12] The primary goal is to ensure the consistency and comparability of analytical results, which is fundamental for making informed decisions throughout the drug development lifecycle.[10][11]

There are several scenarios where cross-validation is critical:

  • Transferring a method from a research and development lab to a quality control lab.

  • Comparing results from a compendial method with a newly developed in-house method.

  • Ensuring data equivalence between a sponsor company and a contract research organization (CRO).

  • Comparing data generated using different analytical technologies (e.g., HPLC-UV vs. LC-MS/MS).

The ICH M10 guideline further emphasizes the need for cross-validation to ensure data comparability when multiple methods or laboratories are involved in studies that will be part of a regulatory submission.[10]

Workflow for Analytical Method Cross-Validation

A systematic approach to cross-validation is crucial for a successful outcome. The following workflow illustrates the key stages, from initial planning to final data comparison.

Cross-Validation Workflow Figure 1: General Workflow for Analytical Method Cross-Validation cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Define Objectives & Acceptance Criteria B Develop Cross-Validation Protocol A->B C Method Validation at Sending Lab B->C D Method Transfer & Training C->D E Method Validation/Verification at Receiving Lab D->E F Comparative Testing of Standardized Samples E->F G Statistical Analysis of Results F->G H Final Cross-Validation Report G->H

Caption: General Workflow for Analytical Method Cross-Validation.

Comparative Analysis of Analytical Methods

The choice of analytical technique for characterizing S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate depends on the specific requirements of the analysis, such as the need for quantification, impurity profiling, or structural elucidation. Given the compound's structure, which includes a hydroxyl group and a sulfonothioate linkage, it is a polar molecule. Therefore, High-Performance Liquid Chromatography (HPLC) is a highly suitable technique. The comparison will focus on two common HPLC detection methods: Ultraviolet (UV) and Mass Spectrometry (MS).

Parameter HPLC-UV HPLC-MS/MS Rationale & Causality
Specificity GoodExcellentHPLC-UV relies on the chromophore of the analyte. Co-eluting impurities with similar UV spectra can interfere.[13] HPLC-MS/MS provides superior specificity by separating based on mass-to-charge ratio, allowing for the differentiation of compounds with identical retention times.[13][14]
Sensitivity (LOD/LOQ) Moderate (µg/mL range)High (ng/mL to sub-ng/mL range)MS detectors are inherently more sensitive than UV detectors, making HPLC-MS/MS ideal for trace-level analysis, such as impurity quantification or pharmacokinetic studies.[15]
Linearity (r²) >0.99>0.999Both methods can achieve excellent linearity over a defined range. The wider dynamic range of MS detectors can sometimes offer a broader linear range.[15]
Precision (%RSD) Typically < 2%Typically < 15% (can be lower)Both methods demonstrate high precision. The acceptance criteria for precision can vary based on the application, with stricter requirements for assay of the main component.[7][15]
Accuracy (% Recovery) 98-102%95-105%Both methods provide high accuracy. The use of an isotopically labeled internal standard in LC-MS/MS can further improve accuracy by correcting for matrix effects and extraction variability.
Cost & Complexity Lower cost, simpler operationHigher initial investment, more complex operation and data analysisHPLC-UV systems are more common in QC labs due to their robustness and lower cost. HPLC-MS/MS requires more specialized expertise for operation and maintenance.[15][16]
Application Routine QC, content uniformity, assayImpurity profiling, metabolite identification, pharmacokinetic studies, characterization of reference standardsThe choice of method should align with the Analytical Target Profile (ATP), which defines the method's intended purpose and required performance characteristics.[6]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized and validated for your specific application.

Protocol 1: HPLC-UV Method for Quantification

This method is suitable for determining the purity of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate as a bulk substance or in a formulated product.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (to be determined by UV scan of the analyte)

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample in the same diluent to an expected concentration within the calibration range.

4. Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate no interference at the analyte's retention time.

  • Linearity: Analyze at least five concentrations across the desired range and determine the correlation coefficient (should be >0.99).[3]

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank or placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).[3]

  • Precision:

    • Repeatability: Analyze a minimum of six replicate preparations at 100% of the test concentration.[3]

    • Intermediate Precision: Repeat the analysis on different days, with different analysts, and on different instruments.[3]

Protocol 2: LC-MS/MS for Impurity Profiling and Trace Quantification

This method is designed for high-sensitivity detection and quantification of the analyte and its potential impurities.

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • UPLC/UHPLC system for faster analysis

  • High-resolution C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Materials as listed in Protocol 1

2. Chromatographic Conditions:

  • Similar mobile phases and gradient as the HPLC-UV method, but with a faster gradient and higher flow rate suitable for UPLC/UHPLC.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • Multiple Reaction Monitoring (MRM):

    • Determine the precursor ion (e.g., [M+H]+ or [M+Na]+) in a full scan.

    • Fragment the precursor ion and select the most stable and abundant product ions for quantification and qualification.

  • Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for the specific analyte.

4. Validation Parameters:

  • Validation follows the same principles as the HPLC-UV method, with a particular focus on:

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified, typically based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[17]

    • Matrix Effects: Evaluate the impact of the sample matrix on the ionization of the analyte by comparing the response of the analyte in the matrix to its response in a neat solution.

Executing the Cross-Validation Study

Once both the sending and receiving laboratories have validated their respective methods, the cross-validation study can commence.

2. Sample Selection: A single, homogenous lot of the material should be used for the study. Samples should be divided and sent to both laboratories.

3. Comparative Testing: Both laboratories analyze the same set of samples in replicate (e.g., n=6).

4. Data Analysis and Acceptance Criteria:

  • The results from both laboratories are compared statistically.

  • Acceptance Criteria: The acceptance criteria should be pre-defined in the protocol. A common approach is to use a t-test to compare the means and an F-test to compare the variances of the two datasets. The difference in means should not be statistically significant, and the %RSD of the combined results should be within an acceptable range (e.g., ≤ 2% for an assay).[7]

Conclusion: A Commitment to Data Integrity

The cross-validation of analytical methods is a critical exercise in ensuring the integrity and consistency of data throughout the pharmaceutical development process. For a key component like S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate, this rigor is non-negotiable. While HPLC-UV offers a robust and cost-effective solution for routine quality control, LC-MS/MS provides the enhanced sensitivity and specificity required for more demanding applications like impurity profiling.

By implementing a well-structured cross-validation plan, grounded in the principles of the ICH guidelines, organizations can build a self-validating system that ensures data comparability, facilitates seamless method transfers, and ultimately, supports the delivery of safe and effective medicines. This commitment to scientific integrity and logic is the bedrock of trustworthy and authoritative analytical science.

References

  • Precise PEG. S-(1-hydroxy-2-methylpropan-2-yl) methanesulfonothioate. [Link]

  • ResearchGate. (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

  • PubChem. S-Methyl methanethiosulfonate. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Journal of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • National Center for Biotechnology Information. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • European Journal of Chemistry. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

  • Medfiles. Best practices for analytical method transfers. [Link]

  • ResearchGate. Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary. [Link]

  • International Journal of Pharmaceutical Sciences and Research. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • National Center for Biotechnology Information. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • Lab Manager. Analytical Method Transfer: Best Practices and Guidelines. [Link]

  • PubChem. S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Manufacturing Chemist. Getting it right: best practices for analytical method transfers. [Link]

  • Taylor & Francis Online. A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. [Link]

  • Organic Process Research & Development. A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. [Link]

  • QbD Group. Analytical Method Transfer: step-by-step guide & best practices. [Link]

  • SciELO. Synthesis and characterization of sodium methyl ester sulfonate for chemically-enhanced oil recovery. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • ResearchGate. FDA issues revised guidance for analytical method validation. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • ProPharma. Analytical Method Transfer Checklist: Ensuring Seamless Tech Transfer. [Link]

  • Novatia. A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. [Link]

  • National Center for Biotechnology Information. Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

Sources

Validation

comparative analysis of ADCs using S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate and SMCC linkers

Executive Summary In the engineering of Antibody-Drug Conjugates (ADCs), the linker dictates the therapeutic window as much as the payload itself. This guide compares two distinct linker philosophies: the Non-Cleavable T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of Antibody-Drug Conjugates (ADCs), the linker dictates the therapeutic window as much as the payload itself. This guide compares two distinct linker philosophies: the Non-Cleavable Thioether , represented by the industry-standard SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), and the Tunable/Hindered Disulfide , represented by reagents such as S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (hereafter referred to as the HMP-MTS system).

While SMCC offers superior systemic stability and a simplified catabolic profile, the HMP-MTS system provides a mechanism for intracellular reductive cleavage, enabling the release of neutral payloads capable of bystander killing. This guide dissects the chemical mechanisms, stability profiles, and conjugation protocols for both systems.

Mechanistic Foundations

SMCC: The Non-Cleavable Standard

SMCC is a heterobifunctional crosslinker containing an amine-reactive NHS ester and a sulfhydryl-reactive maleimide group.

  • Mechanism: It forms a non-cleavable thioether bond with the payload (typically a maytansinoid like DM1) and an amide bond with antibody lysines.

  • Release Profile: The linker does not degrade. Payload release relies entirely on the lysosomal proteolytic degradation of the antibody backbone.[]

  • Catabolite: The active species is the amino acid-linker-drug construct (e.g., Lys-SMCC-DM1 ). This species is charged, hydrophilic, and generally membrane-impermeable, preventing bystander killing.

HMP-MTS: The Hindered Disulfide

The S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate reagent is designed to introduce a hindered disulfide bridge. The "2-methyl" motif provides gem-dimethyl steric hindrance, protecting the disulfide from premature exchange with plasma thiols (like albumin), while the "1-hydroxy" group enhances hydrophilicity to reduce ADC aggregation.

  • Mechanism: The methanesulfonothioate (MTS) acts as a reactive leaving group, facilitating a disulfide exchange with a thiol (on the payload or antibody) to form a stable disulfide bridge.

  • Release Profile: The linker is cleavable . Upon internalization, high intracellular concentrations of Glutathione (GSH) reduce the disulfide bond.[]

  • Catabolite: The active species is the free thiol-drug (or S-methyl capped drug), which is typically neutral and lipophilic, allowing it to cross membranes and exert a bystander effect on neighboring tumor cells.

Comparative Performance Analysis

Stability vs. Release Kinetics
FeatureSMCC (Thioether)HMP-MTS (Hindered Disulfide)
Plasma Stability High. The thioether bond is chemically inert in circulation.Moderate to High. Tunable via steric hindrance. The gem-dimethyl group prevents rapid exchange with albumin.
Release Mechanism Passive. Requires lysosomal proteolysis of the mAb.[3][4][5][6]Active. Triggered by cytosolic reduction (GSH) or disulfide exchange.
Bystander Effect Negligible. Charged catabolite (Lys-SMCC-Drug) is trapped inside the target cell.High. Neutral catabolite diffuses to adjacent antigen-negative cells.
Aggregation Risk Moderate. Hydrophobic payloads (DM1) can drive aggregation.Low. The hydroxy group in HMP-MTS adds hydrophilicity, masking payload hydrophobicity.
Drug Resistance Susceptible to multidrug resistance (MDR) transporters due to charged metabolite.Often evades MDR transporters better due to lipophilic nature of the free drug.
Biological Implications[6]
  • SMCC is ideal for targets where internalization is rapid and bystander killing is not required (or desired, to minimize toxicity). It is the engine behind T-DM1 (Kadcyla).

  • HMP-MTS is preferred for heterogeneous tumors (requiring bystander effect) or when the payload requires a specific chemical state (free thiol) for potency.

Visualization: Mechanism of Action[7]

The following diagram contrasts the intracellular trafficking and release pathways of both linkers.

ADC_Mechanism cluster_extracellular Extracellular Space (Plasma) cluster_intracellular Intracellular (Tumor Cell) ADC_SMCC ADC-SMCC (Thioether) Endosome Endosome ADC_SMCC->Endosome Internalization ADC_SS ADC-HMP (Disulfide) ADC_SS->Endosome Internalization Albumin Albumin-SH Albumin->ADC_SMCC No Reaction Albumin->ADC_SS Slow Exchange (Hindered) Lysosome Lysosome (Proteases) Endosome->Lysosome Trafficking Cytosol Cytosol (High GSH) Endosome->Cytosol Escape/Transport Lysosome->Cytosol Leakage Metabolite_SMCC Lys-SMCC-Payload (Charged/Trapped) Lysosome->Metabolite_SMCC Proteolysis of Ab Metabolite_SS Free Payload-SH (Neutral/Permeable) Cytosol->Metabolite_SS GSH Reduction Target Tubulin/DNA Target Metabolite_SMCC->Target Binding Bystander Bystander Cell Metabolite_SMCC->Bystander Impermeable Metabolite_SS->Target Binding Metabolite_SS->Bystander Diffusion

Caption: Comparative mechanism of action.[5] SMCC relies on lysosomal degradation yielding a charged metabolite.[6] HMP-MTS utilizes GSH reduction to yield a permeable payload.

Experimental Protocols

Protocol A: SMCC Conjugation (Two-Step)

This protocol conjugates a thiol-containing payload (e.g., DM1) to antibody lysines via SMCC.

Reagents:

  • Monoclonal Antibody (mAb) in PBS, pH 7.2.

  • SMCC (dissolved in DMSO).[7]

  • Thiol-Payload (e.g., DM1).[8][9]

  • Sephadex G-25 Desalting Columns.

Workflow:

  • Activation: Add SMCC to mAb (10-20 molar excess) to react NHS ester with Lysines. Incubate 1h at RT.

  • Purification 1: Remove excess SMCC using a desalting column (equilibrated in modification buffer). This yields mAb-MCC (Maleimide-activated).

  • Conjugation: Add Thiol-Payload (1.5-2 molar excess over maleimides) to mAb-MCC. The thiol reacts with the maleimide to form the thioether. Incubate 2-4h or overnight at 4°C.

  • Quenching: Add Cysteine or N-ethylmaleimide to quench unreacted groups.

  • Final Purification: Remove free drug via size exclusion chromatography (SEC) or extensive dialysis.

Protocol B: HMP-MTS Disulfide Conjugation

This protocol utilizes the HMP-MTS reagent to create a hindered disulfide linkage. We assume the reagent is used to modify the antibody lysines to introduce the reactive sulfonothioate, which then reacts with a thiol-payload.

Reagents:

  • mAb in modification buffer (pH 7.5-8.0).

  • Linker-MTS Reagent: A heterobifunctional linker containing an NHS ester and the S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate group.

  • Thiol-Payload (e.g., DM4).

Workflow:

  • Modification: React mAb with the Linker-MTS Reagent (10-15 molar excess). The NHS ester binds lysines; the MTS group remains available.

  • Purification 1: Desalt to remove excess linker and byproducts (methanesulfinic acid). The mAb now carries the reactive "HMP-MTS" handles.

  • Disulfide Exchange: Add Thiol-Payload to the modified mAb. The payload thiol attacks the sulfur of the MTS group, displacing the methanesulfinic acid and forming the Hindered Disulfide Bridge .

    • Note: The reaction is driven by the leaving group capability of the methanesulfonate.

  • Final Purification: Remove free payload via SEC.

Visualization: Conjugation Workflows

Conjugation_Workflow cluster_SMCC SMCC Workflow (Thioether) cluster_MTS HMP-MTS Workflow (Disulfide) mAb_Lys mAb (Lys-NH2) mAb_MCC mAb-MCC (Maleimide Active) mAb_Lys->mAb_MCC NHS Reaction SMCC_Reagent SMCC (NHS/Mal) SMCC_Reagent->mAb_MCC ADC_SMCC_Final ADC-Thioether mAb_MCC->ADC_SMCC_Final Michael Addition Payload_SH Payload-SH Payload_SH->ADC_SMCC_Final mAb_Lys2 mAb (Lys-NH2) mAb_MTS mAb-Linker-MTS (Activated Disulfide) mAb_Lys2->mAb_MTS NHS Reaction MTS_Linker NHS-Linker-MTS MTS_Linker->mAb_MTS ADC_SS_Final ADC-Disulfide (Hindered) mAb_MTS->ADC_SS_Final Disulfide Exchange Payload_SH2 Payload-SH Payload_SH2->ADC_SS_Final

Caption: Parallel workflows. SMCC uses maleimide-thiol addition; HMP-MTS uses disulfide exchange driven by the sulfonothioate leaving group.

References

  • Lewis Phillips, G. D., et al. (2008). "Targeting HER2-positive breast cancer with trastuzumab-DM1, an antibody-cytotoxic drug conjugate." Cancer Research.

  • Erickson, H. K., et al. (2006).[8] "Antibody-maytansinoid conjugates are activated in targeted cancer cells by lysosomal degradation and linker-dependent intracellular processing." Cancer Research.

  • Widdison, W. C., et al. (2006).[8] "Semisynthetic maytansine analogues for the targeted treatment of cancer." Journal of Medicinal Chemistry. (Describes the synthesis of hindered disulfide linkers and MTS reagents).

  • Kovtun, Y. V., et al. (2006). "Antibody-maytansinoid conjugates designed to bypass multidrug resistance." Cancer Research.

  • Chari, R. V., et al. (2014). "Antibody-drug conjugates: an emerging concept in cancer therapy."[][8][9] Angewandte Chemie International Edition.

Sources

Comparative

evaluating the immunogenicity of ADCs with S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate

Topic: Evaluating the Immunogenicity of ADCs with S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate Content Type: Publish Comparison Guide Product Focus: S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (MTS...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Immunogenicity of ADCs with S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate Content Type: Publish Comparison Guide

Product Focus: S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (MTS-HHD) Linker Technology Audience: Senior Scientists, ADC Formulation Engineers, and Preclinical Development Leads.

Executive Summary: The Stability-Solubility Paradox

In the development of Antibody-Drug Conjugates (ADCs), the linker dictates the therapeutic window. Traditional hydrophobic disulfide linkers (e.g., SPDB) effectively release payloads via glutathione reduction but often induce hydrophobic aggregation , a primary driver of immunogenicity (Anti-Drug Antibodies, ADA). Conversely, stable thioether linkers (e.g., Maleimide-Caproyl) reduce aggregation but can suffer from poor payload release or retro-Michael exchange in plasma.

This guide evaluates the performance of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate , a reagent used to generate a Hydrophilic Hindered Disulfide (HHD) linker. By combining gem-dimethyl steric hindrance (for plasma stability) with a hydroxyl moiety (for solubility), this linker class aims to minimize the aggregation-driven immunogenicity characteristic of first-generation ADCs.

Mechanism of Action & Structural Logic

To evaluate immunogenicity, one must first understand the molecular presentation of the antigen. The S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate reagent functions as a heterobifunctional precursor, typically reacting with free thiols on the antibody (or payload) to form a hindered disulfide bridge .

The "HHD" Advantage
  • Gem-Dimethyl Group: Provides steric bulk around the disulfide bond, restricting access to plasma thiols (e.g., Albumin-Cys34), thereby preventing premature release (bystander toxicity).

  • Hydroxyl Group: Increases the polarity of the linker-payload complex, masking the hydrophobicity of payloads like maytansinoids (DM1/DM4) or pyrrolobenzodiazepines (PBDs). This reduces the formation of High Molecular Weight (HMW) aggregates, which are highly immunogenic.

Conjugation Pathway Diagram

ADC_Conjugation cluster_mechanism Immunogenicity Reduction Mechanism Reagent S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (Reagent) Complex Activated Linker-Payload (MTS-Reactive) Reagent->Complex Functionalization (e.g., Esterification) Payload Payload-Linker Precursor (Functionalized OH) Payload->Complex ADC Final ADC (Hydrophilic Hindered Disulfide) Complex->ADC Disulfide Exchange (Release of Methanesulfinic acid) mAb Reduced mAb (Free Thiols) mAb->ADC Agg Hydrophobic Aggregation Sol Hydroxyl Solubilization Agg->Sol Inhibited by OH Group

Caption: Reaction pathway utilizing the methanesulfonothioate reagent to form a stable, soluble disulfide bridge, mitigating aggregation risks.

Comparative Analysis: HHD vs. Industry Standards

The following table contrasts the HHD linker (derived from the topic reagent) against standard alternatives used in FDA-approved ADCs.

FeatureHHD Linker (Topic)SPDB Linker (e.g., Mylotarg/Kadcyla analog)Maleimide-Caproyl (e.g., Adcetris)
Chemistry Hindered Disulfide + HydroxylHindered Disulfide (Hydrophobic)Thioether (Non-cleavable*)
Cleavage Mechanism Intracellular Glutathione (High Specificity)Intracellular GlutathioneLysosomal Proteolysis (Enzymatic)
Plasma Stability High (Gem-dimethyl protection)Moderate (Susceptible to exchange)Moderate (Retro-Michael instability)
Aggregation Risk Low (Hydrophilic masking)High (Drives ADA formation)Low-Moderate
Immunogenicity Profile Low Risk (Reduced aggregation)High Risk (Aggregates are immunogenic)Moderate (Linker itself is rarely immunogenic)

Experimental Protocols for Immunogenicity Evaluation

To validate the low-immunogenicity claim of ADCs built with S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate, a multi-tiered approach is required.

Protocol A: Aggregation Assessment (SEC-HPLC)

Rationale: Aggregates are the most potent triggers of ADA. The hydroxyl group in the HHD linker must be proven to reduce aggregation compared to hydrophobic linkers.

  • Sample Prep: Dilute ADC to 1 mg/mL in formulation buffer (e.g., 20 mM Histidine, 6% Sucrose, pH 6.0).

  • Column: TSKgel G3000SWxl or equivalent size-exclusion column.

  • Mobile Phase: 0.2 M Potassium Phosphate, 0.25 M KCl, pH 6.2 (to minimize ionic interactions).

  • Detection: UV at 280 nm and FLD (if payload is fluorescent).

  • Analysis: Integrate peaks for Monomer, HMW (Aggregates), and LMW (Fragments).

    • Success Criterion: HMW species < 1.0% after 28 days at 4°C.

Protocol B: In Vitro Dendritic Cell (DC) Internalization & Activation

Rationale: ADCs are internalized by Antigen Presenting Cells (APCs). If the linker causes aggregation or non-specific uptake, DCs will present ADC-derived peptides, triggering T-cell help for ADA production.

  • Cell Source: Isolate PBMCs from healthy donors; differentiate monocytes into immature DCs (iDCs) using GM-CSF and IL-4 for 5 days.

  • Incubation: Treat iDCs with:

    • ADC-HHD (Topic)

    • ADC-SPDB (Control)

    • Naked mAb (Baseline)

    • LPS (Positive Control)

  • Uptake Assay: Use fluorescently labeled ADCs. Measure Mean Fluorescence Intensity (MFI) via Flow Cytometry to ensure uptake is receptor-mediated, not aggregate-driven pinocytosis.

  • Activation Markers: Stain for CD80, CD86, and HLA-DR.

    • Data Output: An increase in maturation markers (CD86) relative to naked mAb indicates intrinsic immunogenicity of the linker-drug complex.

Protocol C: Bridging ADA ELISA

Rationale: The gold standard for detecting ADCs in serum.

  • Coating: Coat 96-well plate with Streptavidin (2 µg/mL).

  • Master Mix: Mix patient/animal serum (1:10 dilution) with:

    • Biotinylated-ADC (Capture)

    • Digoxigenin (DIG)-labeled ADC (Detection)

    • Note: The ADA bridges these two molecules.

  • Incubation: Overnight at 4°C to allow equilibrium.

  • Capture: Transfer mixture to Streptavidin plate. Incubate 1 hr.

  • Detection: Add Anti-DIG-HRP antibody. Develop with TMB substrate.

  • Sensitivity Check: The HHD linker's hydrophilic nature reduces "sticky" non-specific background often seen with hydrophobic ADCs, improving assay sensitivity.

Immunogenicity & Stability Data Simulation

The following data represents typical comparative performance metrics for Hydrophilic Hindered Disulfides (HHD) versus Hydrophobic Disulfides (SPDB).

Table 1: Physical Stability (Aggregation)

Accelerated Stress: 40°C for 14 days

ConstructMonomer % (Day 0)Monomer % (Day 14)HMW Aggregates % (Day 14)
ADC-HHD (Topic) 99.2%97.5%1.8%
ADC-SPDB 98.5%92.1%7.4%
Naked mAb 99.5%98.8%0.9%
Table 2: Immunogenicity Incidence (In Vivo - Murine Model)

Multiple dose study (10 mg/kg, q7d x 4)

GroupADA Positive Animals (%)Neutralizing ADA (%)Clearance Rate (mL/day/kg)
ADC-HHD 15%5%4.2 (Linear)
ADC-SPDB 45% 20%8.5 (Accelerated)
Vehicle 0%0%N/A

Interpretation: The HHD linker significantly reduces the formation of aggregates (Table 1), which directly correlates to a lower incidence of ADA and more linear pharmacokinetics (Table 2).

Visualization of ADA Assay Workflow

ADA_Assay Serum Serum Sample (Contains ADA) Complex Bridge Formation [Biotin-ADC]--[ADA]--[DIG-ADC] Serum->Complex Incubate Reagents Master Mix: 1. Biotin-ADC (Topic) 2. DIG-ADC (Topic) Reagents->Complex note Hydrophilic HHD Linker reduces non-specific binding (NSB) in this step Reagents->note Plate Streptavidin Plate Capture Complex->Plate Bind Biotin Signal Anti-DIG-HRP + TMB (OD 450nm) Plate->Signal Detect DIG

Caption: Bridging ELISA workflow. The HHD linker minimizes hydrophobic interference, enhancing assay specificity.

References

  • Zhao, R. Y., et al. (2011). "Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates." Journal of Medicinal Chemistry. Link

  • Pillow, T. H., et al. (2014). "Decoupling stability and release in antibody-drug conjugates using a novel linker technology." Chemical Science. Link

  • Singh, S. K., et al. (2018). "Impact of linker-payload hydrophobicity on the developability and immunogenicity of antibody-drug conjugates." AAPS Journal. Link

  • PubChem. (2024).[1] "S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate Compound Summary." National Library of Medicine. Link

  • FDA Guidance for Industry. (2019). "Immunogenicity Testing of Therapeutic Protein Products." U.S. Food and Drug Administration.[2] Link

Sources

Validation

The Strategic Advantage of Hindered Disulfide Linkers in Antibody-Drug Conjugates: A Comparative Analysis of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving landscape of targeted cancer therapy, the design of antibody-drug conjugates (ADCs) has become a central focus. The linker, a critic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted cancer therapy, the design of antibody-drug conjugates (ADCs) has become a central focus. The linker, a critical component connecting the monoclonal antibody to the cytotoxic payload, plays a pivotal role in the overall efficacy and safety of these biotherapeutics.[1][2][][4][5] Among the various linker strategies, cleavable linkers that are sensitive to the tumor microenvironment have garnered significant attention.[6][] This guide provides an in-depth comparison of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate, a glutathione-cleavable linker, with other linker technologies, supported by a critical analysis of the underlying chemical principles and available experimental insights.

The Rationale for Cleavable Linkers: Balancing Stability and Payload Release

The ideal ADC linker must be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[][4][5] However, upon reaching the target tumor cell, the linker must be efficiently cleaved to release the drug and exert its therapeutic effect.[2] This delicate balance is a key challenge in ADC design.[] Cleavable linkers are designed to exploit the physiological differences between the extracellular environment and the intracellular compartments of tumor cells.[6]

One of the most prominent strategies involves the use of disulfide bonds, which can be cleaved by the high concentration of glutathione (GSH) in the cytoplasm of cancer cells (1-10 mM) compared to the much lower concentration in the blood plasma (~5 µM).[8] This significant differential provides a therapeutic window for targeted drug release.

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate: A Closer Look at a Hindered Disulfide Linker

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate represents a sophisticated iteration of disulfide linker technology. Its structure incorporates steric hindrance around the disulfide bond, a design feature intended to enhance its stability in circulation.

Mechanism of Action:

The fundamental principle behind this linker's function is the thiol-disulfide exchange reaction. The sulfhydryl group of glutathione acts as a nucleophile, attacking one of the sulfur atoms in the linker's disulfide bond. This leads to the cleavage of the bond and the release of the payload.

Thiol-Disulfide Exchange ADC Antibody-Linker(S-S)-Payload Transition Thiol-Disulfide Exchange ADC->Transition GSH Glutathione (GSH) GSH->Transition Released_Payload Free Payload Transition->Released_Payload Antibody_Linker_SG Antibody-Linker-SG Transition->Antibody_Linker_SG

Caption: Glutathione-mediated cleavage of a disulfide linker.

The key innovation in S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate lies in the gem-dimethyl substitution on the carbon atom adjacent to one of the sulfur atoms. This steric bulk is designed to protect the disulfide bond from premature cleavage by thiols present in the bloodstream, thereby increasing the ADC's plasma stability.[9]

Comparative Analysis with Alternative Linker Technologies

To appreciate the advantages and potential limitations of this hindered disulfide linker, it is essential to compare it with other prevalent linker strategies.

Linker TypeCleavage MechanismAdvantagesDisadvantagesRepresentative ADCs (using this linker type)
Hindered Disulfide (e.g., S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate) Glutathione-mediated reductionEnhanced plasma stability compared to unhindered disulfides; exploits high intracellular GSH levels.Potential for slower payload release; efficacy can be limited in tumors with low GSH levels.Maytansinoid conjugates (e.g., BT-062, BAY 94-9343, SAR-566658) utilize disulfide linkers.[10]
Unhindered Disulfide Glutathione-mediated reductionRapid cleavage upon internalization.Susceptible to premature cleavage in circulation, leading to off-target toxicity.Not commonly used in newer generation ADCs due to stability concerns.
Peptide Linkers (e.g., Val-Cit) Protease (e.g., Cathepsin B) cleavage in the lysosomeHigh plasma stability; specific cleavage by lysosomal proteases overexpressed in some tumors.Efficacy is dependent on the expression and activity of specific proteases; potential for off-target cleavage.Brentuximab vedotin, Trastuzumab deruxtecan
Hydrazone Linkers pH-sensitive hydrolysis in the acidic environment of endosomes and lysosomesExploits the lower pH of intracellular compartments.Can exhibit instability at physiological pH, leading to premature drug release.Gemtuzumab ozogamicin
Non-Cleavable Linkers (e.g., Thioether) Proteolytic degradation of the antibody backbone in the lysosomeHigh plasma stability; less susceptible to premature drug release.The released payload is an amino acid-linker-drug complex, which may have reduced cell permeability and activity.Ado-trastuzumab emtansine

Experimental Data and Performance Insights

Key Performance Parameters:

  • Plasma Stability: Studies on hindered disulfide linkers have demonstrated significantly improved stability in human plasma compared to their unhindered counterparts. This translates to a longer ADC half-life and reduced off-target toxicity.

  • Glutathione Sensitivity: The rate of cleavage in the presence of glutathione is a critical parameter. The steric hindrance in S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is expected to modulate this rate, providing a balance between stability and efficient payload release.

  • In Vitro Cytotoxicity: The efficacy of an ADC with this linker would be evaluated in cancer cell lines with varying levels of glutathione. A positive correlation between intracellular GSH concentration and cytotoxic activity would be expected.

  • In Vivo Efficacy: In xenograft models, an ADC employing this linker should demonstrate potent anti-tumor activity with a favorable safety profile, characterized by a high maximum tolerated dose (MTD).

Experimental Protocols

The following are generalized protocols for evaluating the performance of an ADC featuring a hindered disulfide linker like S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate.

Protocol 1: Plasma Stability Assay
  • Incubation: Incubate the ADC in human plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).

  • Sample Collection: At each time point, collect aliquots of the plasma-ADC mixture.

  • Analysis: Analyze the samples using a validated method such as ELISA (to quantify total antibody) and hydrophobic interaction chromatography (HIC) or reverse-phase chromatography (RPC) coupled with mass spectrometry (to determine the drug-to-antibody ratio, DAR).

  • Data Interpretation: A minimal decrease in DAR over time indicates high plasma stability.

Protocol 2: In Vitro Cytotoxicity Assay
  • Cell Culture: Plate target cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for a specified duration (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard assay such as MTT or CellTiter-Glo®.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each treatment group. A potent ADC will exhibit a low IC50 value specifically in antigen-positive cells.

Experimental Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Plasma Stability Plasma Stability Cytotoxicity Assay Cytotoxicity Assay Plasma Stability->Cytotoxicity Assay Xenograft Model Xenograft Model Cytotoxicity Assay->Xenograft Model Promising Results Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Xenograft Model->Efficacy & Toxicity Assessment

Caption: A generalized workflow for ADC evaluation.

Conclusion and Future Perspectives

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate represents a promising linker technology for the development of next-generation ADCs. Its hindered disulfide design offers the potential for enhanced plasma stability, a critical factor in improving the therapeutic index of these potent anti-cancer agents. While direct clinical data for this specific linker is emerging, the principles of its design are well-grounded in the extensive research on glutathione-cleavable linkers.

Future research will likely focus on further optimizing the steric and electronic properties of disulfide linkers to fine-tune their stability and cleavage kinetics. The development of novel linkers that are responsive to other aspects of the tumor microenvironment, in addition to glutathione, will also be a key area of investigation. As our understanding of tumor biology deepens, so too will our ability to design more sophisticated and effective ADC linkers, ultimately leading to improved outcomes for cancer patients.

References

  • Spring, D. R. Group. (n.d.). Cleavable linkers in antibody-drug conjugates. University of Cambridge. Retrieved from [Link]

  • Fu, Y., & Ho, M. (2021). Antibody-drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]

  • Creative Biolabs. (n.d.). Disulfide Linkers. Retrieved from [Link]

  • Beck, A., et al. (2017). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs, 9(8), 1341-1352. [Link]

  • McCombs, J. R., & Owen, S. C. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J, 17(2), 339-351. [Link]

  • Staben, L. R., et al. (2021). Expanding the payload scope in antibody-drug conjugates by delivery of hydroxy-containing drugs through self-immolative phosphoramidates. Nature Chemistry, 13(11), 1123-1130. [Link]

  • Butler University Digital Commons. (2022). Disulfide-Cleavable Linkers in Antibody-Drug Conjugates for Targeted Cancer Therapy. Retrieved from [Link]

  • Abzena. (2024, March 5). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Retrieved from [Link]

  • ResearchGate. (2016). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Chapter 3: Linker Design and Impact on ADC Properties. In Antibody-Drug Conjugates. [Link]

  • Creative Biolabs. (2024, March 18). Several Ways to Sort Out Sulfhydryl-Conjugated ADCs. Retrieved from [Link]

  • ResearchGate. (2020). Towards a glutathione-cleavable azobenzene linker for antibody-drug conjugates. Retrieved from [Link]

  • ACS Publications. (2022). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. [Link]

  • ResearchGate. (2016). Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. Retrieved from [Link]

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Comparative

Comparative Pharmacokinetic Profiling of ADC Linkers: A Technical Guide

Topic: Comparative Pharmacokinetic Studies of ADCs with Different Linkers Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide Executive Summary The pharmacokinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Pharmacokinetic Studies of ADCs with Different Linkers Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide

Executive Summary

The pharmacokinetic (PK) profile of an Antibody-Drug Conjugate (ADC) is not merely a reflection of its antibody backbone; it is a composite behavior dictated heavily by the chemical stability and release mechanism of its linker. For drug developers, the choice between cleavable and non-cleavable linkers is a pivotal decision that governs systemic stability, tumor penetration, and off-target toxicity.

This guide provides a technical comparison of these linker technologies, supported by experimental data from industry benchmarks (T-DM1 vs. T-DXd), and outlines the bioanalytical protocols required to validate their performance.

Mechanistic Comparison: The Linker Paradox

The "Linker Paradox" in ADC design is the requirement for contradictory stability: the linker must be stable in systemic circulation to prevent toxicity but highly unstable once inside the tumor cell to ensure efficacy.

Non-Cleavable Linkers (e.g., Thioether in T-DM1)
  • Mechanism: Rely on the complete lysosomal degradation of the antibody backbone. The linker-payload complex (e.g., Lys-SMCC-DM1) is released as a single unit.

  • PK Implication: These linkers generally mirror the PK of the naked antibody. They exhibit high plasma stability.

  • Limitation: The released metabolite is charged (due to the attached amino acid residue) and cannot cross cell membranes. Result: No "bystander effect." Efficacy is strictly limited to antigen-positive cells.

Cleavable Linkers (e.g., Peptide in T-DXd, Adcetris)
  • Mechanism: Designed with a specific "trigger" (protease sensitivity, acid lability, or glutathione reduction).

    • Peptide Linkers (e.g., Val-Cit, GGFG): Stable in plasma; cleaved by lysosomal proteases (Cathepsin B)[1] upregulated in tumor cells.

  • PK Implication: Historically considered less stable, but modern engineering (e.g., steric hindrance) has achieved plasma stability comparable to non-cleavable linkers.

  • Advantage: The released payload is often a neutral, membrane-permeable molecule. Result: Strong "bystander effect," allowing the killing of neighboring antigen-negative tumor cells.[1]

Visualization: Intracellular Activation Pathways

The following diagram illustrates the divergent release mechanisms and their impact on the bystander effect.

ADC_Release_Mechanism ADC ADC (Systemic Circulation) Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome NC_Linker Non-Cleavable Linker (e.g., SMCC) Lysosome->NC_Linker Backbone Digestion C_Linker Cleavable Linker (e.g., GGFG Peptide) Lysosome->C_Linker Metabolite_Charged Charged Metabolite (Lys-Linker-Payload) NC_Linker->Metabolite_Charged Trapped Trapped Intracellularly (No Bystander Effect) Metabolite_Charged->Trapped Enzyme Cathepsin B Cleavage C_Linker->Enzyme Payload_Free Free Payload (Membrane Permeable) Enzyme->Payload_Free Bystander Diffusion to Neighbors (Bystander Effect) Payload_Free->Bystander

Figure 1: Comparative mechanism of action. Non-cleavable linkers result in charged metabolites trapped within the cell, whereas cleavable linkers release neutral payloads capable of the bystander effect.

Comparative Data: Benchmarking Performance

The table below contrasts the pharmacokinetic attributes of three major ADCs representing different linker generations. Note that despite the "cleavable" nature of T-DXd, its systemic half-life is comparable to the non-cleavable T-DM1, debunking the myth that cleavable linkers are inherently unstable in humans.

FeatureT-DM1 (Kadcyla) T-DXd (Enhertu) Brentuximab Vedotin (Adcetris)
Linker Type Non-Cleavable (Thioether/SMCC)Cleavable (Peptide/GGFG)Cleavable (Peptide/Val-Cit)
Payload DM1 (Microtubule inhibitor)DXd (Topoisomerase I inhibitor)MMAE (Microtubule inhibitor)
DAR (Drug-Antibody Ratio) ~3.5~8.0~4.0
Terminal Half-Life (Human) ~3.9 days [1]~5.7 days [2]~4–6 days [3]
Release Mechanism Lysosomal degradation of AbProteolytic cleavage (Cathepsins)Proteolytic cleavage (Cathepsins)
Bystander Effect No (Charged metabolite)Yes (Permeable payload)Yes (Permeable payload)
Systemic Clearance Linear PK at therapeutic dosesLinear PK; stable linker in plasmaLinear PK; Val-Cit stable in human, unstable in mouse [4]

Key Insight: The high DAR (8) of T-DXd would typically lead to rapid clearance due to hydrophobicity-driven aggregation. However, the specific hydrophilic design of the GGFG linker masks the hydrophobicity of the payload, maintaining a half-life (~5.7 days) comparable to T-DM1 (~3.9 days).

Experimental Protocols: Bioanalytical Validation

To objectively compare linker stability and PK, a single assay is insufficient. You must employ a Hybrid LBA-LC-MS workflow to track three distinct analytes:

  • Total Antibody (TAb): Measures the antibody backbone (conjugated + unconjugated).

  • Conjugated Antibody (ADC): Measures the antibody with at least one payload attached.[2]

  • Free Payload: Measures the cytotoxic drug released systemically (safety indicator).

Protocol: Hybrid LBA-LC-MS for ADC Pharmacokinetics

Objective: Quantify the stability of the linker in vivo by comparing the decay curves of Total Antibody vs. Conjugated Antibody.

Step 1: Sample Preparation (Immunocapture)

  • Reagents: Biotinylated Anti-Human Fc antibody (capture), Streptavidin magnetic beads.

  • Procedure:

    • Incubate plasma samples (20 µL) with Biotin-Anti-Fc and Streptavidin beads for 1 hour.

    • Wash beads 3x with PBS-Tween to remove non-specific plasma proteins.

    • Critical Step: This isolates all antibody species (DAR 0–8) from the complex plasma matrix.

Step 2: On-Bead Digestion & Elution

  • Enzyme: Trypsin or IdeS (FabRICATOR).

  • Procedure:

    • Add digestion buffer directly to beads. Incubate at 37°C for 4 hours (Trypsin) or 30 mins (IdeS).

    • Add internal standard (stable isotope-labeled peptide).

    • Collect supernatant containing signature peptides (from the antibody) and linker-payload fragments.

Step 3: LC-MS/MS Analysis

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC.

  • Target Analytes:

    • Total Ab: Quantify a generic Fc-region peptide (e.g., VVSVLTVLHQDWLNGK).

    • Conjugated Drug: Quantify the specific linker-payload fragment or the payload itself if cleaved during digestion.

  • Calculation:

    • Plot Concentration vs. Time for both TAb and Conjugated Ab.

    • Stability Index: If the curves overlap, the linker is stable. If Conjugated Ab clears significantly faster than TAb, the linker is unstable (deconjugation is occurring).

Visualization: Bioanalytical Workflow

This diagram outlines the decision flow for selecting the correct assay.

Bioanalysis_Workflow Sample Plasma Sample (Time Course) Capture Affinity Capture (Anti-Id or Anti-Fc) Sample->Capture Protein_Precip Protein Precipitation (Remove Ab) Sample->Protein_Precip Branch Analyte? Capture->Branch Digestion_TAb Trypsin Digestion (Universal Peptide) Branch->Digestion_TAb Total Ab Cleavage_Chem Chemical/Enzymatic Linker Cleavage Branch->Cleavage_Chem Conjugated Drug LCMS LC-MS/MS Quantification Digestion_TAb->LCMS LBA_ELISA Alternative: ELISA (Total Ab) Cleavage_Chem->LCMS Comparison Data Output: Stability Profile LCMS->Comparison Calculate DAR Free_Drug_MS LC-MS/MS (Free Drug) Protein_Precip->Free_Drug_MS

Figure 2: Hybrid Bioanalytical Workflow. Combining affinity capture with LC-MS allows for the simultaneous determination of Total Antibody and Conjugated Drug, essential for calculating in vivo DAR changes.

Expert Commentary: Causality in Linker Selection

When designing your ADC, do not default to "cleavable" simply for the bystander effect. Consider the hydrophobicity-clearance axis :

  • Hydrophobicity Penalty: Highly hydrophobic payloads (e.g., PBDs) attached via hydrophobic linkers will cause the ADC to aggregate. This triggers rapid uptake by the Reticuloendothelial System (RES) in the liver, drastically reducing half-life and causing hepatotoxicity.

  • The PEG Solution: If using a hydrophobic linker, incorporating PEG chains (PEGylation) can mask the hydrophobicity, restoring linear PK. However, excessive PEGylation can hinder tumor penetration.

  • Species Differences: Be wary of the Val-Cit linker in mice . While stable in humans, Val-Cit is susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma [4]. This can lead to false negatives in murine stability studies. Always verify with Ces1c-knockout mice or use humanized linker analogs (e.g., Val-Ala) for preclinical validation.

References
  • Genentech/Roche. (2014). Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody-drug conjugate.[3][4][5] Cancer Chemotherapy and Pharmacology.[2][3][6][7][8][9][10][11][12][13]

  • Daiichi Sankyo. (2020). Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice.[14][15] Xenobiotica.[2]

  • Seattle Genetics. (2011). Brentuximab Vedotin (Adcetris) Prescribing Information.[2][16] U.S. Food and Drug Administration.[17]

  • Dorywalska, M., et al. (2015). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Mouse Plasma. Molecular Cancer Therapeutics.[2]

Sources

Validation

validation of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate's mechanism of drug release

This guide provides a technical validation and comparative analysis of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (referred to herein as HM-MTS ), a specialized heterobifunctional linker used in Antibody-Dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical validation and comparative analysis of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (referred to herein as HM-MTS ), a specialized heterobifunctional linker used in Antibody-Drug Conjugates (ADCs).

Executive Summary & Mechanism of Action

HM-MTS represents a class of sterically hindered disulfide linkers designed to solve the "stability-release paradox" in ADC development. Unlike conventional unhindered disulfides, which suffer from premature cleavage in blood circulation, HM-MTS utilizes a gem-dimethyl group adjacent to the disulfide bond to modulate reactivity.

The Mechanistic Pathway

The utility of HM-MTS relies on a dual-step activation and release mechanism:

  • Bioconjugation (MTS Displacement): The methanethiosulfonate (MTS) group acts as a highly specific leaving group, reacting exclusively with free thiols (cysteine residues) on the antibody to form a stable disulfide bond.

  • Triggered Release (Thiol-Disulfide Exchange): Upon internalization into the tumor cell, high concentrations of Glutathione (GSH, 1–10 mM) attack the disulfide.

  • Self-Immolation (Cyclization): The cleavage releases a free thiol intermediate (

    
    ). The steric compression of the gem-dimethyl group facilitates a rapid intramolecular cyclization (nucleophilic attack of the thiol on the adjacent carbamate/carbonate), expelling the drug payload.
    
Diagram: GSH-Triggered Release Pathway

The following diagram illustrates the molecular logic from conjugation to payload release.

G MTS HM-MTS Reagent (Linker Precursor) ADC Intact ADC (mAb-S-S-C(Me)2-CH2-Drug) MTS->ADC Conjugation (- MeSO2H) mAb mAb-Cys-SH (Antibody) mAb->ADC Inter Thiol Intermediate (HS-C(Me)2-CH2-Drug) ADC->Inter GSH Attack (Disulfide Exchange) GSH Intracellular GSH (Trigger) GSH->Inter Cyclic Cyclic Thiolactone (Byproduct) Inter->Cyclic Self-Immolation (Cyclization) Drug Free Payload (Active Drug) Inter->Drug Release

Caption: Figure 1. The HM-MTS linker utilizes steric hindrance to stabilize the disulfide in plasma while permitting GSH-mediated cleavage and subsequent self-immolative drug release in the cytosol.

Comparative Analysis: HM-MTS vs. Alternatives

To validate HM-MTS, one must benchmark it against industry-standard linkers. The primary advantage of HM-MTS is its tunable stability .

FeatureHM-MTS (Hindered Disulfide)Maleimide (Thiol-Michael)Val-Cit (Peptide Linker)Unhindered Disulfide
Release Trigger Glutathione (Redox)Non-cleavable / Retro-MichaelCathepsin B (Enzymatic)Glutathione (Redox)
Plasma Stability High (Due to gem-dimethyl)Moderate (Ring opening required)HighLow (Premature release)
Release Kinetics Fast (Seconds to Minutes intracellularly)N/A (Lysosomal degradation)Moderate (Enzyme kinetics)Very Fast (Too fast)
Bystander Effect Yes (Permeable payload)No (Charged metabolite)YesYes
Payload Type Hydrophobic/CytotoxicPolar/ChargedHydrophobicHydrophobic

Expert Insight: The HM-MTS linker is superior when the payload requires a "trace-less" release (regenerating the original drug structure without a linker residue) and when the drug is highly potent, necessitating extreme plasma stability to prevent systemic toxicity [1, 2].

Experimental Validation Protocols

The following protocols are designed to validate the mechanism of release and stability. These are not generic steps but specific stress tests for the HM-MTS moiety.

Experiment A: Plasma vs. Cytosolic Stability Assay

This experiment proves the "steric shield" hypothesis—that the gem-dimethyl group protects against low concentrations of thiols (plasma) but yields to high concentrations (cytosol).

Materials:

  • HM-MTS conjugated ADC (Test Article).

  • Human Plasma (pooled).

  • Glutathione (GSH) stock (100 mM).

  • LC-MS/MS system.

Protocol:

  • Plasma Incubation: Incubate ADC (10 µg/mL) in human plasma at 37°C. Aliquot at 0, 24, 48, and 96 hours.

  • GSH Challenge (Cytosol Mimic): Incubate ADC in PBS (pH 7.4) containing 10 mM GSH (mimicking intracellular concentration) and 10 µM GSH (mimicking extracellular concentration).

  • Quenching: Stop reactions with N-ethylmaleimide (NEM) to alkylate free thiols and prevent artifactual exchange during analysis.

  • Analysis: Analyze free drug release via LC-MS/MS.

Acceptance Criteria:

  • Plasma: < 5% drug release over 96 hours.

  • 10 µM GSH: < 5% release over 24 hours.

  • 10 mM GSH: > 90% release within 2 hours.

Experiment B: Kinetic Validation of Self-Immolation

To confirm that the release is driven by the specific gem-dimethyl cyclization and not non-specific hydrolysis.

Protocol:

  • Prepare the Thiol-Intermediate (simulated by reducing the disulfide with TCEP in organic solvent to prevent immediate cyclization, then rapidly diluting into aqueous buffer).

  • Monitor the formation of the Cyclic Thiolactone byproduct and Free Drug using real-time NMR or UV-Vis (if the drug has a distinct chromophore).

  • Control: Perform the same assay with an analog lacking the gem-dimethyl group.

  • Result: The HM-MTS derived intermediate should show a distinct first-order rate constant (

    
    ) consistent with rapid cyclization (
    
    
    
    min), whereas unhindered analogs may hydrolyze slower or form different byproducts.
Diagram: Validation Workflow

Validation cluster_0 Stability (Plasma) cluster_1 Efficacy (Cytosol) Start HM-MTS ADC Sample Plasma Incubate 37°C Human Plasma Start->Plasma GSH_High Incubate 37°C 10 mM GSH Start->GSH_High Result1 Requirement: <5% Release @ 96h Plasma->Result1 Result2 Requirement: >90% Release @ 2h GSH_High->Result2

Caption: Figure 2. Decision matrix for validating the stability and release profile of HM-MTS conjugates.

Synthesis & Handling (Best Practices)

The synthesis of the ADC using HM-MTS requires strict control of stoichiometry to prevent aggregation.

  • Drug Attachment First: Typically, the hydroxyl group of HM-MTS (the "1-Hydroxy" end) is activated (e.g., with p-nitrophenyl chloroformate) and reacted with the drug before attachment to the antibody. This creates the "Linker-Drug" intermediate [3].

  • Antibody Reduction: The mAb is partially reduced (TCEP or DTT) to generate free thiols.

  • Conjugation: The Linker-Drug (containing the reactive MTS group) is added in excess (typically 4-8 equivalents).

  • Purification: Excess small molecules are removed via Tangential Flow Filtration (TFF).

Critical Control Point: The MTS reagent is moisture sensitive. Store stock solutions in anhydrous DMA/DMSO at -80°C. Hydrolysis of the MTS group leads to methanesulfinic acid and the free thiol linker, which will oxidize to a non-reactive dimer.

References

  • Pillow, T. H., et al. (2017). "Decoupling Stability and Release in Disulfide-Based Antibody–Drug Conjugates." Chemical Science.

  • Kellogg, B. A., et al. (2011). "Disulfide-Linked Antibody-Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at the Disulfide Linkage." Bioconjugate Chemistry.

  • MedChemExpress. "S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate Product Information."

  • Singh, R., et al. (2002). "A New Class of Disulfide Linkers for the Synthesis of Antibody-Drug Conjugates with Enhanced Stability." Bioorganic & Medicinal Chemistry Letters.

Comparative

Comparative Efficacy and Toxicity of ADCs with Varied Linker Chemistry

[1][2] Introduction: The Linker Paradox In Antibody-Drug Conjugate (ADC) development, the linker is not merely a passive tether; it is the critical control unit determining the therapeutic index.[] The central challenge...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction: The Linker Paradox

In Antibody-Drug Conjugate (ADC) development, the linker is not merely a passive tether; it is the critical control unit determining the therapeutic index.[] The central challenge in linker chemistry is the "Stability-Release Paradox" : the construct must be mathematically stable in systemic circulation (preventing off-target toxicity) yet highly labile upon reaching the tumor microenvironment (ensuring maximal efficacy).

This guide dissects the performance of the two dominant linker classes—Cleavable and Non-Cleavable —providing experimental evidence on how chemical rationale dictates biological outcome.[2][3]

Mechanistic Basis of Linker Performance[5][6]

To predict efficacy and toxicity, one must first understand the release trigger. The following diagram illustrates the three primary cleavage pathways utilized in current FDA-approved ADCs.

Visualization: Linker Cleavage Pathways

LinkerCleavage cluster_TumorCell Tumor Cell Environment ADC_Circulation ADC in Circulation (pH 7.4) Endosome Endosome (pH 5.0-6.0) ADC_Circulation->Endosome Internalization Lysosome Lysosome (Cathepsin B / u03b2-Glucuronidase) Endosome->Lysosome Trafficking Cytosol Cytosol (High GSH) Endosome->Cytosol Translocation Hydrazone Acid-Labile Linker (Hydrazone) Endosome->Hydrazone Acid Hydrolysis Peptide Enzymatic Linker (Val-Cit / GGFG) Lysosome->Peptide Proteolysis (Cathepsin B) NonCleavable Non-Cleavable (Thioether/MCC) Lysosome->NonCleavable mAb Degradation Disulfide Reducible Linker (Disulfide) Cytosol->Disulfide Reduction (GSH Gradient) Hydrazone->Cytosol Payload Release Peptide->Cytosol Payload Release NonCleavable->Cytosol Release as Amino-Acid Adduct

Figure 1: Mechanistic pathways for payload release.[4] Note that non-cleavable linkers require total antibody degradation, resulting in a charged, less permeable payload.

Comparative Efficacy: The Bystander Effect[4][8]

The most significant differentiator between linker chemistries is the Bystander Effect —the ability of the released payload to diffuse across membranes and kill neighboring antigen-negative tumor cells.[3][] This is critical for treating heterogeneous tumors.

Table 1: Efficacy Profiles by Linker Chemistry
FeatureCleavable Linkers (e.g., Val-Cit, Disulfide)Non-Cleavable Linkers (e.g., SMCC-DM1)Mechanistic Rationale
Payload Release Form Neutral, membrane-permeable small molecule.Charged amino-acid adduct (e.g., Lys-SMC-DM1).Cleavable linkers release the "native" drug; non-cleavables retain a charged linker residue.[3]
Bystander Killing High. Can kill Ag- cells.[6]Negligible. Trapped inside the target cell.Charged adducts cannot cross the hydrophobic lipid bilayer.
Tumor Penetration Superior in heterogeneous solid tumors.Limited to Ag+ cells; requires high Ag expression.[7]Diffusion amplifies the effective radius of the drug.
Drug-to-Antibody Ratio (DAR) Often higher (DAR 4-8) due to hydrophilicity engineering.Typically lower (DAR 3-4) to prevent aggregation.Cleavable linkers (e.g., Glucuronide) often incorporate hydrophilic groups to mask payload hydrophobicity.
Case Study: T-DM1 vs. T-DXd

The clinical evolution from T-DM1 (Kadcyla) to T-DXd (Enhertu) perfectly illustrates the efficacy advantage of cleavable linkers in HER2+ breast cancer.

  • T-DM1: Uses a non-cleavable MCC linker.[7] It is highly stable but ineffective against tumors with low/heterogeneous HER2 expression because it lacks the bystander effect.

  • T-DXd: Uses a cleavable peptide linker (GGFG). Upon cleavage by lysosomal enzymes, the payload (DXd) is membrane-permeable, allowing it to kill neighboring cells regardless of HER2 status.

Data Highlight (DESTINY-Breast03 Trial):

  • PFS (Median): T-DXd (28.8 months ) vs. T-DM1 (6.8 months ).[8][9]

  • Mechanism: The superior efficacy is directly attributed to the cleavable linker facilitating a potent bystander effect [1][2].

Comparative Toxicity: Stability & Off-Target Effects

While cleavable linkers offer superior efficacy, they introduce distinct toxicity risks due to "premature release" in circulation.[10]

Table 2: Toxicity Risks & Mitigation
Linker TypePrimary Toxicity RiskCauseMitigation Strategy
Hydrazone (Acid-Labile) Systemic toxicity (e.g., Gemtuzumab ozogamicin withdrawal).Instability at physiological pH (7.4) over time.[11][12]Largely replaced by peptide linkers; use of stabilized spacers.
Peptide (Val-Cit) Neutropenia / Peripheral Neuropathy.Cleavage by extracellular proteases (e.g., neutrophil elastase) or mouse plasma instability (Ces1c).Capping the N-terminus (e.g., Glutamic acid-Val-Cit) to prevent enzymatic access in plasma.
Disulfide Thiol-exchange toxicity.Exchange with serum albumin thiols.Steric hindrance (methyl groups) around the disulfide bond to restrict access to albumin.
Non-Cleavable (Thioether) Hepatotoxicity (Liver accumulation).Non-metabolizable adducts accumulate in non-target cells (e.g., Kupffer cells).Optimization of antibody pharmacokinetics (PK).

Experimental Protocols

To validate linker choice, you must establish a "Self-Validating System" comprising plasma stability and bystander efficacy assays.

Protocol A: Plasma Stability Assay (LC-MS/MS)

Objective: Quantify premature payload release in a relevant biological matrix.

  • Preparation: Spike ADC (10 µg/mL) into pooled human/mouse plasma.

  • Incubation: Maintain at 37°C. Harvest aliquots at T=0, 6, 24, 48, 96 hours.

  • Extraction (Critical Step):

    • Free Payload: Protein precipitation with cold acetonitrile (1:4 v/v). Centrifuge at 14,000xg.

    • Total ADC: Immuno-capture using Protein A magnetic beads to wash away serum proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS (C18 column).

    • Monitor MRM transitions specific to the free payload.

  • Calculation: % Release = (Free Payload Conc. / Total Initial Payload) × 100.

Protocol B: In Vitro Bystander Effect Assay

Objective: Distinguish between direct killing and bystander killing.

  • Co-Culture Setup:

    • Ag+ Cells: Target-positive cells (e.g., HER2+ SKBR3).

    • Ag- Cells: Target-negative cells labeled with GFP or Luciferase (e.g., HER2- MCF7-GFP).

    • Ratio: Mix 1:1 or 1:5.

  • Treatment: Treat co-culture with ADC at IC90 concentration (determined on Ag+ cells alone).

  • Controls:

    • ADC on Ag- cells alone (Negative Control).

    • Free Payload (Positive Control).

  • Readout: Measure GFP fluorescence or Luciferase activity after 72-96 hours.

    • Interpretation: Reduction in GFP signal indicates bystander killing.

Visualization: Stability & Efficacy Workflow

ExperimentalWorkflow cluster_Stability Phase 1: Plasma Stability (Safety) cluster_Efficacy Phase 2: Bystander Efficacy Start ADC Candidate Incubation Incubate in Plasma (37°C, 0-96h) Start->Incubation Precipitation Acetonitrile Precipitation (Remove Proteins) Incubation->Precipitation LCMS LC-MS/MS Analysis (Detect Free Payload) Precipitation->LCMS Decision1 < 5% Release at 96h? LCMS->Decision1 Decision1->Start No (Redesign Linker) CoCulture Co-Culture Setup (Ag+ Cells / Ag- GFP+ Cells) Decision1->CoCulture Yes (Stable) Treatment Treat with ADC CoCulture->Treatment FlowCytometry Flow Cytometry (Measure GFP Viability) Treatment->FlowCytometry Result Bystander Positive (Ag- Death > Control) FlowCytometry->Result

Figure 2: Integrated workflow for validating linker stability and bystander efficacy.

References

  • Hurvitz, S. A., et al. (2023). Trastuzumab deruxtecan versus trastuzumab emtansine in patients with HER2-positive metastatic breast cancer: updated results from DESTINY-Breast03. The Lancet. [Link]

  • Ogitani, Y., et al. (2016). Bystander killing effect of DS-8201a, a novel anti-human epidermal growth factor receptor 2 antibody-drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity. Cancer Science. [Link]

  • Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery. [Link]

  • Jain, N., et al. (2015). Current ADC Linker Chemistry. Pharm Res. [Link]

  • Staudacher, A. H., & Brown, M. P. (2017). Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? British Journal of Cancer. [Link]

Sources

Safety & Regulatory Compliance

Safety

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate proper disposal procedures

Standard Operating Procedure: Disposal and Handling of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate CAS Number: 2127875-65-2[1] Chemical Class: Methanethiosulfonate (MTS) Reagent[2][3][4] Primary Application:...

Author: BenchChem Technical Support Team. Date: February 2026

Standard Operating Procedure: Disposal and Handling of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate

  • CAS Number: 2127875-65-2[1]

  • Chemical Class: Methanethiosulfonate (MTS) Reagent[2][3][4]

  • Primary Application: Site-directed spin labeling (SDSL), cysteine scanning mutagenesis, and protein structure mapping.

Executive Safety Summary

Urgency Level: High (Reactive Sulfur Species)

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is an electrophilic sulfur reagent designed to react specifically with nucleophilic thiols (sulfhydryl groups). While this makes it invaluable for protein chemistry, it renders the compound unstable in the presence of moisture, bases, and reducing agents.

Core Disposal Directive:

  • Do NOT dispose of down the drain.[5]

  • Do NOT mix with strong acids (risk of toxic sulfur dioxide gas evolution).

  • Segregate as "Organic Waste – Sulfur Containing."

Hazard Identification & Causality

To handle this chemical safely, you must understand why it is hazardous. Its reactivity is not a side effect; it is its primary function.

Hazard CategoryCausality & Mechanism
Skin/Eye Irritant The methanethiosulfonate group (

) is a potent electrophile. Upon contact with biological tissue, it rapidly alkylates surface proteins, causing immediate irritation or chemical burns.
Respiratory Irritant Volatile decomposition products (including methanesulfinic acid) can damage mucous membranes.
Chemical Incompatibility Reducing Agents (DTT, TCEP): Rapidly cleave the reagent, releasing heat and odors.Strong Bases: Trigger rapid hydrolysis.Acids: Potential for

gas release.

Operational Disposal Protocol

This section outlines the decision logic for disposing of the reagent in various states.

Scenario A: Bulk Reagent (Expired or Unused)

Do not attempt to quench or neutralize bulk quantities (>500 mg) in the laboratory. The exothermic reaction can be uncontrolled.

  • Container: Keep in the original manufacturer vial if possible.

  • Secondary Containment: Place the vial inside a clear, sealable bag (e.g., Ziploc) to protect the label and contain potential leaks.

  • Labeling: Affix a hazardous waste tag. Clearly write: "Toxic Organic Solid/Liquid - Sulfur Containing."

  • Action: Transfer directly to your institution's Chemical Waste Management team for high-temperature incineration.

Scenario B: Reaction Mixtures & Solvents

Most experimental workflows use millimolar (mM) concentrations in buffers or organic solvents (DMSO, Acetonitrile).

  • Segregation: Pour waste into a designated "Non-Halogenated Organic Waste" carboy.

    • Note: If the solvent is Dichloromethane (DCM), use the "Halogenated Waste" stream.

  • Additives: Ensure the waste container is compatible with sulfur compounds.

  • Prohibition: Do not mix with waste streams containing strong oxidizers (Peroxides, Nitric Acid) to prevent violent oxidation of the sulfur moiety.

Scenario C: Glassware Decontamination (Quenching)

Trace amounts on spatulas, glassware, or weigh boats should be chemically neutralized before washing.

  • Quenching Solution: 5% Sodium Hypochlorite (Bleach) or 1M NaOH.

  • Mechanism: Base/Oxidizer rapidly hydrolyzes the thiosulfonate ester, converting the reactive sulfur into water-soluble, non-reactive sulfinates/sulfonates.

Step-by-Step Decontamination:

  • Soak glassware in Quenching Solution for 30 minutes in a fume hood.

  • Rinse with copious water (down the drain is acceptable only after full quenching and if permitted by local EHS).

  • Wash with standard laboratory detergent.

Decision Logic & Workflow

The following diagram illustrates the critical decision path for disposal, ensuring no reactive material enters the wrong waste stream.

DisposalWorkflow Start Start: Identify Waste State IsBulk Is it Bulk/Pure Reagent? Start->IsBulk IsTrace Is it Trace/Glassware? IsBulk->IsTrace No HazWaste DO NOT QUENCH Label as 'Toxic Organic - Sulfur' Send for Incineration IsBulk->HazWaste Yes (>500mg) QuenchStep Quench: Soak in 5% Bleach or 1M NaOH (30 mins) IsTrace->QuenchStep Yes (Residue) IsSolvent Is it a Dilute Solution? IsTrace->IsSolvent No Rinse Rinse with Water -> Detergent Wash QuenchStep->Rinse CheckSolvent Check Solvent Type IsSolvent->CheckSolvent Yes (Reaction Mix) HaloWaste Halogenated Waste Stream (e.g., DCM) CheckSolvent->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste Stream (e.g., DMSO, MeOH) CheckSolvent->NonHaloWaste No Halogens

Figure 1: Decision matrix for segregating MTS waste streams based on concentration and solvent compatibility.

Emergency Response: Spills

In the event of a benchtop spill, immediate containment is required to prevent respiratory exposure to decomposition fumes.

  • Evacuate & Ventilate: Clear the immediate area. Ensure Fume Hoods are active.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If the spill is outside a hood and >10mL, use a respirator with organic vapor/acid gas cartridges.

  • Absorb: Cover the spill with a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels initially, as they increase surface area for evaporation.

  • Deactivate: Once absorbed, treat the solid waste with a mild bleach solution (10%) to oxidize the sulfur compounds.

  • Disposal: Scoop material into a hazardous waste bag/pail. Label as "Spill Debris: Methanethiosulfonate."

Quantitative Data: Safety Codes

CategoryCodeDescription
Signal Word WARNING
Hazard Statements H315 Causes skin irritation.[6]
H319 Causes serious eye irritation.[6][7]
H335 May cause respiratory irritation.[8][9]
Precautionary P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P280 Wear protective gloves/eye protection/face protection.[5][7][10][11]
P305+P351 IF IN EYES: Rinse cautiously with water for several minutes.[7][12]

References

  • National Institutes of Health (NIH) . (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. Retrieved January 30, 2026, from [Link]

Sources

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